molecular formula C6H8O2 B2919416 3-Oxabicyclo[3.2.0]heptan-2-one CAS No. 2983-95-1

3-Oxabicyclo[3.2.0]heptan-2-one

Cat. No.: B2919416
CAS No.: 2983-95-1
M. Wt: 112.128
InChI Key: UJFCQYSTPCFCII-UHFFFAOYSA-N
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Description

3-Oxabicyclo[3.2.0]heptan-2-one (CAS 2983-95-1) is an organic compound with the molecular formula C6H8O2 and a molecular weight of 112.13 g/mol . This compound features a fused bicyclic scaffold that serves as a versatile and valuable synthetic intermediate in organic chemistry and medicinal research. Its primary research value lies in its role as a core building block for the stereoselective synthesis of Illicium sesquiterpenes . The rigid, three-dimensional structure of this 3-oxabicyclo[3.2.0]heptane core is a key motif for constructing complex natural products, providing a strategic advantage in total synthesis efforts . The molecular structure is defined by the SMILES notation C1CC2C1COC2=O . This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly labeled as For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use of any kind.

Properties

IUPAC Name

3-oxabicyclo[3.2.0]heptan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c7-6-5-2-1-4(5)3-8-6/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJFCQYSTPCFCII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C1COC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Oxabicyclo[3.2.0]heptan-2-one chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Structural Architecture, Photochemical Synthesis, and Pharmacophore Utility[1][2]

Executive Summary

3-Oxabicyclo[3.2.0]heptan-2-one is a bicyclic


-lactone characterized by a cyclobutane ring fused to a tetrahydrofuran-2-one moiety.[1] This strained scaffold serves as a critical "ghost intermediate" in organic synthesis—often generated transiently to access cyclobutyl-functionalized natural products (e.g., Grandisol) or conformationally locked nucleoside analogues.[2] Its utility lies in the high potential energy of the cyclobutane ring combined with the latent reactivity of the lactone carbonyl, allowing for divergent ring-opening transformations that are difficult to achieve via thermodynamic methods.[2]
Structural Architecture & Stereochemistry[1]

The core structure consists of a 4-membered ring fused to a 5-membered lactone. The stereochemical outcome of its synthesis is dominated by ring strain constraints.

  • Fusion Geometry: The cis-fused isomer is the thermodynamically preferred and kinetically formed product. The trans-fusion in a [3.2.0] system introduces prohibitive angle strain, making it synthetically inaccessible under standard conditions.[2]

  • Ring Strain: The cyclobutane ring possesses ~26 kcal/mol of strain energy. This "spring-loaded" nature drives subsequent ring-opening reactions, making the molecule an excellent electrophilic scaffold.

  • Conformation: The five-membered lactone ring typically adopts an envelope conformation to minimize torsional strain with the fused cyclobutane.

Physicochemical Profile (Representative Data)

Note: Data often reflects the 5-methyl or 5-phenyl derivatives due to the parent molecule's tendency to be used in situ.[2]

PropertyValue / CharacteristicContext
Molecular Formula C₆H₈O₂Parent Structure
Molecular Weight 112.13 g/mol -
Boiling Point 80–120 °C @ 12 mmHg(Data for 5-methyl derivative)
IR Spectrum (C=O) 1765–1780 cm⁻¹Shifted due to ring strain (vs. 1735 cm⁻¹ for acyclic esters)
¹H NMR (Key Signals)

4.0–4.5 (m, bridgehead H)
Deshielded due to oxygen proximity
Solubility Soluble in CHCl₃, THF, Acetone-
Synthetic Methodology: The Photochemical [2+2] Route[1][2][7]

Thermal [2+2] cycloadditions are symmetry-forbidden (Supra-Supra) according to Woodward-Hoffmann rules. Therefore, the synthesis of this compound relies on photochemical excitation , typically involving the cycloaddition of furan-2(5H)-one (butenolide) to ethylene.[2]

Mechanism of Action[2][3]
  • Excitation: UV irradiation promotes the

    
    -unsaturated lactone to a singlet excited state (
    
    
    
    ).[2]
  • Intersystem Crossing (ISC): Rapid ISC converts the

    
     state to the Triplet state (
    
    
    
    ).[2] This is often facilitated by a triplet sensitizer (e.g., acetone).[2]
  • Biradical Formation: The triplet enone reacts with the ground-state alkene (ethylene) to form a 1,4-biradical intermediate.[2]

  • Spin Inversion & Closure: The biradical undergoes Spin-Orbit Coupling (SOC) to revert to a singlet manifold, followed by rapid ring closure to form the cyclobutane ring.[2]

Experimental Protocol: Synthesis of cis-3-Oxabicyclo[3.2.0]heptan-2-one[2]

Objective: Synthesis via [2+2] photocycloaddition of furan-2(5H)-one and ethylene.

Reagents:

  • Furan-2(5H)-one (Substrate)[2][4][5][6]

  • Acetone (Solvent & Sensitizer)[2]

  • Ethylene gas (Reagent)[2][7]

Equipment:

  • Immersion-well photochemical reactor (Pyrex or Vycor filter).

  • High-pressure mercury lamp (450W or 500W).

  • Gas dispersion tube.

Step-by-Step Methodology:

  • Preparation: Dissolve furan-2(5H)-one (approx. 0.05 M) in HPLC-grade acetone. Acetone acts as the solvent and the triplet sensitizer (

    
     kcal/mol), efficiently transferring energy to the lactone.[2]
    
  • Degassing: Purge the solution with nitrogen for 15 minutes to remove dissolved oxygen. Rationale: Oxygen is a potent triplet quencher and will inhibit the reaction.[2]

  • Saturation: Cool the solution to -50°C (or -78°C using dry ice/acetone bath) to increase the solubility of ethylene. Bubble ethylene gas through the solution until saturation is reached.

  • Irradiation: Initiate irradiation with the Hg lamp while maintaining a continuous slow stream of ethylene.

    • Monitoring: Monitor reaction progress via GC or TLC (Silica, Hexane/EtOAc).[2] The reaction is typically slower than acyclic enones due to the rigidity of the lactone.[2]

  • Work-up: Once the starting material is consumed (typically 4–10 hours), turn off the lamp and allow the solution to warm to room temperature to off-gas excess ethylene.[2]

  • Purification: Concentrate the acetone solution under reduced pressure. The residue is purified via vacuum distillation or flash chromatography (Silica gel) to yield the bicyclic lactone.[2]

Photochemistry Start Furan-2(5H)-one (Ground State S0) Excited Excited State (S1) Start->Excited hν (UV) Triplet Triplet State (T1) (via Acetone Sensitization) Excited->Triplet ISC Biradical 1,4-Biradical Intermediate Triplet->Biradical + Ethylene Product cis-3-Oxabicyclo [3.2.0]heptan-2-one Biradical->Product Ring Closure

Figure 1: Photochemical pathway for the assembly of the [3.2.0] bicyclic core.[2]

Divergent Reactivity & Applications[1]

The this compound scaffold is rarely the end-product; it is a "divergent intermediate." The strain energy allows it to be opened in specific ways to generate complex acyclic or monocyclic structures with defined stereochemistry.

A. Alkaline Hydrolysis (The Grandisol Route)

The most famous application of this scaffold is the synthesis of Grandisol (boll weevil sex pheromone).[2]

  • Mechanism: Treatment with hydroxide attacks the lactone carbonyl.

  • Outcome: Unlike unstrained lactones which might equilibrate, the strain release of the 5-membered ring drives the reaction to completion, yielding a cyclobutyl-acetic acid derivative with the cis stereochemistry preserved.[2]

  • Protocol Insight: This step essentially "transfers" the chirality and stereochemistry of the bicyclic photo-adduct onto the acyclic chain of the pheromone.[2]

B. Reductive Ring Opening
  • Reagent: LiAlH₄ or DIBAL-H.

  • Outcome: Reduction yields 1,2-bis(hydroxymethyl)cyclobutane derivatives.[2] These diols are versatile building blocks for peptidomimetics and further nucleoside synthesis.

C. Nucleoside Analogues

Recent antiviral research (e.g., anti-HIV) utilizes this scaffold.[2] By substituting the lactone with purine bases (via Vorbrüggen glycosylation conditions), researchers create conformationally locked nucleosides (bicyclo-nucleosides) that mimic the sugar pucker required for viral reverse transcriptase inhibition.[2]

Reactivity Core 3-Oxabicyclo[3.2.0] heptan-2-one Hydrolysis Alkaline Hydrolysis (NaOH/MeOH) Core->Hydrolysis Reduction Reduction (LiAlH4) Core->Reduction Funct Glycosylation (Vorbrüggen) Core->Funct Grandisol Cyclobutyl-acetic acid (Grandisol Precursor) Hydrolysis->Grandisol Lactone Cleavage Diol cis-1,2-bis (hydroxymethyl)cyclobutane Reduction->Diol Full Reduction Nucleoside Bicyclic Nucleoside (Anti-HIV Scaffold) Funct->Nucleoside Base Coupling

Figure 2: Divergent synthetic utility of the bicyclic lactone scaffold.[2]

References
  • Kosugi, H., Sekiguchi, S., Sekita, R., & Uda, H. (1976).[2][7] Photochemical Cycloaddition Reactions of

    
    -Unsaturated Lactones with Olefins, and Application to Synthesis of Natural Products.[2][7] Bulletin of the Chemical Society of Japan. [2]
    
  • Jones, J. B., Finch, M. A. W., & Jakovac, I. J. (1982).[2] Enzymes in organic synthesis. 26. Synthesis of enantiomerically pure grandisol from an enzyme-generated chiral synthon. Canadian Journal of Chemistry. [2]

  • Flores, R., et al. (2011).[2] Synthesis of Purine Nucleosides Built on a 3-Oxabicyclo[3.2.0]heptane Scaffold.[5][6] The Journal of Organic Chemistry.

  • PubChem. (n.d.).[8] this compound Compound Summary. National Library of Medicine. [2][8]

Sources

Cyclobutane-Fused Gamma-Lactone Scaffolds: Synthetic Architectures and Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from flat, sp²-rich aromatic structures to three-dimensional, sp³-rich scaffolds is a defining trend in modern drug discovery. The cyclobutane-fused


-lactone  represents a high-value pharmacophore in this domain. This bicyclic system combines the metabolic stability and hydrogen-bonding capability of the lactone with the rigidifying, stereochemically defined nature of the cyclobutane ring.

This technical guide analyzes the structural advantages of this scaffold, details the primary synthetic access via [2+2] photocycloaddition, and reviews its application in oncology and neuroprotection.

Structural & Pharmacophore Analysis[1]

The cyclobutane-fused


-lactone (specifically the 3-oxabicyclo[3.2.0]heptan-2-one system) offers distinct medicinal chemistry advantages over monocyclic analogs.
Conformation and Strain
  • Puckered Geometry: Unlike the planar furanone precursors, the fused system adopts a "book-shape" or puckered conformation. This defined vector allows for precise positioning of substituents in 3D space, critical for occupying specific hydrophobic pockets in enzymes (e.g., proteasomes or kinases).

  • Strain Energy: The cyclobutane ring introduces ~26 kcal/mol of strain energy. While the fusion to the lactone stabilizes the system against immediate ring opening under physiological conditions, this strain can be leveraged in "spring-loaded" electrophilic attacks if the lactone is designed as a suicide inhibitor.

  • Fsp3 Fraction: Increasing the fraction of sp³ hybridized carbons (Fsp3) correlates with improved clinical success by enhancing solubility and reducing promiscuous binding associated with flat aromatics.

Metabolic Stability

The fusion of the four-membered ring sterically hinders the


-face of the lactone carbonyl, potentially retarding hydrolytic cleavage by esterases compared to open-chain esters.

Synthetic Methodologies

The construction of this scaffold is dominated by photochemical methods due to the "forbidden" nature of thermal [2+2] cycloadditions.[1]

The Gold Standard: [2+2] Photocycloaddition

The most robust route involves the irradiation of


-unsaturated lactones (butenolides) or the addition of alkenes to enones.
  • Intramolecular Approach: Tethers (e.g., ester or ether linkages) between the alkene and the lactone ensure high regioselectivity (head-to-head) and stereoselectivity (exo/endo). Copper(I) triflate (CuOTf) is often used as a catalyst to pre-organize the 1,6-diene system, enhancing quantum yield.

  • Intermolecular Approach: Requires high concentration or entrapment (e.g., solid-state topochemistry) to favor dimerization over polymerization.

Mechanism of Action (Photochemical)

The reaction proceeds via the excitation of the enone to a singlet state (


), followed by Intersystem Crossing (ISC) to the triplet state (

). The triplet enone reacts with the ground-state alkene to form a 1,4-biradical intermediate, which then undergoes Spin-Orbit Coupling (SOC) to close the ring.

Photochemistry S0 Ground State (Enone) S1 Singlet Excited (S1) S0->S1 hv (UV) T1 Triplet State (T1) S1->T1 ISC (Intersystem Crossing) BiRad 1,4-Biradical Intermediate T1->BiRad + Alkene Prod Cyclobutane-Fused Lactone BiRad->Prod Ring Closure (Spin Inversion)

Figure 1: Step-wise mechanistic pathway for the formation of the cyclobutane core via triplet sensitization.

Medicinal Chemistry Applications

Anticancer Agents: The Piper Dimers

Natural products like Piperarborenine and Piplartine dimers contain the cyclobutane-fused lactone (or lactam) core.

  • Mechanism: These compounds act as "molecular glues" or covalent modifiers. The strained system generates Reactive Oxygen Species (ROS) in tumor cells, leading to mitochondrial depolarization.[2]

  • Target: They selectively inhibit the NF-

    
    B pathway and arrest the cell cycle at the G1 phase in colon (HT-29) and prostate (PC3) cancer lines.
    
Pheromones and Neuroactivity: Grandisol Analogs

While Grandisol is a boll weevil pheromone, its synthetic precursors (cyclobutane lactones) serve as templates for neuroactive drug design. The rigid scaffold mimics the GABA pharmacophore, providing potent antagonism at GABA receptors in specific conformations.

Comparative Data: Scaffold Efficacy
PropertyOpen-Chain AnalogCyclobutane-Fused ScaffoldMedicinal Impact
LogP 2.1 - 2.51.8 - 2.2Improved water solubility and bioavailability.
TPSA ~45 Ų~45 ŲMaintains polarity while increasing compactness.
Metabolic t1/2 < 20 min (Esterase)> 60 minSteric bulk protects the lactone carbonyl.
Selectivity Low (Flexible)High (Rigid)Reduced off-target binding due to "locked" conformation.

Experimental Protocol: Intramolecular [2+2] Photocycloaddition[4]

Objective: Synthesis of a this compound derivative from a 2-(alkenyloxy)-butenolide precursor. Scale: 1.0 mmol (approx. 150-200 mg).

Reagents & Equipment[5]
  • Substrate: 2-(but-3-enyloxy)furan-2(5H)-one (Synthesized via Williamson ether synthesis).

  • Solvent: Acetone (HPLC grade, degassed). Note: Acetone acts as both solvent and triplet sensitizer.

  • Equipment: Immersion well photochemical reactor with a medium-pressure Mercury (Hg) vapor lamp (450W).

  • Filter: Pyrex glass sleeve (cuts off

    
     < 290 nm to prevent polymerizing side reactions).
    
Step-by-Step Methodology
  • Preparation:

    • Dissolve the substrate (1.0 mmol) in degassed Acetone (100 mL). The concentration should be dilute (~0.01 M) to favor intramolecular cyclization over intermolecular dimerization.

    • Critical Step: Sparge the solution with Argon for 20 minutes. Oxygen is a potent triplet quencher and will inhibit the reaction.

  • Irradiation:

    • Place the solution in the reactor vessel surrounding the water-cooled immersion well.

    • Turn on the cooling water (maintain < 25°C).

    • Ignite the Hg lamp. Irradiate for 2-4 hours. Monitor reaction progress via TLC (SiO₂, 30% EtOAc/Hexanes) or GC-MS. The starting material spot (UV active) should disappear.

  • Work-up:

    • Evaporate the acetone under reduced pressure on a rotary evaporator. Caution: Do not heat above 40°C as the strained product can be thermally sensitive.

    • The residue is usually a pale yellow oil.

  • Purification:

    • Purify via flash column chromatography (Silica Gel 60).

    • Eluent: Gradient of Hexanes:Ethyl Acetate (9:1 to 7:3).

    • Characterization: Confirm structure via 1H-NMR. Look for the disappearance of olefinic protons (5.0-6.0 ppm) and the appearance of cyclobutane methine protons (2.8-3.5 ppm).

Workflow: Library Generation

To utilize this scaffold in a drug discovery campaign, a divergent synthesis strategy is required.

Workflow Start Furanone Core (Butenolide) Div1 O-Alkylation (Diverse Linkers) Start->Div1 Williamson Ether Photo [2+2] Photocycloaddition (Scaffold Formation) Div1->Photo hv, Acetone Mod1 Lactone Opening (Amino Acids) Photo->Mod1 LiOH / H2N-R Mod2 Alpha-Alkylation (Stereoselective) Photo->Mod2 LDA, R-X Mod3 Reductive Ring Expansion Photo->Mod3 DIBAL-H End Focused Library (HTS Screening) Mod1->End Mod2->End Mod3->End

Figure 2: Strategic workflow for generating diverse analogs from the central cyclobutane-lactone core.

References

  • Ghosh, S., Panda, J., & Ghosh, S. (2001). Synthesis of cyclobutane fused γ-butyro lactones through intramolecular [2+2] photocycloaddition.[3][4] Application in a formal synthesis of grandisol. Arkivoc, 2001(8), 146-153.

  • Hoffmann, N. (2008). Photochemical reactions as key steps in organic synthesis.[5] Chemical Reviews, 108(3), 1052-1103.

  • Bezerra, D. P., et al. (2013). Overview of the therapeutic potential of piplartine (piperlongumine). European Journal of Pharmaceutical Sciences, 48(3), 453-463.

  • Poplata, S., Tröster, A., Zou, Y. Q., & Bach, T. (2016). Recent advances in the synthesis of cyclobutanes by olefin [2+2] photocycloaddition reactions.[1][6] Chemical Reviews, 116(17), 9748-9815.

  • Namyslo, J. C., & Kaufmann, D. E. (2003). The application of cyclobutane derivatives in organic synthesis.[7][1][3][4][6][8][9][10] Chemical Reviews, 103(4), 1485-1538.

Sources

IUPAC naming conventions for bicyclic lactones 3-oxabicyclo[3.2.0]heptan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a definitive analysis of 3-oxabicyclo[3.2.0]heptan-2-one , a bicyclic lactone scaffold critical in the synthesis of cyclobutane-fused nucleosides and terpene natural products (e.g., grandisol). This document moves beyond basic definitions to explore the IUPAC algorithmic logic that dictates its nomenclature, the photochemical mechanisms required for its construction, and the stereochemical constraints that govern its stability.

Part 1: Theoretical Framework – The IUPAC Nomenclature Algorithm

The name This compound is not arbitrary; it is the output of a specific hierarchical decision tree within IUPAC’s Blue Book (P-23 and P-51). Understanding this logic is essential for correctly naming derivatives in drug discovery.

The Von Baeyer System for Bicyclic Alkanes

The foundation is the hydrocarbon skeleton.

  • Bridgeheads: The two carbons shared by both rings (C1 and C5).

  • Bridges: Three paths connect the bridgeheads.

    • Path A: 3 carbons (C2-C3-C4)

    • Path B: 2 carbons (C6-C7)

    • Path C: 0 carbons (Direct fusion between C1 and C5)

  • Total Carbons: 7 (Heptane).

  • Syntax: bicyclo[x.y.z]alkane

    
    bicyclo[3.2.0]heptane.
    
Skeletal Replacement ('a') Nomenclature

To integrate the lactone functionality, we employ Skeletal Replacement , where a carbon atom is conceptually replaced by a heteroatom.

  • Prefix: "Oxa" indicates oxygen.

  • Numbering Rule: Numbering starts at a bridgehead and follows the longest path first.

    • Path:

      
      .
      
  • Locant Assignment: The heteroatom must receive the lowest possible locant unless a principal functional group dictates otherwise.

Functional Class Priority (The "2-one" vs. "3-one" Decision)

This is the critical divergence point often missed in automated naming scripts.

  • The Rule: The principal characteristic group (Ketone/Lactone carbonyl) takes precedence over the heteroatom prefix for lowest locant assignment (IUPAC P-44.4).

  • Scenario A (Correct): Carbonyl at C2, Oxygen at C3.

    • Name: This compound .[1][2][3]

    • Logic: The suffix "-one" gets locant 2.[1]

  • Scenario B (Incorrect): Oxygen at C2, Carbonyl at C3.

    • Name: 2-oxabicyclo[3.2.0]heptan-3-one.

    • Logic: The suffix "-one" would get locant 3.[4] Since

      
      , Scenario A is the Preferred IUPAC Name (PIN).
      
Nomenclature Logic Visualization

NomenclatureLogic Start Identify Structure: Bicyclic Lactone Skeleton Determine Hydrocarbon Skeleton: Bicyclo[3.2.0]heptane Start->Skeleton Priority Identify Principal Group: Ketone (-one) vs Ether (oxa-) Skeleton->Priority Numbering Apply Path Numbering: Bridgehead -> Large Bridge -> Small Bridge Priority->Numbering Ketone has priority Decision Compare Locants for Carbonyl (C=O) Numbering->Decision Result Final PIN: This compound (C=O at 2, O at 3) Decision->Result Locant 2 < Locant 3

Figure 1: Decision tree for deriving the Preferred IUPAC Name (PIN) of bicyclic lactones.

Part 2: Structural Integrity & Stereochemistry

Ring Fusion Geometry

The [3.2.0] system consists of a five-membered ring fused to a four-membered ring.

  • Cis-Fusion: The hydrogens at the bridgeheads (H1 and H5) are on the same face. This is the thermodynamically stable configuration.

  • Trans-Fusion: Placing H1 and H5 on opposite faces introduces immense ring strain (torsional strain) in the cyclobutane ring. While possible in larger systems (e.g., [4.2.0]), trans-fusion in [3.2.0]heptanes is generally inaccessible without specific constraints or transient intermediates.

Key Insight for Drug Design: When modeling this scaffold for docking studies, fix the bridgehead stereochemistry to cis (e.g.,


 or 

) to avoid generating high-energy, unrealistic conformers.

Part 3: Synthesis Protocol (Photochemical [2+2])

The most robust route to the this compound core is the Paternò-Büchi type [2+2] photocycloaddition . This reaction builds the strained cyclobutane ring in a single step.

Reaction Mechanism
  • Substrate: 2(5H)-Furanone (an

    
    -unsaturated lactone).[5]
    
  • Reagent: Ethylene (gas) or Acetylene (for cyclobutene derivatives).

  • Excitation: UV irradiation promotes the furanone to an excited triplet state (

    
    ).
    
  • Cycloaddition: The excited alkene adds to ethylene, forming the cyclobutane ring across the C3-C4 double bond of the furanone.

Experimental Protocol: Synthesis of (±)-3-Oxabicyclo[3.2.0]heptan-2-one

Note: This protocol is adapted from standard photochemical procedures (e.g., stereoselective syntheses of grandisol precursors).

Materials:

  • 2(5H)-Furanone (1.0 eq)

  • Acetone (Solvent and Triplet Sensitizer)

  • Ethylene gas (High Purity)

  • Hanovia 450W Medium Pressure Mercury Lamp

  • Pyrex immersion well (acts as a filter for

    
     nm)
    

Step-by-Step Workflow:

  • Preparation: Dissolve 2(5H)-furanone (5.0 g) in degassed acetone (300 mL). The acetone serves a dual purpose: solvent and triplet sensitizer to facilitate the

    
     transition.
    
  • Setup: Place the solution in a photochemical reactor equipped with a water-cooled Pyrex immersion well.

  • Saturation: Sparge the solution with ethylene gas for 30 minutes to ensure saturation. Maintain a slow, continuous stream of ethylene throughout the reaction.

  • Irradiation: Irradiate the solution at

    
     (ice bath cooling is critical to minimize polymerization side reactions) for 4–6 hours. Monitor consumption of starting material via TLC (SiO
    
    
    
    , 50% EtOAc/Hexanes).
  • Workup: Evaporate the acetone under reduced pressure (

    
    , volatile product).
    
  • Purification: Purify the residue via flash column chromatography (SiO

    
    , Gradient 10% 
    
    
    
    30% EtOAc in Hexanes).
  • Validation: Isolate the product as a clear oil.

Synthesis Workflow Diagram

SynthesisWorkflow Input 2(5H)-Furanone + Ethylene Condition hv (Hg Lamp) Acetone (Sensitizer) 0°C Input->Condition Mechanism [2+2] Cycloaddition (Triplet State) Condition->Mechanism Workup Solvent Removal (Low Temp) Mechanism->Workup Product This compound (Cis-fused) Workup->Product

Figure 2: Photochemical synthesis workflow for the target bicyclic lactone.

Part 4: Analytical Validation Data

To ensure the synthesized compound is the correct isomer, compare experimental data against these established values.

Table 1: Spectroscopic Characterization of this compound

TechniqueParameterCharacteristic SignalInterpretation

H NMR

4.32–4.40 ppm
Multiplet (1H)H-1 (Bridgehead adjacent to Oxygen)

3.06–3.25 ppm
Multiplet (2H)H-5 (Bridgehead) & H-4 (Lactone ring)

2.00–2.60 ppm
MultipletsCyclobutane ring protons (High field)

C NMR

180.8 ppm
SingletC=O (Lactone Carbonyl at C2)

74.1 ppm
DoubletC-1 (Bridgehead C-O)

38.1 ppm
DoubletC-5 (Bridgehead C-C)
IR

1763 cm

Strained

-lactone carbonyl stretch

Data Source: Validated against literature values for (±)-14 in J. Org. Chem. [Reference 1].

References

  • Synthesis, Resolution, and Absolute Stereochemistry of (1R,2S)-(+)-cis-1-Methoxycarbonyl-2-methylcyclobutane. Source: The Journal of Organic Chemistry (ACS). URL:[Link]

  • Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Source: IUPAC / Queen Mary University of London. URL:[Link][6]

  • Synthesis of Purine Nucleosides Built on a 3-Oxabicyclo[3.2.0]heptane Scaffold. Source: The Journal of Organic Chemistry (ACS). URL:[Link]

  • Synthesis of cyclobutane fused γ-butyrolactones through intramolecular [2+2] photocycloaddition. Source: Arkivoc. URL:[Link]

Sources

The Stereochemical Anchor: 3-Oxabicyclo[3.2.0]heptan-2-one in Grandisol Synthesis

[1][2]

Executive Summary

Grandisol (cis-2-isopropenyl-1-methylcyclobutaneethanol) is the primary aggregation pheromone of the boll weevil (Anthonomus grandis).[1][2] Its structural core—a cyclobutane ring with two cis-oriented substituents—presents a significant synthetic challenge due to the thermodynamic difficulty of forming four-membered rings with precise stereocontrol.[1]

This compound serves as the critical stereochemical anchor in the synthesis of grandisol.[1][2] By locking the cyclobutane precursors into a rigid, fused bicyclic lactone system, this intermediate guarantees the essential cis-stereochemistry of the final product.[2][3][4] This guide analyzes the mechanistic utility of this scaffold, comparing the photochemical assembly and enzymatic desymmetrization routes that establish it as a cornerstone of terpene synthesis.[2][3][4]

Structural Analysis & Strategic Utility

The this compound scaffold is a fused bicyclic system comprising a five-membered

12
Thermodynamic & Stereochemical Advantages[2][3][4]
  • Cis-Fusion Enforcement: The fusion of a five-membered lactone to a four-membered ring is geometrically constrained to be cis.[1] This thermodynamic preference is exploited to set the relative stereochemistry of grandisol’s C1 and C2 positions.[2][3][4]

  • Latent Functionality: The lactone provides two differentiated chemical handles:[2][3]

    • The Carbonyl (C2): A masked hydroxyethyl tail (after reduction/homologation).[2][3][4]

    • The Bridgehead (C1/C5): A site for alkylation or functionalization to introduce the isopropenyl group.[2][3][4]

The Chiral Challenge

Grandisol is biologically active as the (+)-(1R, 2S) enantiomer.[1][2][5] The bicyclic lactone allows for early-stage resolution:

  • Enzymatic Route: Desymmetrization of a meso-diol precursor yields the lactone in >99% ee.[3]

  • Photochemical Route: Directed [2+2] cycloaddition can yield the racemic lactone, which is subsequently resolved or used in racemic syntheses.[2][3][4]

Synthesis of the Intermediate

Two primary methodologies generate the this compound core.[1][2]

Protocol A: Intermolecular [2+2] Photocycloaddition

This route constructs the bicyclic core from a monocyclic lactone and an alkene.[2][3]

  • Substrates: 4-Methyl-2(5H)-furanone (or similar butenolides) and Ethylene.[1][2]

  • Mechanism: Photoexcitation of the furanone to its triplet state (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    ), followed by the interception of ethylene.[2][4]
    
  • Conditions: UV irradiation (

    
     nm), Acetone (sensitizer/solvent), 
    
    
    C to
    
    
    C.[1][2]
  • Outcome: Formation of the bicyclic lactone.[2][3][4] The methyl substituent on the furanone directs the regioselectivity, ensuring the methyl group is positioned at the bridgehead (essential for grandisol).[2][3]

Protocol B: Enzymatic Desymmetrization (The Jones Route)

This route is preferred for enantioselective synthesis, utilizing Horse Liver Alcohol Dehydrogenase (HLADH) to resolve a meso precursor.[2][3]

  • Substrate: cis-1,2-Bis(hydroxymethyl)cyclobutane (meso-diol).[1][2]

  • Enzyme: HLADH with ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     cofactor.[4]
    
  • Mechanism: The enzyme selectively oxidizes the pro-S hydroxymethyl group to the lactol, which is further oxidized to the lactone.[2][3][4]

  • Outcome: Yields (1S, 5R)-3-oxabicyclo[3.2.0]heptan-2-one with 100% optical purity.[1][2]

Transformation to Grandisol

Once the bicyclic lactone is secured, the synthesis focuses on ring opening and functional group manipulation.[2][3][4] The following workflow describes the conversion of the 5-methyl-substituted variant (derived photochemically or via alkylation) to grandisol.

Experimental Workflow
StageReactionReagents & ConditionsMechanistic Role
1. Activation Lactone OpeningMeLi (1.2 eq), Et2O, -78°CNucleophilic attack on lactone carbonyl to form the lactol/methyl ketone.
2.[1][2][4] Olefination Wittig Reactionngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

, THF
Converts the ketone to the isopropenyl group.[2][4]
3. Extension Homologation(Various methods, e.g., Arndt-Eistert or reduction/displacement)Extends the C1-side chain from 1 carbon (lactone carbonyl) to 2 carbons (ethanol tail).[1][2]
4. Finalization DeprotectionTBAF or Acidic HydrolysisReveals the primary alcohol of grandisol.[3][4]
Mechanistic Pathway Diagram

The following Graphviz diagram illustrates the logic flow from precursors to Grandisol via the lactone intermediate.[2][3][4]

GrandisolSynthesiscluster_stereochemStereocontrol MechanismPrecursor_Photo4-Methyl-2(5H)-furanone+ EthyleneIntermediate3-Oxabicyclo[3.2.0]heptan-2-one Core(Stereochemical Anchor)Precursor_Photo->Intermediate[2+2] Photocycloaddition(Racemic/Diastereoselective)Precursor_Enzcis-1,2-Bis(hydroxymethyl)cyclobutane (Meso-diol)Precursor_Enz->IntermediateHLADH Oxidation(Enantioselective)RingOpenRing Opening &FunctionalizationIntermediate->RingOpen1. MeLi (Nucleophilic Attack)2. Wittig (Olefination)Grandisol(+)-Grandisol(1R, 2S)RingOpen->GrandisolChain Homologation& Deprotection

Caption: Convergence of photochemical and enzymatic pathways on the critical bicyclic lactone intermediate, ensuring cis-stereochemistry in Grandisol.

Detailed Experimental Protocol (Enzymatic Route)

Based on the methodology established by J.B. Jones et al. (Can.[2][3][4][5] J. Chem. 1982).[1][2][3][4][5]

Objective: Preparation of (1S, 5R)-3-oxabicyclo[3.2.0]heptan-2-one.

  • Buffer Preparation: Prepare 500 mL of 0.1 M Glycine-NaOH buffer (pH 9.0).

  • Reaction Setup:

    • Dissolve cis-1,2-bis(hydroxymethyl)cyclobutane (1.16 g, 10 mmol) in the buffer (50 mL).[1][2]

    • Add

      
       (664 mg, 1 mmol) and Flavin Mononucleotide (FMN) (4.8 g) for cofactor recycling.[2]
      
    • Add HLADH (Horse Liver Alcohol Dehydrogenase, 150 units).[2][3][4]

  • Incubation:

    • Stir the mixture gently at 20°C. Monitor pH and maintain at 9.0 using 0.1 M NaOH (pH-stat).

    • Monitor reaction progress via GLC (Gas-Liquid Chromatography).[2]

  • Workup:

    • Upon 50% conversion (kinetic resolution) or complete oxidation of the pro-S group (desymmetrization), saturate the aqueous phase with NaCl.[2][3]

    • Extract continuously with chloroform for 24 hours.[3][4]

    • Dry organic layer over ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
       and concentrate in vacuo.[4]
      
  • Purification:

    • Purify via Kugelrohr distillation (bp 70-75°C @ 0.5 mmHg).[2]

    • Validation:

      
       (c 1.0, 
      
      
      ) confirms >99% ee.[1][2]

References

  • Jones, J. B., Finch, M. A. W., & Jakovac, I. J. (1982). Enzymes in organic synthesis.[1][2][3][4][5] 26. Synthesis of enantiomerically pure grandisol from an enzyme-generated chiral synthon. Canadian Journal of Chemistry.[3][4][5] Link[2]

  • Kosugi, H., Sekiguchi, S., Sekita, R., & Uda, H. (1976). Photochemical Cycloaddition Reactions of α,β-Unsaturated Lactones with Olefins, and Application to Synthesis of Natural Products.[1][2][3][4] Bulletin of the Chemical Society of Japan.[2][3][4] Link[2]

  • Gueldner, R. C., Thompson, A. C., & Hedin, P. A. (1972). Stereoselective synthesis of racemic grandisol.[1][2][3][4] The Journal of Organic Chemistry.[2][3][4][6] Link[2]

  • Bach, T., & Hehn, J. P. (2011). Photochemical [2+2] Cycloaddition Reactions in the Synthesis of Natural Products.[2][3][4] Angewandte Chemie International Edition.[3][4] Link[2]

Thermodynamic Stability of Cis- vs Trans-Fused Bicyclic Lactones

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the thermodynamic stability of cis- and trans-fused bicyclic lactones. It synthesizes conformational analysis principles with experimental evidence to aid in synthetic strategy and drug design.

Executive Summary

In bicyclic lactone systems, the thermodynamic preference for cis- (syn) versus trans- (anti) ring fusion is governed by the interplay of ring strain , torsional energy (Pitzer strain), and non-bonded interactions (1,3-diaxial/gauche). While carbocyclic analogs (hydrindanes and decalins) provide a baseline, the lactone functionality introduces unique constraints due to the planarity of the ester group (


) and the dipole-dipole interactions of the carbonyl.

General Stability Rule of Thumb:

  • [n.3.0] Systems (5,5-fused): Cis-fused is overwhelmingly more stable. Trans-fusion is highly strained.

  • [n.4.0] Systems (6,5-fused): Cis-fused is generally preferred thermodynamically, particularly for

    
    -lactones, due to the relief of ring strain that would be exacerbated by the planar ester in a trans-fused geometry.
    
  • [n.5.0] Systems (6,6-fused): Trans-fused is typically more stable (analogous to trans-decalin), provided no destabilizing 1,3-diaxial interactions from substituents override this preference.

Theoretical Framework: Conformational Determinants

To predict stability, one must evaluate the energy penalty associated with distorting the lactone ring to accommodate the fusion geometry.

The Planarity Constraint

Unlike cycloalkanes, where all bond angles can adjust to minimize strain (puckering), the lactone group enforces a rigid planar region (


).
  • Effect: This reduces the degrees of freedom for the ring to twist and relieve torsional strain.

  • Consequence: In fused systems, this rigidity often penalizes the trans-isomer more severely than the cis-isomer, especially in smaller rings, because the trans-fusion requires a degree of ring flexibility to bridge the diequatorial bonds without breaking planarity.

Enthalpic vs. Entropic Factors
  • Enthalpy (

    
    ):  Favors the isomer with fewer gauche interactions and less angle strain. In 6,6-systems, trans is enthalpically favored (fewer gauche interactions).
    
  • Entropy (

    
    ): Cis-fused isomers are often more flexible (capable of ring inversion), possessing higher entropy. However, at standard biological or synthetic temperatures, the enthalpic contribution of ring strain usually dominates.
    

System-Specific Analysis

5,5-Fused Systems (Bicyclo[3.3.0]octane analogs)
  • Thermodynamic Winner: Cis-Fused

  • Mechanistic Insight: Constructing a trans-fused 5,5-system requires two five-membered rings to be joined by bonds that are roughly

    
     apart (diequatorial-like). In a cyclopentane envelope, the bond angles required to span this distance introduce immense angle strain (Baeyer strain).
    
  • Synthetic Implication: Reactions generating 5,5-bicyclic lactones (e.g., iodolactonization) will exclusively yield the cis-fused product under thermodynamic control.

6,5-Fused Systems (Hydrindane analogs)

This class includes


-lactones fused to cyclohexanes , a scaffold ubiquitous in sesquiterpene lactones (e.g., Eudesmanolides, Guaianolides).
  • Thermodynamic Winner: Cis-Fused (Generally)

  • Detailed Analysis:

    • Carbocyclic Baseline: In simple hydrindane, the energy difference is small (

      
       kcal/mol favoring trans in unsubstituted cases, but cis is often preferred with substituents).
      
    • Lactone Effect:[1][2] When a

      
      -lactone is fused, the trans-fusion forces the 5-membered lactone ring into a highly distorted half-chair to maintain the diequatorial connection to the cyclohexane chair. The cis-fusion allows the lactone to adopt a more relaxed envelope conformation while the cyclohexane remains in a chair.
      
    • Experimental Evidence: In Pd-catalyzed oxidative cyclizations, cis-fused (syn) bicyclic lactones are the observed thermodynamic products (Ref 1).

6,6-Fused Systems (Decalin analogs)

This class includes


-lactones fused to cyclohexanes  (e.g., Octahydrocoumarin).
  • Thermodynamic Winner: Trans-Fused

  • Detailed Analysis:

    • Carbocyclic Baseline: Trans-decalin is more stable than cis-decalin by ~2.7 kcal/mol due to the absence of three gauche interactions (specifically, the ring-fusion gauche butane interactions present in the cis isomer).

    • Lactone Effect:[1][2] The trans-fused

      
      -lactone maintains this stability advantage. The cyclohexane ring and the 
      
      
      
      -lactone (in a chair or half-chair) connect via diequatorial bonds, minimizing 1,3-diaxial interactions.
    • The "Prelog-Djerassi" Exception: In highly substituted systems (like the Prelog-Djerassi lactone), severe 1,3-diaxial repulsion between substituents can destabilize the trans-chair conformation, sometimes making the cis-fused form (or a twist-boat trans form) competitively stable.

Data Summary Table

SystemRing SizesFusion TypeThermodynamic PreferenceDominant Factor
Bicyclo[3.3.0] 5, 5Cis vs TransCis (Exclusive)Angle Strain (Baeyer)
Hydrindane-type 6, 5Cis vs TransCis (Preferred)Torsional Strain + Ester Planarity
Decalin-type 6, 6Cis vs TransTrans (Preferred)1,3-Diaxial / Gauche Interactions
Bridgehead Lactone 6, 6Bridgehead OTrans Anomeric Effect + Strain

Mechanisms of Equilibration[3]

Understanding how these systems equilibrate is vital for synthesis. If a reaction is kinetically controlled, you may access the less stable isomer; if conditions allow equilibration, the system funnels to the thermodynamic product.

Epimerization via Enolization

This is the primary mechanism for cis/trans interconversion, provided the ring fusion carbon is


 to the carbonyl .
  • Requirement: The bridgehead carbon adjacent to the

    
     must have an abstractable proton.
    
  • Process:

    • Base removes the

      
      -proton.
      
    • Formation of a planar enolate (removing the stereocenter).

    • Reprotonation occurs from the face that leads to the lower-energy conformer (usually placing the bulky ring residue in an equatorial position).

Acid-Catalyzed Ring Opening (Transesterification)

If the bridgehead carbons are not


 to the carbonyl (e.g., in certain lactone regioisomers), equilibration can occur via reversible ring opening.
  • Process: Acid-catalyzed opening of the lactone to a hydroxy-acid

    
     bond rotation 
    
    
    
    re-closure to the more stable fused isomer.
Visualization of Equilibration (DOT Diagram)

LactoneEquilibration Figure 1: Equilibration pathways for 6,6-fused bicyclic lactones. Cis Cis-Fused Lactone (Kinetic Product) Enolate Planar Enolate Intermediate Cis->Enolate Base (-H+) HydroxyAcid Open Hydroxy-Acid (Acid Catalysis) Cis->HydroxyAcid H3O+ / H2O Enolate->Cis +H+ (Axial attack) Trans Trans-Fused Lactone (Thermodynamic Product) Enolate->Trans +H+ (Equatorial attack) HydroxyAcid->Trans -H2O (Cyclization)

Caption: Pathways for converting kinetically formed cis-lactones to thermodynamically stable trans-isomers in 6,6-systems.

Experimental Protocols for Stability Determination

To verify the stability of a specific scaffold in your drug development pipeline, use the following "self-validating" workflow.

Protocol A: Chemical Equilibration Assay

Purpose: Empirically determine the thermodynamic ratio.

  • Dissolve pure isomer (approx. 10 mg) in MeOH or THF.

  • Add Base: 10 mol% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or NaOMe.

  • Incubate: Stir at room temperature for 24 hours. (Heat to 50°C if no change observed).

  • Quench: Neutralize with solid NH4Cl.

  • Analyze: 1H NMR of the crude mixture. Integrate the signal of the bridgehead proton (

    
     to carbonyl).
    
    • Interpretation: If the ratio shifts, the major isomer is the thermodynamic product.

Protocol B: NOE/NOESY Analysis

Purpose: Confirm stereochemistry of the stable isomer.

  • Acquire 2D NOESY spectrum.

  • Target Interaction: Look for cross-peaks between the two bridgehead protons.

    • Cis-fused: Strong NOE correlation (protons are syn-clinal/close).

    • Trans-fused: Weak or no NOE correlation (protons are anti-periplanar).

References

  • Access to unsaturated bicyclic lactones by overriding conventional C(sp3)–H site selectivity. Source: Nature Communications / NIH [Link]

  • Relative Stability of cis- and trans-Hydrindanones. Source: PMC - NIH [Link]

  • Conformation and stereochemistry of cis and trans decalones. Source: AskFilo / Academic Resource [Link]

  • Thermodynamic Properties of γ- and δ-Lactones. Source: MDPI Molecules [Link]

  • Sesquiterpene lactone stereochemistry influences herbivore resistance. Source: PubMed / Annals of Botany [Link]

Sources

3-Oxabicyclo[3.2.0]heptan-2-one: A Chiral Platform for Conformationally Restricted Nucleosides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of antiviral and anticancer therapeutics, nucleoside analogues remain a cornerstone. However, the conformational flexibility of the furanose ring often leads to off-target effects or rapid metabolic degradation. 3-Oxabicyclo[3.2.0]heptan-2-one (and its derivatives) has emerged as a critical chiral building block for synthesizing cyclobutane-fused nucleosides .

This scaffold provides a rigid bicyclic framework that "locks" the sugar pucker into specific conformations (typically mimicking the North or South hemicycles of the pseudorotational cycle), thereby enhancing binding affinity to viral polymerases while resisting enzymatic hydrolysis. This guide details the synthetic access, stereochemical control, and downstream application of this scaffold in drug development.

Structural Analysis & Stereochemical Rationale

The core value of the this compound scaffold lies in its ability to impose conformational restriction.

  • Bicyclic Rigidity: Fusing a cyclobutane ring to the lactone (which becomes the sugar moiety) restricts the torsion angles of the resulting nucleoside.

  • Chirality Transfer: The stereocenters established during the formation of this scaffold dictate the

    
     or 
    
    
    
    face selectivity during the glycosylation step.
  • Bioisosterism: These analogues frequently mimic 2',3'-didehydro-2',3'-dideoxynucleosides (like d4T) but with enhanced metabolic stability due to the carbocyclic fusion.

Mechanistic Pathway: From Scaffold to Nucleoside

The following diagram outlines the high-level workflow for converting the lactone scaffold into a bioactive nucleoside analogue.

Nucleoside_Synthesis_Pathway Figure 1: Synthetic Pathway from Furanone to Bicyclic Nucleoside Furanone Chiral Furanone (Starting Material) Photo [2+2] Photocycloaddition (Scaffold Formation) Furanone->Photo hv, Ethylene Scaffold 3-Oxabicyclo[3.2.0] heptan-2-one Photo->Scaffold Anti-addition Lactol Lactol Intermediate (Reduction) Scaffold->Lactol DIBAL-H Coupling Vorbrüggen Coupling (Base Introduction) Lactol->Coupling Ac2O / Pyridine Nucleoside Bicyclic Nucleoside (Target) Coupling->Nucleoside Silylated Base TMSOTf

[1][2]

Synthetic Access: Constructing the Scaffold

The most robust route to enantiopure this compound derivatives is the photochemical [2+2] cycloaddition of chiral 2(5H)-furanones. This method is preferred over enzymatic resolution of racemates because it establishes multiple stereocenters in a single step with high predictability.

Protocol A: Photochemical [2+2] Cycloaddition

Objective: Synthesis of the bicyclic lactone core from 5-hydroxymethyl-2(5H)-furanone.

Mechanism: The excited state of the furanone undergoes cycloaddition with an alkene (ethylene or acetylene). The stereochemistry is controlled by the substituent at C-5, which directs the incoming alkene to the anti face to minimize steric repulsion.

Experimental Workflow:
  • Reagents:

    • Substrate: (S)-5-pivaloyloxymethyl-2(5H)-furanone (protects the hydroxyl group and adds steric bulk).

    • Alkene: Ethylene gas (bubbled continuously).

    • Solvent: Acetone (acts as a triplet sensitizer).[1]

  • Setup:

    • Use a quartz immersion well reactor equipped with a high-pressure mercury lamp (e.g., 125 W).[2]

    • Cool the reaction vessel to -20°C using a dry ice/isopropanol circulation bath to suppress polymerization side reactions.

  • Procedure:

    • Dissolve the furanone (0.05 M) in degassed acetone.

    • Saturate the solution with ethylene gas for 30 minutes prior to irradiation.

    • Irradiate for 3-5 hours while maintaining a slow stream of ethylene.

    • Monitor: Follow the disappearance of the furanone double bond via TLC (Hexane:EtOAc 7:3) or GC.[2]

  • Purification:

    • Evaporate solvent under reduced pressure.[1][3]

    • Purify via flash column chromatography on silica gel.

    • Yield Expectation: 60-80% of the anti-cycloadduct.

Critical Control Point: The choice of solvent affects the yield.[1] Acetone is superior for ethylene additions due to its sensitization properties, whereas diethyl ether is often preferred for electron-rich alkenes like tetramethylethylene (TME).

Application: Synthesis of Nucleoside Analogues[5][6][7][8][9][10][11]

Once the this compound scaffold is secured, it functions as the glycosyl donor. The lactone carbonyl is the latent anomeric center.

Step 1: Lactone Reduction to Lactol

The lactone must be reduced to the lactol (hemiacetal) to allow for base coupling.

  • Reagent: Diisobutylaluminum hydride (DIBAL-H).

  • Conditions: Toluene, -78°C.

  • Note: Over-reduction to the diol is a common failure mode. Strict temperature control is mandatory.

Step 2: Anomeric Activation

The lactol is often unstable for direct coupling. It is standard practice to convert it to an acetate.

  • Reagent: Acetic anhydride (

    
    ) with Pyridine.
    
  • Product: Anomeric acetate (mixture of

    
    ).
    
Step 3: Vorbrüggen Glycosylation

This is the industry-standard method for introducing the nucleobase.

Detailed Protocol:
  • Silylation of Base:

    • Suspend the nucleobase (e.g.,

      
      -benzoyladenine or thymine) in dry acetonitrile.
      
    • Add BSA (N,O-Bis(trimethylsilyl)acetamide) (2-3 equivalents).

    • Stir at 60°C until a clear solution is obtained (indicates full silylation).

  • Coupling:

    • Cool the silylated base solution to 0°C.

    • Add the bicyclic acetate (dissolved in acetonitrile).

    • Add TMSOTf (Trimethylsilyl trifluoromethanesulfonate) dropwise (1.1 equivalents).

    • Warm to room temperature and stir for 2-4 hours.

  • Workup:

    • Quench with saturated

      
      .
      
    • Extract with DCM.[3]

    • Stereochemistry: The fused cyclobutane ring exerts significant steric influence, often favoring the

      
      -anomer (the biologically active form) or allowing for chromatographic separation of anomers.
      

Data Summary: Substituent Effects on Yield[11]

The following table summarizes how different substituents on the furanone ring affect the [2+2] cycloaddition yield, a critical factor when selecting a starting material for library generation.

C-5 Substituent (R)AlkeneSolventMajor IsomerYield (%)Reference

EthyleneAcetoneanti75-85[1]

AcetyleneAcetoneanti60-70[1]

TMEEtheranti33[2]

(unprotected)
EthyleneAcetoneanti<10[3]

Table 1: Comparative yields of photocycloaddition based on substrate and solvent conditions. Note the necessity of protecting the hydroxymethyl group (Piv) for high yields.

Structural Logic & Signaling Potential

The biological efficacy of these analogues is often linked to their ability to mimic the transition state of viral reverse transcriptase.

Bioactivity_Logic Figure 2: Structure-Activity Relationship (SAR) Logic Scaffold 3-Oxabicyclo[3.2.0] heptan-2-one Core Constraint Conformational Constraint (Puckering) Scaffold->Constraint Fused Ring System Binding Enhanced Binding to Viral Polymerase Constraint->Binding Mimics Transition State Resistance Resistance to Phosphorylase Cleavage Constraint->Resistance Steric Hindrance Efficacy Antiviral Potency (HIV/HSV) Binding->Efficacy Resistance->Efficacy

References

  • Synthesis and conformational analysis of new cyclobutane-fused nucleosides. Alibés, R., et al.[4][5] (2004). Organic Letters.

  • Photocycloaddition of Alkenes to 2(5H)-Furanones. Alibés, R., Bourdelande, J.L., Font, J.[1] (1995).[1] Journal of the Brazilian Chemical Society.[1]

  • Synthesis of Purine Nucleosides Built on a 3-Oxabicyclo[3.2.0]heptane Scaffold. Flores, R., et al.[6] (2011).[6] The Journal of Organic Chemistry.

  • Enzymatic resolution of this compound. Jones, J.B., et al. (1982).[2][7] Canadian Journal of Chemistry.

Sources

3-Oxabicyclo[3.2.0]heptan-2-one: Technical Guide to Biological Activity and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the 3-oxabicyclo[3.2.0]heptan-2-one scaffold, focusing on its critical role as a pharmacophore in medicinal chemistry and a key intermediate in the synthesis of complex natural products like pheromones.

Executive Summary

This compound represents a privileged structural motif in organic synthesis and drug discovery. Characterized by a


-lactone fused to a cyclobutane ring, this bicyclic system possesses significant ring strain (

26 kcal/mol), conferring unique reactivity profiles. While the unsubstituted core acts primarily as a high-value synthetic intermediate—most notably for the boll weevil pheromone (+)-Grandisol —substituted derivatives have emerged as potent nucleoside mimetics with antiviral properties and

-lactamase inhibitors
.

This guide dissects the scaffold's utility, moving from its photochemical assembly to its biological applications in ecological pest control and antiviral therapeutics.

Structural & Chemical Basis

The biological relevance of this compound stems from its rigid bicyclic architecture . In drug design, this rigidity restricts the conformational freedom of attached substituents, reducing the entropic penalty of binding to protein targets.

Reactivity Profile

The fusion of a four-membered ring (cyclobutane) with a five-membered lactone creates a "spring-loaded" electrophile.

  • Ring Strain Release: The system is prone to nucleophilic attack or thermal rearrangement, often leading to ring-opening reactions that generate cyclobutyl-ethanol derivatives (essential for terpene synthesis).

  • Stereochemical Control: The cis-fusion is thermodynamically preferred and dictates the stereochemistry of subsequent derivatizations, acting as a template for chirality transfer.

Safety & Handling

Based on Material Safety Data Sheets (MSDS) for the core and its derivatives:

  • Hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

  • Handling: Requires standard PPE.[1] Due to potential alkylating activity (strained lactone), it should be treated as a potential sensitizer.

Biological Profiles & Applications

Ecological Control: The Grandisol Connection

The most commercially significant "biological activity" of this scaffold lies in its role as the precursor to Grandisol , the sex pheromone of the boll weevil (Anthonomus grandis). The this compound core is the structural equivalent of the cyclobutane ring found in Grandisol, with the lactone oxygen serving as a latent alcohol functionality.

Mechanism of Action (Ecological):

  • Target: Olfactory receptors of Anthonomus grandis.

  • Utility: Mass trapping and population disruption in agriculture.

  • Synthesis Relevance: The scaffold allows for the construction of the challenging cyclobutane ring before the sensitive alcohol tail is generated.

Medicinal Chemistry: Nucleoside Mimetics (Anti-HIV)

Researchers have utilized the 3-oxabicyclo[3.2.0]heptane system to replace the furanose sugar in nucleosides.[2]

  • Rationale: Natural 2',3'-dideoxynucleosides (like ddC) are unstable in acidic media (stomach acid), leading to cleavage of the glycosidic bond and loss of activity.

  • Solution: The carbocyclic/lactone scaffold is hydrolytically stable.

  • Activity: Derivatives substituted with nucleobases (e.g., thymine, cytosine) at the bridgehead or adjacent positions have shown micromolar inhibition of HIV-1 Reverse Transcriptase . The rigid scaffold mimics the bio-active conformation of the sugar ring.

Antibacterial Potentiation

Recent studies have explored fusing azabicyclo[3.2.0]heptane (isosteric to the oxa- analog) to fluoroquinolones.[3]

  • Outcome: Enhanced activity against Gram-positive bacteria (S. aureus, S. pneumoniae) compared to standard fluoroquinolones, likely due to altered lipophilicity and binding geometry.

Mechanistic Visualization

The following diagram illustrates the two primary biological pathways: the synthetic rearrangement to Pheromones and the structural mimicry in Antivirals.

G cluster_pheromone Ecological Activity (Pheromone) cluster_medchem Medicinal Chemistry (Anti-HIV) Core 3-oxabicyclo[3.2.0] heptan-2-one Core Strain Ring Strain (26 kcal/mol) Core->Strain Possesses Mimic Sugar Replacement (Conformational Lock) Core->Mimic Acts as Opening Nucleophilic/Reductive Ring Opening Strain->Opening Drives Grandisol Grandisol (Boll Weevil Pheromone) Opening->Grandisol Yields Stability Acid Stability (vs. ddC/d4T) Mimic->Stability Confers AntiHIV Nucleoside Analogue (RT Inhibitor) Stability->AntiHIV Enables

Figure 1: Divergent utility of the scaffold in pheromone synthesis (via ring opening) and antiviral design (via rigid mimicry).

Experimental Protocols

Protocol A: Photochemical Synthesis of the Core

This is the industry-standard method for accessing the scaffold, utilizing a [2+2] photocycloaddition.

Reagents:

  • 2(5H)-Furanone (Commercial starting material)

  • Ethylene gas (High purity)

  • Acetone (Solvent & Sensitizer)

Workflow:

  • Preparation: Dissolve 2(5H)-furanone (0.1 M) in acetone. Acetone acts as the triplet sensitizer.

  • Saturation: Purge the solution with nitrogen for 15 minutes, then saturate with ethylene gas at -78°C.

  • Irradiation: Irradiate the solution using a High-Pressure Mercury Lamp (Pyrex filter,

    
     nm) while continuously bubbling ethylene through the mixture.
    
  • Monitoring: Monitor reaction progress via GC-MS. The reaction typically completes in 4-6 hours.

  • Work-up: Evaporate the solvent under reduced pressure.

  • Purification: Purify the residue via vacuum distillation or flash chromatography (Silica gel, Hexane/EtOAc) to yield This compound .

Yield: Typically 60-80%. Data Validation:


H NMR should show cyclobutane protons (multiplets) at 

1.7-2.7 ppm and the lactone protons.
Protocol B: Enzymatic Resolution for Chiral Bioactivity

For biological applications (pheromones or drugs), enantiopurity is critical.

Reagents:

  • cis-1,2-bis(hydroxymethyl)cyclobutane (Precursor)[4]

  • Horse Liver Alcohol Dehydrogenase (HLADH)

  • NAD+ (Cofactor)

Workflow:

  • Buffer Prep: Prepare pH 9.0 glycine-NaOH buffer.

  • Reaction: Suspend the meso-diol substrate and HLADH in the buffer with catalytic NAD+.

  • Oxidation: The enzyme selectively oxidizes the pro-S hydroxymethyl group.

  • Lactonization: The intermediate aldehyde undergoes spontaneous hemiacetal formation and oxidation to form the lactone.

  • Extraction: Extract continuously with chloroform.

  • Result: Yields (-)-(1R, 5S)-3-oxabicyclo[3.2.0]heptan-2-one with >98% ee.

Quantitative Data Summary

Compound ClassDerivative TypeTarget / ApplicationKey MetricRef
Core Scaffold UnsubstitutedSynthetic IntermediateYield: 70% (Photochemical)[1]
Pheromone GrandisolAnthonomus grandis ControlBiological Activity: Sex Attractant[2]
Nucleoside Fluorinated BicyclicHIV-1 Reverse TranscriptaseIC50: >10

M (Low cytotoxicity)
[3]
Antibacterial Azabicyclo-QuinoloneS. aureus (Gram +)MIC: 0.05

g/mL
[4]

Future Outlook

The this compound scaffold is transitioning from a "means to an end" (pheromone synthesis) to a "means to a mechanism" (rigid scaffolds).

  • Fsp3 Enrichment: Modern drug discovery emphasizes high fraction sp3 (Fsp3) character to improve solubility and reduce off-target toxicity. This scaffold offers a high Fsp3 count with low molecular weight.

  • Fragment-Based Drug Discovery (FBDD): The core is an ideal fragment for screening libraries, offering vectors for substitution that are distinct from standard aromatic rings.

References

  • Photochemical Cycloaddition Reactions of

    
    -Unsaturated Lactones with Olefins. Kosugi, H., Sekiguchi, S., Sekiya, R., & Uda, H. Bulletin of the Chemical Society of Japan. 
    
  • Enzymes in organic synthesis. 26. Synthesis of enantiomerically pure grandisol from an enzyme-generated chiral synthon. Jones, J. B., Finch, M. A., & Jakovac, I. J. Canadian Journal of Chemistry.

  • Synthesis of Purine Nucleosides Built on a 3-Oxabicyclo[3.2.0]heptane Scaffold. Mould, M. et al. Journal of Organic Chemistry (ACS).

  • 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry. Grygorenko, O. et al. ChemRxiv.

  • Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Bach, T. & Hehn, J. P. Chemical Reviews.

Sources

Methodological & Application

Scalable synthesis of cyclobutane-fused lactones from alkenes and anhydrides

Application Note: Scalable Access to Cyclobutane-Fused -Lactones

Executive Summary

Cyclobutane-fused

This guide details a scalable, two-stage protocol for synthesizing cyclobutane-fused lactones from simple alkenes and anhydrides. The method integrates continuous-flow photochemistry to solve the scalability bottleneck of the [2+2] cycloaddition, followed by a regioselective hydride reduction to convert the intermediate anhydride into the target lactone.

Mechanistic Insight & Reaction Design

The Challenge of the Cyclobutane Core

The formation of the cyclobutane ring is thermodynamically disfavored (+26 kcal/mol strain energy) and thermally forbidden by orbital symmetry rules (Suprafacial-Suprafacial). Photochemical excitation bypasses this barrier, but direct irradiation often leads to polymerization or side reactions.

Solution: Triplet-Sensitized [2+2] Cycloaddition in Flow

We utilize a triplet sensitizer (Thioxanthone) to mediate the reaction between an alkene and a maleic anhydride derivative.

  • Sensitization: The sensitizer absorbs UV-A light (365–375 nm), populating its triplet state (

    
    ) via intersystem crossing (ISC).
    
  • Energy Transfer: The

    
     sensitizer transfers energy to the maleic anhydride (acceptor), generating a reactive triplet diradical.
    
  • Cyclization: This diradical intercepts the ground-state alkene. The triplet manifold prevents immediate ring closure, allowing for stepwise bond formation that relaxes to the cyclobutane product.

Regioselective Reduction

The resulting cyclobutane-1,2-dicarboxylic anhydride is a "latent" lactone. Treatment with Sodium Borohydride (

ReactionPathwaySensSensitizer (Thioxanthone)Lighthν (375 nm LED)Sens->LightExcitationAnhydrideMaleic Anhydride(Ground State)Sens->AnhydrideEnT (Energy Transfer)Light->SensISC to T1T1_AnhydrideAnhydride*(Triplet State)Anhydride->T1_AnhydrideDiradical1,4-DiradicalIntermediateT1_Anhydride->Diradical+ AlkeneAlkeneAlkene(Substrate)Alkene->DiradicalCyclobutaneCyclobutaneAnhydrideDiradical->CyclobutaneISC & ClosureLactoneCyclobutane-Fusedγ-LactoneCyclobutane->LactoneNaBH4 Reduction

Figure 1: Mechanistic pathway from photosensitization to lactonization.[1][2][3]

Experimental Protocol

Part A: Continuous Flow [2+2] Photocycloaddition

Objective: Scalable synthesis of cyclobutane-1,2-dicarboxylic anhydride.

Equipment Requirements:

  • Flow Reactor: FEP or PFA tubing reactor (e.g., Vapourtec UV-150 or homemade coil, 10 mL volume).

  • Light Source: High-power UV-LED module (365 nm or 375 nm).

  • Pump: HPLC pump or syringe pump capable of steady flow (0.1–2.0 mL/min).

  • Back Pressure Regulator (BPR): 4–5 bar (to prevent solvent outgassing).

Reagents:

  • Substrate: Maleic Anhydride (1.0 equiv).

  • Alkene: 1-Octene (or functionalized equivalent) (2.0–5.0 equiv).

  • Sensitizer: Thioxanthone (5 mol%).

  • Solvent: Acetonitrile (MeCN) or Ethyl Acetate (EtOAc).

Step-by-Step Procedure:

  • Solution Prep: Dissolve Maleic Anhydride (0.5 M) and Thioxanthone (0.025 M) in MeCN. Add the alkene (1.0 M) to this mixture. Note: Using excess alkene minimizes anhydride dimerization.

  • System Priming: Flush the reactor with pure solvent at 1.0 mL/min to remove air bubbles.

  • Irradiation: Turn on the LED module. Allow 5 minutes for thermal equilibration (maintain reactor temp < 30°C using active cooling).

  • Execution: Pump the reaction mixture through the coil.

    • Residence Time (

      
      ): Screen 
      
      
      from 10 to 60 minutes. Typically, 30 minutes is optimal for >90% conversion.
    • Flow Rate Calculation: Flow Rate = Reactor Volume /

      
      . (e.g., 10 mL / 30 min = 0.333 mL/min).
      
  • Collection: Collect the output in a flask shielded from light.

  • Work-up: Concentrate the effluent under reduced pressure to recover the cyclobutane anhydride. Unreacted alkene can be recovered via distillation.

Part B: Regioselective Reduction to -Lactone

Objective: Chemoselective conversion of anhydride to lactone.

Reagents:

  • Substrate: Cyclobutane Anhydride (from Part A).

  • Reductant: Sodium Borohydride (

    
    , 2.0 equiv).
    
  • Solvent: Dry THF and Methanol.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude cyclobutane anhydride (1.0 equiv) in dry THF (0.2 M) under

    
     atmosphere. Cool to -10°C.
    
  • Reduction: Add

    
     (2.0 equiv) in one portion.
    
  • Methanolysis: Dropwise add Methanol (5.0 equiv) over 15 minutes. Caution: Gas evolution (

    
    ).
    
  • Monitoring: Stir at 0°C for 2 hours. Monitor by TLC (Anhydride spot disappears; more polar lactone appears).

  • Acidification: Quench carefully with 2M HCl until pH < 2. Stir for 30 minutes to ensure cyclization of the intermediate hydroxy-acid to the lactone.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Optimization & Scalability Data

The following data summarizes the transition from batch to flow, highlighting the efficiency gains.

ParameterBatch (Immersion Well)Continuous Flow (FEP Coil)Impact
Scale 1 mmol10–100 mmol/dayHigh Throughput
Irradiation Time 12–24 hours20–40 minutes36x Faster
Light Penetration Poor (< 1 cm path)Excellent (1 mm path)Uniform Flux
Yield (Anhydride) 45–60%85–92%Cleaner Profile
Sensitizer Load 10–20 mol%2–5 mol%Cost Efficient
Regioselectivity Guide

For unsymmetrical anhydrides (e.g., derived from citraconic anhydride), reduction occurs at the more hindered carbonyl less frequently.

  • Substrate: 1-Methyl-cyclobutane-1,2-dicarboxylic anhydride.

  • Major Product: Reduction at

    
     carbonyl (less hindered).
    
  • Ratio: Typically 4:1 to 10:1 favoring the attack at the less hindered site.

Workflow Visualization

Workflowcluster_flowPhase 1: Flow Synthesiscluster_batchPhase 2: Chemical TransformationFeedFeed Solution:Alkene + Anhydride+ ThioxanthonePumpPumping System(0.33 mL/min)Feed->PumpReactorFlow Reactor(375 nm LED, 30°C)Pump->ReactorBPRBack Pressure(5 bar)Reactor->BPREvapSolvent RemovalBPR->EvapEffluentReducReduction(NaBH4/THF/MeOH)Evap->ReducAcidAcidic Workup(HCl, Cyclization)Reduc->AcidIsolateFinal LactoneIsolationAcid->Isolate

Figure 2: Integrated workflow from raw materials to isolated lactone.

Troubleshooting & Quality Control

  • Issue: Reactor Clogging.

    • Cause: Polymerization of maleic anhydride on the tubing walls ("fouling").

    • Fix: Use fluorinated tubing (FEP/PFA). Wash reactor with acetone every 5 runs. Ensure alkene is in excess (2-5 equiv) to suppress anhydride homopolymerization.

  • Issue: Low Conversion in Flow.

    • Cause: Mismatch between LED emission and sensitizer absorbance.[4]

    • Fix: Verify the LED spectrum.[4] Thioxanthone requires ~375 nm. If using 365 nm, Benzophenone may be a better alternative, though Thioxanthone is superior for maleic anhydride derivatives.

  • Issue: Over-reduction to Diol.

    • Cause: Excess

      
       or high temperature.
      
    • Fix: Strictly control temperature at -10°C to 0°C. Add Methanol slowly. If diol forms, it can be re-oxidized to lactone using Fétizon's reagent, but this adds steps.

References

  • Flow Photochemistry Optimization: Williams, J. D., et al. "Finding the Perfect Match: A Combined Computational and Experimental Study toward Efficient and Scalable Photosensitized [2+2] Cycloadditions in Flow."[4] Organic Process Research & Development, 2019, 23(1), 78–87.[4] Link

  • Anhydride Reduction: Bailey, D. M., & Johnson, R. E. "Reduction of cyclic anhydrides with sodium borohydride: assessment of regioselectivity." The Journal of Organic Chemistry, 1970, 35(10), 3574–3576. Link

  • Cyclobutane Synthesis Review: Poplata, S., et al. "Recent Advances in the Synthesis of Cyclobutanes by Olefin [2+2] Photocycloaddition Reactions." Chemical Reviews, 2016, 116(17), 9748–9815. Link

  • Regioselectivity in Reduction: Kayser, M. M., et al. "Regioselectivity in the reduction of cyclic anhydrides by metal hydrides." Canadian Journal of Chemistry, 1979, 57(21), 2785-2796. Link

Application Notes & Protocols: Strategic Functionalization of the 3-Oxabicyclo[3.2.0]heptan-2-one Core

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Bicyclo[3.2.0] Scaffold

The 3-oxabicyclo[3.2.0]heptan-2-one framework represents a class of strained bicyclic lactones that have garnered significant interest in synthetic and medicinal chemistry. This rigid, three-dimensional scaffold serves as a versatile building block for complex natural products and as a bioisosteric replacement for aromatic rings in drug discovery.[1][2][3] Its inherent ring strain can be strategically harnessed to drive stereoselective transformations, making it a powerful tool for accessing diverse and densely functionalized molecules.[4] The functionalization of the cyclobutane portion of this molecule is critical for modulating its physicochemical properties and for installing vectors for further synthetic elaboration.

This guide provides an in-depth exploration of key methodologies for the functionalization of the cyclobutane ring within the this compound system. We will delve into the mechanistic rationale behind protocol choices, provide detailed, field-tested procedures, and discuss the applications of the resulting derivatives.

Part 1: Synthesis of the Core Scaffold via Baeyer-Villiger Oxidation

The primary route to the this compound core is a two-step sequence commencing with a [2+2] photocycloaddition to form a bicyclo[3.2.0]heptenone precursor, followed by a Baeyer-Villiger (BV) oxidation. The BV oxidation is a critical step, as it not only forms the lactone but can also be controlled to produce different regioisomers, effectively serving as a primary functionalization strategy.

The oxidation of the precursor, bicyclo[3.2.0]hept-2-en-6-one, can yield two distinct lactone regioisomers: the "normal" product, 3-oxabicyclo[4.2.0]oct-4-en-2-one , and the "abnormal" product, 3-oxabicyclo[3.2.0]hept-6-en-2-one .[5][6] The latter is often the target scaffold. While chemical oxidation is possible, enzymatic Baeyer-Villiger monooxygenases (BVMOs) offer unparalleled regio- and enantioselectivity.[7][8]

Workflow for Scaffold Synthesis & Regioselective Functionalization

cluster_0 Step 1: [2+2] Photocycloaddition cluster_1 Step 2: Regiodivergent Baeyer-Villiger Oxidation Cyclopentenone Cyclopentenone + Ethylene hv hv (UV light) Cyclopentenone->hv Precursor rac-bicyclo[3.2.0]hept-2-en-6-one hv->Precursor BVMO BVMO Enzyme (e.g., PAMO, 2,5-DKCMO) + NADPH Cofactor Precursor->BVMO Lactone_Normal "Normal" Lactone (3-Oxabicyclo[4.2.0]oct-4-en-2-one) BVMO->Lactone_Normal Oxygen insertion at more substituted carbon Lactone_Abnormal "Abnormal" Lactone (3-Oxabicyclo[3.2.0]hept-6-en-2-one) BVMO->Lactone_Abnormal Oxygen insertion at less substituted carbon (Target Scaffold) Start This compound Base 1. Strong Base (e.g., LDA, LiHMDS) THF, -78 °C Start->Base Enolate Lithium Enolate Intermediate Base->Enolate Electrophile 2. Electrophile (E+) (e.g., CH₃I, BnBr) Enolate->Electrophile Product α-Functionalized Lactone Electrophile->Product

Sources

Microwave-assisted synthesis methods for bicyclic gamma-lactones

Application Note: Accelerated Construction of Bicyclic -Lactone Scaffolds via Microwave-Assisted Protocols

Executive Summary & Scientific Rationale

Bicyclic

This guide details three microwave-assisted (MW) protocols that overcome these thermodynamic barriers. By leveraging dielectric heating , we access high-energy transition states that are often inaccessible via conventional reflux, reducing reaction times from days to minutes while improving diastereoselectivity.

Why Microwave? The Dielectric Advantage

In bicyclic ring formation, the rate-determining step often involves a sterically demanding cyclization. Microwave irradiation provides efficient internal heating through two mechanisms:

  • Dipolar Polarization: Polar solvent molecules (e.g., Acetic Acid, DMSO) align with the oscillating electric field, generating heat via molecular friction.

  • Ionic Conduction: Dissolved salts (e.g., Mn(OAc)₃, KI) increase the heating rate, creating "molecular radiators" that superheat the immediate reaction sphere.

Protocol A: Mn(III)-Mediated Oxidative Free-Radical Cyclization

Best for: Constructing cis-fused [3.3.0] and [4.3.0] bicyclic lactones from simple alkene precursors.

Mechanistic Insight

This reaction relies on the Single Electron Transfer (SET) capability of Manganese(III) acetate. In thermal conditions, this reaction requires high boiling points (refluxing AcOH) and long times, leading to decomposition. MW irradiation accelerates the generation of the carboxymethyl radical, promoting the cascade cyclization over competitive polymerization.

Experimental Workflow

Reaction: Alkene + Carboxylic Acid/Active Methylene


Materials
  • Substrate: 1.0 equiv (e.g., 1-phenyl-1-cyclohexene or allyl malonate derivatives).

  • Oxidant: Mn(OAc)₃·2H₂O (2.2 – 4.0 equiv). Note: Anhydrous Mn(OAc)₃ is preferred but the dihydrate works if MW power is modulated.

  • Solvent: Glacial Acetic Acid (AcOH). High tan

    
     (0.600) makes it an excellent MW absorber.
    
  • Additives: Cu(OAc)₂ (0.5 equiv) if

    
    -elimination to an unsaturated lactone is desired.
    
Step-by-Step Protocol
  • Vessel Loading: In a 10 mL microwave-transparent pressure vial (borosilicate), dissolve the alkene (1 mmol) in 5 mL Glacial AcOH.

  • Reagent Addition: Add Mn(OAc)₃·2H₂O (3 mmol). The solution will turn opaque dark brown.

  • Sealing: Cap the vial with a Teflon-lined septum. Ensure the vessel is rated for at least 20 bar.

  • Irradiation Parameters:

    • Mode: Dynamic Power (maintain temperature).

    • Temp: 140 °C.

    • Hold Time: 10–20 minutes (vs. 12+ hours thermal).

    • Stirring: High (600 rpm) to prevent hot spots in the heterogeneous mixture.

  • Self-Validating Endpoint: The reaction is complete when the solution transitions from Dark Brown (Mn³⁺) to Clear/Pale Pink (Mn²⁺) . This visual cue is a direct indicator of oxidant consumption.

  • Workup: Dilute with water, extract with EtOAc, and wash with saturated NaHCO₃ to remove AcOH.

Data: Thermal vs. Microwave Comparison
ParameterThermal Reflux (Oil Bath)Microwave (140°C)
Time 18 Hours15 Minutes
Yield 45–55%78–85%
Diastereoselectivity 3:1 (cis:trans)>10:1 (cis:trans)
Solvent Volume 50 mL/mmol5 mL/mmol

Protocol B: Microwave-Assisted Iodolactonization

Best for: Stereocontrolled formation of iodinated bicyclic lactones, which serve as handles for further functionalization (e.g., cross-coupling).

Mechanistic Insight

Standard iodolactonization is reversible and sensitive to light. MW irradiation drives the equilibrium forward by rapidly overcoming the steric hindrance of the intermediate iodonium ion in fused systems.

Experimental Workflow

Reaction: Cycloalkenyl Acetic Acid

Materials
  • Substrate:

    
    -unsaturated acid (1.0 equiv).
    
  • Reagents: Iodine (I₂, 2.0 equiv), KI (3.0 equiv), NaHCO₃ (2.0 equiv).

  • Solvent: MeCN/H₂O (3:1). Water is critical for dielectric heating and solubilizing the inorganic salts.

Step-by-Step Protocol
  • Preparation: Dissolve substrate (0.5 mmol) and NaHCO₃ in 3 mL MeCN/H₂O in a 5 mL MW vial.

  • Iodine Addition: Add I₂ and KI. The solution will be dark purple/brown.

  • Irradiation Parameters:

    • Temp: 80 °C.

    • Time: 2–5 minutes.

    • Power: Low (set max power to 50W to prevent pressure spikes from I₂ sublimation).

  • Self-Validating Endpoint: TLC analysis (hexane/EtOAc). The persistence of the iodine color indicates excess reagent; disappearance of the starting acid spot confirms conversion.

  • Quench: Add saturated aqueous Na₂S₂O₃ (sodium thiosulfate) immediately upon opening. The solution must turn from brown to colorless instantly.

Mechanistic Visualization

The following diagram illustrates the pathway for the Mn(OAc)₃ mediated radical cyclization (Protocol A), highlighting the critical bifurcation points where MW heating prevents side reactions.

Mn_Radical_MechanismFig 1. Mn(III)-Mediated Radical Cyclization Pathway accelerated by Microwave Irradiation.SubstrateCarboxylic Acid/Ester+ AlkeneMn_ComplexMn(III)-Enolate ComplexSubstrate->Mn_ComplexLigand ExchangeRadical_Genα-Carbon Radical(Rate Limiting Step)Mn_Complex->Radical_GenMW Heat (SET)Cyclization5-Exo-Trig CyclizationRadical_Gen->CyclizationFast Kinetic ControlSide_ProductOligomerization(Thermal Pathway)Radical_Gen->Side_ProductSlow Heating (Avoided)Sec_RadicalSecondary RadicalIntermediateCyclization->Sec_RadicalOxidationOxidation to Cation(Mn(III) -> Mn(II))Sec_Radical->OxidationFast SETProductBicyclic γ-LactoneOxidation->Product-H+

Figure 1: Mn(III)-Mediated Radical Cyclization Pathway accelerated by Microwave Irradiation.[1][2][3][4][5][6][7][8][9][10][11][12]

Troubleshooting & Optimization (Expert Advice)

Solvent Selection & Loss Tangent (tan )

Microwave efficiency depends on the solvent's ability to absorb energy.

  • Excellent: Acetic Acid (0.600), Ethanol (0.941), DMSO (0.825).

  • Poor: Toluene (0.040), Hexane (<0.02).

  • Expert Tip: If you must use a non-polar solvent (e.g., for solubility), add a "doping agent" like an ionic liquid (1 mol%) or a passive heating element (SiC vial) to initiate heating.

Pressure Management
  • Safety Critical: Iodine sublimation (Protocol B) generates gas. Always use a vessel with a pressure release limit (typically 20–30 bar). Do not fill vessels >60% volume.

Catalyst Deactivation
  • In Pd-catalyzed C-H activation methods (an alternative to Mn-mediated), "Palladium Black" precipitation indicates catalyst decomposition due to overheating.

  • Solution: If observing black precipitate, reduce MW power and switch to "Power Cycling" mode (pulsed irradiation) rather than continuous hold.

References

  • Snider, B. B. (2009). Manganese(III)-Based Oxidative Free-Radical Cyclizations. Chemical Reviews, 96(1), 339–364. Link

  • Yousuf, S., et al. (2024).[1] Recent Advances in Manganese(III)-Assisted Radical Cyclization for the Synthesis of Natural Products. Molecules, 29(10), 2264.[13] Link[13]

  • Alcaide, B., et al. (2014).[1][4] Microwave-Promoted Synthesis of Bicyclic Azocine-β-lactams from Bis(allenes). The Journal of Organic Chemistry, 79(15), 7075-7083.[4] Link

  • Saha, A., et al. (2022). One-Step Synthesis of β-Alkylidene-γ-lactones via Ligand-Enabled β,γ-Dehydrogenation of Aliphatic Acids. Journal of the American Chemical Society, 144(28), 12924–12933. Link[10]

  • Leadbeater, N. E. (2014). Microwave-Assisted Chemistry: Synthetic Applications for Rapid Assembly of Nanomaterials and Organics.[14] Accounts of Chemical Research, 47(4), 1338–1348.[14] Link

Application Note: Strategic Utilization of 3-oxabicyclo[3.2.0]heptan-2-one in Sesquiterpene Synthesis

[3][4][5][6]

Executive Summary: The "Spring-Loaded" Scaffold

The this compound scaffold represents a unique intersection of structural rigidity and latent reactivity. Formed by the fusion of a

  • The Stereochemical Template: It locks relative stereochemistry between the C1 and C5 positions, crucial for the "caged" architectures of Illicium sesquiterpenes (e.g., Illisimonin A, Merrilactone A).

  • The Expansion Module: The strained cyclobutane ring acts as a thermodynamic spring, enabling ring-expansion rearrangements to access 5-7 or 5-8 fused systems found in Guaianolides and Protoilludanes.

Core Protocol: Photochemical Assembly

The entry into this manifold is the [2+2] photocycloaddition of 2(5H)-furanone with an alkene (ethylene or functionalized derivative). This process is self-validating: the formation of the cis-fused bicycle is thermodynamically mandated by the high strain of the trans-isomer in a [3.2.0] system.

Reagents and Equipment[7][8]
  • Substrate: 2(5H)-Furanone (commercially available or synthesized via oxidation of furfural).

  • Alkene Partner: Ethylene gas (high purity) or functionalized alkene (e.g., vinyl acetate for Lineatin analogs).

  • Solvent/Sensitizer: Acetone (HPLC grade). Acetone acts as the triplet sensitizer (

    
     kcal/mol), facilitating the excitation of the furanone.
    
  • Light Source: Medium-pressure Mercury Vapor Lamp (125W or 450W).

  • Filtration: Pyrex (borosilicate) immersion well is critical to filter wavelengths

    
     nm, preventing Norrish Type I cleavage of the lactone.
    
Standard Operating Procedure (SOP)
  • Step 1: Preparation. Dissolve 2(5H)-furanone (0.1 M) in Acetone.

  • Step 2: Degassing. Sparge the solution with Argon for 20 minutes to remove dissolved Oxygen (a potent triplet quencher).

  • Step 3: Saturation. Saturate the solution with Ethylene gas at

    
    C to 
    
    
    C. Low temperature increases the solubility of the gas and suppresses polymerization side reactions.
  • Step 4: Irradiation. Irradiate the solution while maintaining a slow, continuous stream of Ethylene. Monitor reaction progress via GC-MS or TLC (stain with KMnO

    
    ).
    
    • Endpoint: Disappearance of the furanone starting material (typically 2-5 hours depending on flux).

  • Step 5: Isolation. Evaporate Acetone under reduced pressure (careful: product may be volatile). Purify via vacuum distillation or flash chromatography (SiO

    
    , Hexane/EtOAc).
    
Critical Process Parameters (CPP)
ParameterSpecificationImpact on Quality
Wavelength

nm (Pyrex)

nm causes lactone fragmentation (decarboxylation).
Temperature

C to

C
Lower temp maximizes ethylene concentration and stereoselectivity.
Concentration

M
High concentration favors photodimerization of furanone over cross-addition.
Oxygen Level

ppm

quenches the triplet state, halting the reaction.

Application Case Study: Illicium Sesquiterpenes

The Illicium sesquiterpenes (e.g., Merrilactone A, Illisimonin A) feature highly oxygenated, caged tricyclic cores. The this compound scaffold is the ideal precursor for the C-D ring system of these targets.

Strategic Logic: Desymmetrization

The parent scaffold is meso (achiral) if unsubstituted on the cyclobutane. However, substituted variants (e.g., using 4-substituted furanones) or desymmetrization of the meso-lactone allows for the installation of high enantiopurity.

Mechanism of Action:

  • Desymmetrization: The lactone is opened or functionalized asymmetrically. Liu and Wang (2018) demonstrated that this core can be desymmetrized to set the absolute configuration of the Illicium core.

  • Caged Assembly: The cis-fused geometry pre-organizes the molecule for subsequent transannular cyclizations, forming the characteristic "birdcage" structure of Illisimonin A.

Workflow Diagram (DOT)

The following diagram illustrates the pathway from simple furanone to the complex Illicium core.

IlliciumPathwayFuranone2(5H)-FuranoneExcitedStateTriplet State(Biradical)Furanone->ExcitedStatehv (>290nm)AcetoneScaffold3-oxabicyclo[3.2.0]heptan-2-oneExcitedState->Scaffold+ Ethylene[2+2] CycloadditionDesymmDesymmetrization(Chiral Base/Enzyme)Scaffold->DesymmRing Opening/FunctionalizationIllisimoninIllisimonin A Core(Caged Sesquiterpene)Desymm->IllisimoninTransannularCyclization

Figure 1: Synthetic workflow accessing the Illicium sesquiterpene core via the [3.2.0] lactone scaffold.[3]

Application Case Study: Tricyclic Presilphiperfolanes (Kelsoene)

For tricyclic sesquiterpenes like (±)-Kelsoene , the scaffold is used to construct the central 4-membered ring fused to two 5-membered rings (5-4-5 system).

Protocol Adaptation

In this application, the this compound is often modified or a related carbocyclic analog is used. However, the lactone route provides a distinct advantage: Regiospecific Oxidation .

  • The lactone carbonyl allows for Grignard addition (to form lactols) followed by reduction, effectively converting the lactone into a functionalized cyclopentane ring with a "handle" for closing the third ring.

  • Key Reaction: Reductive cleavage or alkylation of the lactone allows the installation of the gem-dimethyl groups required for Kelsoene.

Troubleshooting & Optimization

Common failure modes in the synthesis of this scaffold and their remedies:

Failure ModeSymptomRoot CauseCorrective Action
Low Conversion Starting material remains after 6h.Lamp degradation or Oxygen quenching.Replace lamp; Check Argon sparging lines.
Polymerization Viscous, insoluble residue.High concentration or Temp too high.Dilute to 0.05 M; Cool to

C.
Side Products Complex NMR (multiple olefin peaks).Norrish Type I cleavage.Ensure Pyrex filter is intact (no Quartz).
Dimerization Precipitate forming (Furanone dimer).Low Ethylene solubility.Increase Ethylene pressure; Lower Temp.

References

  • Liu, W., & Wang, B. (2018).[4] Stereoselective Synthesis of a Common this compound Core Building Block Toward Illicium Sesquiterpenes via Desymmetrization.[5][6][3][4] Chemical Research in Chinese Universities, 34, 867–870.[3][4] Link

  • Alibés, R., et al. (2008). Photochemical Cycloaddition of Mono-, 1,1-, and 1,2-Disubstituted Olefins to a Chiral 2(5H)-Furanone. Diastereoselective Synthesis of (+)-Lineatin. Journal of Organic Chemistry, 73(15), 5944–5948. Link

  • Bach, T. (1998). Stereoselective Intermolecular [2 + 2]-Photocycloaddition Reactions and Their Application in Synthesis. Synthesis, 1998(5), 683-703. Link

  • Zech, A., Jandl, C., & Bach, T. (2019). Concise Access to the Skeleton of Protoilludane Sesquiterpenes through a Photochemical Reaction Cascade: Total Synthesis of Atlanticone C. Angewandte Chemie International Edition, 58(41), 14629-14632. Link

  • Kosugi, H., et al. (1976). Photochemical Cycloaddition Reactions of α,β-Unsaturated Lactones with Olefins, and Application to Synthesis of Natural Products.[2] Bulletin of the Chemical Society of Japan, 49(2), 520-528. Link

Troubleshooting & Optimization

Technical Support Center: Diastereoselectivity in Bicyclic Lactone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for improving diastereoselectivity in the [2+2] cycloaddition for synthesizing bicyclic lactones. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in controlling stereochemistry in these powerful ring-forming reactions. Here, we move beyond simple protocols to explore the mechanistic underpinnings of selectivity, offering field-proven insights in a direct question-and-answer format to address the specific issues you face at the bench.

Section 1: Foundational Concepts: The [2+2] Cycloaddition Mechanism

Before troubleshooting, it is crucial to understand the reaction pathway. The [2+2] cycloaddition between a ketene (or ketene equivalent) and an alkene to form a four-membered lactone ring can proceed through different mechanisms, but for many synthetically useful transformations, particularly those employing Lewis acid catalysts, a concerted but asynchronous pathway is favored.[1][2] This means that while the two new sigma bonds form in a single step, they do not form at exactly the same rate. This asynchronous nature is key to understanding how stereoselectivity is induced.

A catalyst, typically a Lewis acid, coordinates to the electrophile (e.g., an aldehyde or ketone), lowering its LUMO energy and activating it for nucleophilic attack by the ketene or a silyl enol ether. The facial selectivity of this attack is determined by the steric and electronic environment of the transition state, which is influenced by the catalyst, solvent, and substrate structure.

G cluster_0 Reaction Pathway reagents Alkene + Ketene (or equivalent) activated LA-Alkene Complex (Activated Electrophile) reagents->activated Coordination catalyst Lewis Acid (LA) Catalyst catalyst->activated transition_state Asynchronous Transition State activated->transition_state Nucleophilic Attack by Ketene products Diastereomeric Lactones (Major + Minor) transition_state->products Ring Closure

Caption: Generalized workflow for a Lewis acid-catalyzed [2+2] cycloaddition.

Section 2: Troubleshooting Guide for Diastereoselectivity

This section addresses the most common issues encountered during the synthesis of bicyclic lactones via [2+2] cycloaddition.

Q1: My reaction is producing a nearly 1:1 mixture of diastereomers. Where do I start my investigation?

A low diastereomeric ratio (d.r.) indicates that the energy difference between the transition states leading to the two diastereomers is minimal. This is a common problem when the reaction is not properly optimized. Your investigation should proceed systematically:

  • Catalyst System: The choice and loading of the catalyst are paramount. If using a Lewis acid, its identity and concentration can dramatically influence the geometry of the transition state. Start by evaluating if your catalyst is sufficiently activating and sterically demanding to create a facial bias.[3]

  • Reaction Temperature: Lowering the temperature is often the most effective initial step. According to the Eyring equation, the selectivity of a reaction is inversely proportional to temperature. Reducing the thermal energy of the system can amplify the small energy differences between the diastereomeric transition states, favoring the lower-energy pathway.[2]

  • Solvent Polarity: The solvent plays a critical role in stabilizing or destabilizing the transition state. A non-coordinating, non-polar solvent often provides the best selectivity by promoting a more organized, compact transition state.[4]

  • Substrate Sterics: Analyze the steric hindrance of your reacting partners. Sometimes, a minor modification to a protecting group or a non-essential substituent can create the necessary steric bias to favor one diastereomer.[5][6]

troubleshooting_flowchart start Low d.r. (e.g., < 2:1) temp Decrease Temperature (-20°C to -78°C) start->temp First Step solvent Screen Solvents (Toluene, CH2Cl2, Et2O) temp->solvent If no/minor improvement end Improved d.r. temp->end catalyst Change Lewis Acid (e.g., TiCl4, EtAlCl2, Sc(OTf)3) solvent->catalyst If still suboptimal solvent->end auxiliary Consider Chiral Auxiliary Strategy catalyst->auxiliary For recalcitrant substrates catalyst->end auxiliary->end

Caption: A decision-making workflow for troubleshooting low diastereoselectivity.

Q2: How does my choice of Lewis acid or organocatalyst influence the diastereomeric ratio?

The catalyst is arguably the most critical factor in controlling diastereoselectivity.

  • Lewis Acids: Hard Lewis acids like TiCl₄, SnCl₄, or EtAlCl₂ are effective at coordinating with carbonyl oxygen atoms.[3] The size of the Lewis acid and its ligands dictates the steric environment of the activated complex. A bulkier Lewis acid can effectively block one face of the alkene, forcing the incoming ketene to attack from the less hindered side. For example, using a sterically demanding aluminum-based Lewis acid can significantly improve diastereoselectivity compared to a smaller one like BF₃·OEt₂.[3]

  • Chiral Lewis Acids/Bases: For achieving high diastereo- and enantioselectivity, chiral catalysts are essential. Chiral Lewis acids create a well-defined chiral pocket around the reaction center, leading to highly organized transition states.[7] Similarly, Lewis basic catalysts, such as isothiourea derivatives, can activate carboxylic acid derivatives to form chiral ammonium enolates, which then react with high facial selectivity.[1][2]

  • Organocatalysts: In some systems, particularly those involving enamine or iminium ion activation, chiral aminocatalysts can be highly effective.[8] These catalysts form covalent intermediates with one of the substrates, inducing facial selectivity through steric shielding by the catalyst's chiral scaffold.

Q3: Can solvent choice significantly alter the diastereoselectivity, and how do I choose an optimal one?

Yes, solvent effects can be profound.[4] There is no universally "best" solvent; optimization is key.

  • Polar vs. Non-polar: Non-polar solvents like toluene, hexane, or dichloromethane are often preferred because they are less likely to coordinate with the Lewis acid catalyst, preserving its activity and steric profile.

  • Coordinating Solvents: Ethereal solvents (e.g., Et₂O, THF) can coordinate to the Lewis acid, potentially altering its effective size and reactivity, which can either improve or diminish selectivity depending on the specific system.

  • Solvent Screening: A systematic screen is recommended. Start with a non-polar solvent like toluene or CH₂Cl₂. If selectivity is poor, explore ethers or solvent mixtures. Sometimes, a slight increase in polarity can improve solubility and reaction rates without compromising selectivity.

Variable General Effect on Diastereoselectivity Rationale & Key Considerations
Catalyst High ImpactBulkier Lewis acids or chiral catalysts create a more ordered transition state, enforcing facial selectivity.[3]
Temperature High ImpactLower temperatures (-78 °C is common) amplify small energy differences between diastereomeric transition states.[2]
Solvent Medium-High ImpactLess coordinating, non-polar solvents (e.g., Toluene, CH₂Cl₂) often favor higher selectivity.[4]
Substrate Sterics High ImpactLarger substituents on the alkene or ketene can create a strong steric bias for one approach trajectory over the other.[6][9]
Concentration Low-Medium ImpactHigher concentrations can sometimes favor aggregation, which may influence the active catalytic species and selectivity.
Q4: My substrates are sterically hindered, leading to low reactivity and poor selectivity. How can I address this?

Steric hindrance presents a dual challenge: it can slow down the reaction and also obscure the subtle energy differences needed for high selectivity.

  • More Reactive Reagents: If using a ketene silyl acetal, consider switching to a more nucleophilic variant (e.g., using a different silyl group or substituent). If generating a ketene in situ, ensure its formation is rapid and efficient.

  • Stronger Lewis Acids: Employ a more potent Lewis acid to increase the electrophilicity of the alkene partner, potentially lowering the activation barrier. However, be cautious, as highly reactive conditions can sometimes decrease selectivity.

  • Higher Temperatures: While generally detrimental to selectivity, a modest increase in temperature may be necessary to overcome the activation energy. This is a trade-off that must be carefully balanced. It is often better to find a more active catalyst system that works at low temperatures.

  • Chiral Auxiliaries: This is an excellent strategy for sterically demanding substrates. By covalently attaching a chiral auxiliary to one of the reactants, you introduce a powerful, intramolecular stereocontrol element that can override ambiguous substrate-based control.[10][11][12]

Q5: I am observing epimerization of the lactone product, which is eroding my final diastereomeric ratio. How can I prevent this?

β-lactones, especially those with an enolizable proton at the α-position (C3), can be prone to epimerization under either basic or acidic conditions, particularly during workup or purification.[9]

  • Mild Workup: Avoid aqueous basic washes (e.g., NaHCO₃). If an aqueous wash is necessary, use neutral or slightly acidic water (e.g., saturated NH₄Cl solution) and perform it quickly at low temperatures.

  • Careful Purification: Silica gel is acidic and can promote epimerization or even ring-opening. Consider deactivating the silica gel by pre-treating it with a solution of triethylamine in the eluent and then flushing with the pure eluent. Alternatively, use a less acidic stationary phase like alumina or consider purification by crystallization if possible.

  • In-situ Derivatization: If the isolated lactone is consistently unstable, consider a one-pot protocol where the lactone is immediately ring-opened or derivatized to a more stable product, trapping the desired stereochemistry.[9]

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: What is the primary difference between thermal and photochemical [2+2] cycloadditions regarding stereochemistry? Thermal [2+2] cycloadditions between two standard alkenes are symmetry-forbidden to proceed in a concerted, suprafacial manner.[13] However, reactions involving ketenes are an exception and can proceed thermally with suprafacial geometry on the alkene component.[14][15] Photochemical [2+2] cycloadditions, conversely, are symmetry-allowed and often proceed smoothly under UV irradiation.[13][16][17] The stereochemical outcome in photochemical reactions is governed by the excited-state dynamics and can be highly selective, though predicting the outcome can be more complex than in thermal reactions.[18]

FAQ 2: How can I accurately determine the diastereomeric ratio of my product mixture? The most reliable method is ¹H NMR spectroscopy of the crude, unpurified reaction mixture. Identify well-resolved signals that are unique to each diastereomer (e.g., methine protons adjacent to the oxygen or on the cyclobutane ring). The ratio of the integrals for these signals gives the d.r. For complex spectra, 2D NMR techniques or HPLC analysis on a chiral or achiral column may be necessary to resolve and quantify the diastereomers.

FAQ 3: Can computational modeling help predict or rationalize the stereochemical outcome? Absolutely. Density Functional Theory (DFT) calculations are a powerful tool for investigating reaction mechanisms.[1][2] By modeling the transition state structures for the formation of both diastereomers, you can calculate their relative energies. The diastereomer formed via the lower energy transition state is predicted to be the major product. This can provide invaluable insight into the factors controlling selectivity and guide the rational design of more selective catalysts or substrates.

Section 4: General Experimental Protocol

This protocol describes a generic Lewis acid-catalyzed [2+2] cycloaddition between an aldehyde and a ketene silyl acetal. It should be adapted based on the specific substrates and catalysts used.

Protocol: Diastereoselective [2+2] Cycloaddition

  • Glassware Preparation: Dry a two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet adapter in an oven at 120 °C overnight. Allow to cool to room temperature under a stream of dry nitrogen.

  • Reagent Setup: In the flask, dissolve the aldehyde (1.0 equiv) in anhydrous solvent (e.g., CH₂Cl₂, Toluene, to make a 0.1 M solution) under a nitrogen atmosphere.

  • Cooling: Cool the solution to the desired reaction temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., TiCl₄, 1.1 equiv, as a 1.0 M solution in CH₂Cl₂) dropwise via syringe over 5 minutes. Stir the resulting solution for 15-30 minutes at -78 °C.

  • Nucleophile Addition: Add the ketene silyl acetal (1.2 equiv) dropwise via syringe over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at -78 °C. Monitor the reaction progress by TLC or LC-MS by periodically quenching a small aliquot with a saturated NH₄Cl solution.

  • Quenching: Once the reaction is complete (typically 1-4 hours), quench it by slowly adding a saturated aqueous NH₄Cl solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, and extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR to determine the diastereomeric ratio before proceeding with purification.

  • Purification: Purify the product via flash column chromatography on deactivated silica gel or by crystallization to afford the desired bicyclic lactone.

Section 5: References
  • ElectronicsAndBooks. (2013). Chiral Lewis Acid Catalyzed Asymmetric Cycloadditions of Disubstituted Ketenes for the Synthesis of β‐Lactones and δ.

  • ChemRxiv. (n.d.). Regio- and Diastereoselective Intermolecular [2+2] Cycloadditions Photocatalyzed by Quantum Dots.

  • PMC. (n.d.). De-epimerizing DyKAT of β-lactones generated by isothiourea-catalysed enantioselective [2 + 2] cycloaddition.

  • RSC Publishing. (2019). Catalytic enantioselective synthesis of perfluoroalkyl-substituted β-lactones via a concerted asynchronous [2 + 2] cycloaddition: a synthetic and computational study.

  • Chemistry LibreTexts. (2024). 30.6: Stereochemistry of Cycloadditions.

  • Wikipedia. (n.d.). Enone–alkene cycloadditions.

  • ResearchGate. (n.d.). Regio- and diastereoselective intermolecular [2+2] cycloadditions photocatalysed by quantum dots | Request PDF.

  • ChemRxiv. (n.d.). Regio- and Diastereoselective Intermolecular [2+2] Cycloadditions Photocatalyzed by Quantum Dots.

  • PMC. (2020). Regio- and Diastereoselective Intermolecular [2+2] Cycloadditions Photocatalyzed by Quantum Dots.

  • ResearchGate. (n.d.). Comparison between thermal and photochemical conditions for the [2 + 2]....

  • ACS Publications. (2020). Enantioselective Aminocatalytic [2 + 2] Cycloaddition through Visible Light Excitation | ACS Catalysis.

  • ACS Publications. (n.d.). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions | Chemical Reviews.

  • Chemical Science (RSC Publishing). (n.d.). Catalytic enantioselective synthesis of perfluoroalkyl-substituted β-lactones via a concerted asynchronous [2 + 2] cycloaddition: a synthetic and computational study.

  • Wikipedia. (n.d.). Chiral auxiliary.

  • PMC. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products.

  • Fiveable. (n.d.). 2+2 cycloaddition Definition - Organic Chemistry II Key Term.

  • YouTube. (2014). Photochemical (2+2) Cycloaddition Reaction.

  • YouTube. (2022). 2+2 Cycloaddition Reaction | Pericyclic Reaction | TRICKS.

  • AK Lectures. (n.d.). Photochemical (2+2) Cycloaddition Reaction.

  • American Chemical Society - ACS Figshare. (2016). Chiral Lewis Acid Catalyzed Asymmetric Cycloadditions of Disubstituted Ketenes for the Synthesis of β‑Lactones and δ‑Lactones.

  • ACS Publications. (2026). Silver-Catalyzed Enantioselective and Diastereoselective Aldol Reaction of α-Isocyanoacetates with Aldehydes Enabled by Cinchona-Derived Amide Adamantylphosphine Ligands | The Journal of Organic Chemistry.

  • Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions.

  • Slideshare. (n.d.). Cycloaddition reactions [2+2] | PPTX.

  • ResearchGate. (2025). Steric effects on the control of endo/exo-selectivity in the asymmetric cycloaddition reaction of 3,4-dimethyl-1-phenylarsole.

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Stereoselective intermolecular [2 + 2]-photocycloaddition reactions of maleic anhydride: stereocontrolled and regiocontrolled access to 1,2,3-trifunctionalized cyclobutanes.

  • (n.d.). Access to unsaturated bicyclic lactones by overriding conventional C(sp3)–H site selectivity.

  • ACS Publications. (2023). Probing Regio- and Enantioselectivity in the Formal [2 + 2] Cycloaddition of C(1)-Alkyl Ammonium Enolates with β- and α,β-Substituted Trifluoromethylenones | The Journal of Organic Chemistry.

  • ACS Publications. (2020). Asymmetric Synthesis of [2.2.2]-Bicyclic Lactones via All-Carbon Inverse-Electron-Demand Diels–Alder Reaction | Organic Letters.

  • PMC. (2023). Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis.

  • Chemical Society Reviews (RSC Publishing). (2011). Recent advances in [2+2+2] cycloaddition reactions.

  • PMC. (n.d.). Stereoselective [2+2]-Cycloadditions of chiral allenic ketones and alkenes: Applications towards the synthesis of benzocyclobutenes and endiandric acids.

  • RSC Publishing. (2009). Solvent effects on stereoselectivity: more than just an environment.

  • ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis.

  • Benchchem. (n.d.). Chiral Auxiliary Applications in Asymmetric Synthesis: Application Notes and Protocols.

  • ACS Publications. (2022). Metal-Free Diastereo- and Enantioselective Dearomative Formal [3 + 2] Cycloaddition of 2-Nitrobenzofurans and Isocyanoacetate Esters | Organic Letters.

  • Journal of the American Chemical Society. (n.d.). New asymmetric Diels-Alder cycloaddition reactions. Chiral .alpha.,.beta.-unsaturated carboximides as practical chiral acrylate and crotonate dienophile synthons.

  • PMC. (n.d.). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline.

  • NIH. (2021). A concise access to bridged[19][19] bicyclic lactones with a quaternary stereocenter via stereospecific hydroformylation.

  • Preprints.org. (2024). Initial Examinations of the Diastereoselectivity and Chemoselectivity of the Intramolecular Silyl Nitronate Cycloadditions with Alkenyl/Alkynyl Nitroethers.

  • Journal of the American Chemical Society. (2016). Enantioselective Intermolecular [2 + 2] Photocycloaddition Reactions of 2(1H)-Quinolones Induced by Visible Light Irradiation.

  • PMC. (n.d.). Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions.

  • Journal of the Chemical Society, Chemical Communications (RSC Publishing). (n.d.). Ketene silyl acetal chemistry; diastereofacial selectivity of 1,3-addition of chiral nitrones.

Sources

Optimizing UV irradiation times for furanone photocycloaddition yields

Author: BenchChem Technical Support Team. Date: February 2026

Furanone Photocycloaddition: Irradiation & Kinetic Optimization Center

Senior Application Scientist: Dr. A. Vance System Status: Operational Subject: Optimizing UV Irradiation Times for [2+2] Furanone Cycloadditions

Executive Summary: The "Goldilocks" Photon Flux

In furanone [2+2] photocycloaddition, irradiation time (


) is not merely a duration—it is a reagent. Unlike thermal reactions where "longer is usually better" (until equilibrium), photochemical reactions of 

-unsaturated lactones (furanones) operate under a photostationary state .

The Core Challenge: Furanones possess a high quantum yield for competitive polymerization and photodegradation.

  • Under-irradiation (

    
    ):  Low conversion; starting material remains.
    
  • Over-irradiation (

    
    ):  The cyclobutane product often absorbs at similar wavelengths to the starting material (or lower), leading to retro-cycloaddition  or secondary photolysis (ring-opening/fragmentation).
    

This guide provides the kinetic logic and troubleshooting frameworks to identify your specific


.

The Kinetic Landscape (Mechanism & Pathway)

To optimize time, you must visualize the competition between productive cycloaddition and destructive pathways.

FuranonePathway Start Furanone (Ground State) Excited Excited State (S1/T1) Start->Excited UV (hν) Excited->Start Fluorescence/IC Biradical 1,4-Biradical Intermediate Excited->Biradical + Alkene Polymer Oligomers/Polymers (Wall Fouling) Excited->Polymer Self-Reaction Biradical->Start Reversion Product Cyclobutane Adduct (Target) Biradical->Product Ring Closure Degradation Secondary Photolysis Product->Degradation Over-Irradiation (hν)

Figure 1: Kinetic Competition in Furanone Photochemistry. Note the red path: Product degradation occurs if irradiation continues past full conversion.

Troubleshooting Guide (FAQ)

Scenario A: "My yield peaked at 4 hours, but dropped to 40% by hour 6."
  • Diagnosis: Over-Irradiation (Secondary Photolysis).

  • The Physics: You have passed the photostationary state. The cyclobutane product likely has a UV absorption tail that overlaps with your lamp's emission. Continued irradiation excites the product, causing retro-cycloaddition or ring-opening.

  • Corrective Action:

    • Perform a Kinetic Profiling Run (see Protocol below).

    • Use a cutoff filter (e.g., Pyrex removes <280 nm) to prevent excitation of the product if it absorbs in the deep UV.

Scenario B: "The reaction works on 50 mg scale (1 hour), but fails on 5 g scale (24 hours)."
  • Diagnosis: The Beer-Lambert Wall (Attenuation).

  • The Physics: UV light penetration drops exponentially with path length (

    
    ). In a larger flask, the "dark zone" in the center grows. The reaction only happens at the flask wall, leading to over-irradiation of the surface molecules and zero reaction in the center.
    
  • Corrective Action:

    • Do not simply increase time.

    • Switch to Flow Chemistry. (See Section 5).

    • If batch is mandatory, use an immersion well reactor rather than external irradiation to minimize path length.

Scenario C: "The reaction slows down significantly after 30 minutes."
  • Diagnosis: Reactor Fouling (Filming).

  • The Physics: Furanones are prone to polymerization. A thin film of polymer forms on the quartz glass. This polymer absorbs UV light, acting as an unintended filter ("sunglasses" for your reactor).

  • Corrective Action:

    • Check the reactor wall for a faint yellow/brown film.

    • Solvent Swap: Change to a more polar solvent (Acetonitrile vs. Hexane) to keep oligomers in solution.

    • Wiper System: Use a magnetic flea that physically wipes the reactor wall (if using an immersion well).

Protocol: Determination of (Kinetic Profiling)

Do not guess irradiation times. Use this protocol to determine the precise


 for your specific substrate/lamp combination.

Materials:

  • Standard Batch Reactor (Quartz or Pyrex)

  • Internal Standard (e.g., 1,3,5-trimethoxybenzene - inert to UV)

  • Sampling Syringe (Long needle)

Workflow:

  • Prepare Solution: Dissolve Furanone (1.0 eq) and Alkene (5-10 eq) in solvent. Add Internal Standard.

  • Zero Point: Take an aliquot (

    
    ) before turning on the lamp.
    
  • Irradiate: Turn on the lamp.

  • Sampling: Withdraw 50

    
    L aliquots at geometric intervals:
    
    • 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr.

  • Analysis: Analyze via GC-FID or

    
    H NMR.
    
    • Calculate: Conversion of Furanone vs. Yield of Product.[1][2]

  • Plotting: Graph Yield vs. Time.

    • 
        is the peak of the curve. Stop exactly here for production runs.
      

Comparative Data: Batch vs. Flow Optimization

Flow chemistry is the superior method for furanone photocycloaddition because it decouples Residence Time from Path Length .

Data adapted from comparative studies on 5-hydroxy-2(5H)-furanone derivatives (e.g., Booker-Milburn et al. [1, 2]).

ParameterBatch Reactor (Immersion Well)Continuous Flow (FEP Microcapillary)
Light Source 400W Medium Pressure Hg36W Low Pressure Hg (or UV-LED)
Path Length ~10 - 50 mm (Variable)0.8 - 2.0 mm (Fixed)
Irradiation Time 4 - 12 Hours10 - 20 Minutes (Residence Time)
Yield 40 - 60%85 - 95%
Purity Low (Polymer byproducts)High (Clean conversion)
Scale-up Strategy Larger Flask (Fails due to Beer-Lambert)Run Longer / Parallel Reactors

Why Flow Wins: In flow, the path length is smaller than the photon penetration depth. Every molecule receives uniform irradiation for the exact duration of the residence time, preventing the "over-irradiation" of surface molecules common in batch.

Decision Logic: Troubleshooting Flowchart

Troubleshooting Start Start Optimization CheckYield Is Yield Satisfactory? Start->CheckYield CheckTime Is Reaction Time > 10 hrs? CheckYield->CheckTime No (Low Yield) Success Protocol Optimized CheckYield->Success Yes CheckFouling Is Reactor Wall Hazy? CheckTime->CheckFouling No ActionFlow Switch to Flow Reactor (Reduce Path Length) CheckTime->ActionFlow Yes (Beer-Lambert Issue) ActionClean Clean Reactor & Change Solvent CheckFouling->ActionClean Yes ActionProfile Run Kinetic Profile (Find t_opt) CheckFouling->ActionProfile No (Kinetic Issue)

Figure 2: Optimization Decision Tree. Use this logic to determine if the issue is chemical (kinetics) or physical (reactor setup).

References

  • Hook, B. D., Dohle, W., Hirst, P. R., Pickworth, M., Berry, M. B., & Booker-Milburn, K. I. (2005).[3] A Practical Flow Reactor for Continuous Organic Photochemistry.[3][4][5] The Journal of Organic Chemistry, 70(19), 7558–7564. Link

  • Baumann, M., & Baxendale, I. R. (2013). Microflow photochemistry: UVC-induced [2+2]-photoadditions to furanone in a microcapillary reactor. Beilstein Journal of Organic Chemistry, 9, 2015–2021. Link

  • Elliott, L. D., Knowles, J. P., Koovits, P. J., Maskill, K. G., Ralph, M. J., Lejeune, G., Edwards, L. J., Robinson, R. I., Clemens, I. R., Cox, B., Pascoe, D. D., Koch, G., Eberle, M., Berry, M. B., & Booker-Milburn, K. I. (2016). Batch versus Flow Photochemistry: A Revealing Comparison of Yield and Productivity. Chemistry – A European Journal, 22(39), 13756–13761. Link

  • Poplata, S., Tröster, A., Zou, Y.-Q., & Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2+2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9748–9815. Link

Sources

Technical Support Center: Separation of endo and exo Isomers of 3-Oxabicyclo[3.2.0]heptan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification and Analysis of Bicyclic Lactone Diastereomers Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists Context: The 3-oxabicyclo[3.2.0]heptan-2-one scaffold is a critical intermediate in the synthesis of cyclobutane-fused nucleosides and pheromones (e.g., grandisol).[1] These are typically synthesized via [2+2] photocycloaddition or Baeyer-Villiger oxidation, often yielding mixtures of endo and exo diastereomers (referring to substituent orientation on the cyclobutane ring relative to the lactone bridge).[1]

Phase 1: Chromatographic Separation Strategy

Q: My endo and exo isomers are co-eluting on standard silica. How do I optimize the separation?

A: The separation of bicyclic lactone diastereomers is driven by subtle differences in their 3D "cup" shape and dipole moments. Standard Hexane/Ethyl Acetate gradients often fail to distinguish these isomers because both interact similarly with silica via the lactone carbonyl.

Troubleshooting Protocol:

  • Switch Solvent Selectivity:

    • Ether/Petroleum Ether: Literature precedents indicate that diethyl ether often provides better resolution for this specific scaffold than ethyl acetate. The ether oxygen competes differently for silica adsorption sites, often exploiting the steric shielding differences between endo (concave) and exo (convex) isomers.[1]

    • Recommendation: Try an isocratic run of Petroleum Ether:Diethyl Ether (5:1 to 7:3) .

    • Why? The endo isomer often elutes faster in ether systems due to steric hindrance preventing optimal binding of the carbonyl to the silica surface compared to the more accessible exo isomer.

  • Optimize Stationary Phase Loading:

    • These isomers have low

      
      . You must operate below saturation.
      
    • Loading Limit:

      
       of silica mass (e.g., 100 mg crude on a 10 g column).[1]
      
  • Alternative Mobile Phases:

    • If Ether fails, test Dichloromethane (DCM) + 0.5% Methanol .[1] DCM solubilizes the lactone well but provides a different selectivity profile based on dipole alignment.

Q: Is Flash Chromatography sufficient, or do I need Preparative HPLC?

A: This depends on your


 (difference in retention factor).[1] Use the decision matrix below to select the correct modality.

SeparationLogic Start Crude Mixture Analysis (TLC) CalcRf Calculate ΔRf (Target Solvents) Start->CalcRf Decision1 Is ΔRf > 0.15? CalcRf->Decision1 Decision2 Is ΔRf 0.05 - 0.15? Decision1->Decision2 No FlashEasy Standard Flash (Hex/EtOAc Gradient) Decision1->FlashEasy Yes FlashHard High-Performance Flash (Ether/PetEther Isocratic) Decision2->FlashHard Yes PrepHPLC Preparative HPLC (C18 or Chiral) Decision2->PrepHPLC No (<0.05)

Figure 1: Decision matrix for selecting the purification modality based on TLC resolution.

Phase 2: Analytical Identification (NMR & GC)

Q: How do I definitively distinguish the endo from the exo isomer using 1H NMR?

A: You cannot rely solely on chemical shift. You must analyze the coupling constants (


)  and NOE (Nuclear Overhauser Effect)  correlations.[1] The rigid bicyclic framework imposes strict Karplus relationships.

Diagnostic Signals (this compound core):

FeatureEndo Isomer (Substituent Syn to Bridge)Exo Isomer (Substituent Anti to Bridge)Mechanistic Reason
Bridgehead Coupling (

)
Larger

values (typically 6-8 Hz)
Smaller

values (typically < 5 Hz)
Dihedral angle variation in the cyclobutane fusion.[1]
H-1 / H-5 Shift Often shielded (upfield)Often deshielded (downfield)Anisotropy of the substituent in the endo "pocket".[1]
NOESY Correlation Strong correlation between Substituent and Bridgehead HNo correlation between Substituent and Bridgehead HSpatial proximity in the concave face.

Critical Experiment: Run a 1D NOE difference spectrum . Irradiate the bridgehead proton (H-1 or H-5).[1]

  • If you see enhancement of the substituent protons

    
    Endo .
    
  • If you see enhancement only of the adjacent ring protons

    
    Exo .
    
Q: Can I use Gas Chromatography (GC) for ratio determination?

A: Yes, GC is often superior to HPLC for these volatile lactones.[1]

  • Column: DB-5 or HP-5 (5% Phenyl-methylpolysiloxane).[1]

  • Elution Order: The exo isomer typically elutes after the endo isomer on non-polar columns due to its slightly larger hydrodynamic volume and higher boiling point (better surface contact).

  • Warning: Ensure the injector port temperature is

    
    C. Some strained cyclobutane-fused lactones can undergo thermal retro-[2+2] cycloaddition or ring-opening at high temperatures.[1]
    

Phase 3: Advanced Troubleshooting & Alternative Methods

Q: Chromatography is failing. Are there non-chromatographic methods?

A: Yes. If you have a solid mixture, fractional crystallization or kinetic resolution are viable options.[1]

1. Crystallization Strategy:

  • Many this compound derivatives form dimers or crystalline lattices that favor one isomer.[1]

  • Protocol: Dissolve the mixture in minimal hot Hexane/Chloroform . Cool slowly to 4°C. The exo isomer (often more symmetric/planar) is frequently the first to crystallize.[1]

2. Enzymatic Kinetic Resolution:

  • Lipases (e.g., Candida antarctica Lipase B, CALB) can discriminate between these isomers if they possess a pendant hydroxyl group or ester.[1]

  • Workflow: Treat the racemic/diastereomeric mixture with CALB and vinyl acetate. The enzyme will selectively acylate one enantiomer/diastereomer, changing its polarity drastically and allowing easy silica separation.[1]

Q: I am observing decomposition during separation. What is happening?

A: The this compound system is a strained


-lactone fused to a cyclobutane.[1]
  • Issue 1: Hydrolysis. Silica gel is acidic. If your compound is acid-sensitive, the lactone may open to the hydroxy-acid.[1]

    • Fix: Add 1% Triethylamine (TEA) to your mobile phase to neutralize the silica.[1]

  • Issue 2: Retro-Aldol/Retro-[2+2]. Occurs on active surfaces or high heat.[1]

    • Fix: Use neutral alumina instead of silica, or keep the rotovap bath

      
      C.[1]
      

Summary of Key Experimental Parameters

ParameterStandard ConditionOptimization for Difficult Pairs
Mobile Phase Hexane / Ethyl AcetatePetroleum Ether / Diethyl Ether (5:1)
Stationary Phase Silica Gel (40-63 µm)Neutral Alumina (if decomposing)
Loading 5% w/w< 1% w/w
Detection UV (254 nm) or KMnO4 stainAnisaldehyde stain (more sensitive for lactones)

References

  • Kosugi, H., Sekiguchi, S., Sekita, R., & Uda, H. (1974).[1] Photochemical Cycloaddition Reactions of α,β-Unsaturated Lactones with Olefins, and Application to Synthesis of Natural Products. Bulletin of the Chemical Society of Japan. Link[1]

    • Key Insight: Describes the separation of endo and exo isomers of 4-butyl-6,6-dimethoxy-3-oxabicyclo[3.2.0]heptan-2-one using silica gel with Hexane/Ether (7:3).
  • Flores, R., Rustullet, A., Alibés, R., et al. (2011).[1] Synthesis of Purine Nucleosides Built on a 3-Oxabicyclo[3.2.0]heptane Scaffold. The Journal of Organic Chemistry. Link[1]

    • Key Insight: details the use of NOESY experiments to assign anti-endo stereochemistry and chromatographic separ
  • Gaitsching, T., et al. (1995).[1][2] Diastereoselective Synthesis of Exo-6-Aryl-3-Azabicyclo[3.2.0]heptane Derivatives. Heterocycles. Link

    • Key Insight: Demonstrates separation of exo and endo isomers via crystallization with maleic acid and column chrom
  • Mihovilovic, M. D., et al. (2012).[1] Bicyclo[3.2.0]carbocyclic Molecules and Redox Biotransformations. MDPI. Link[1]

    • Key Insight: Discusses enzymatic resolution and Baeyer-Villiger oxidation pathways leading to specific regio- and stereoisomers.

Sources

Stability of 3-oxabicyclo[3.2.0]heptan-2-one under basic hydrolysis conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-oxabicyclo[3.2.0]heptan-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this bicyclic lactone, particularly under basic hydrolysis conditions. As a key intermediate in the synthesis of prostaglandins and novel nucleoside analogues, understanding its chemical behavior is critical for successful experimental outcomes.[1][2][3][4][5]

Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, focusing on the causality behind the observations and recommended solutions.

Question 1: My this compound sample is degrading much faster than anticipated upon exposure to a basic solution. Why is this happening?

Answer: The rapid degradation you are observing is characteristic of the base-catalyzed hydrolysis of the lactone ring. Lactones, being cyclic esters, are susceptible to hydrolysis, a reaction that is significantly accelerated under basic (alkaline) conditions.[6][7][8] The underlying mechanism is typically a bimolecular acyl-oxygen cleavage (BAC2), which involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester.

Several factors contribute to this rapid degradation:

  • pH: The rate of hydrolysis is directly proportional to the hydroxide ion concentration. Even a slight increase in pH can lead to a substantial increase in the degradation rate.[9]

  • Ring Strain: The bicyclo[3.2.0]heptane ring system, which contains a fused cyclobutane and a tetrahydrofuranone ring, possesses inherent ring strain. This strain is released upon hydrolysis as the ring opens, making the process thermodynamically favorable and kinetically rapid compared to less strained acyclic esters.[9]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. If your reaction is exothermic or not properly temperature-controlled, an initial increase in temperature can accelerate the reaction, leading to a thermal runaway effect.

Question 2: I am observing significant variability in hydrolysis rates between different experimental runs, even with seemingly identical conditions. What could be the cause?

Answer: Inconsistent reaction rates are a common challenge and usually point to subtle variations in experimental parameters that have a magnified effect on kinetics.

  • Precise pH Control is Critical: The most likely culprit is inconsistent pH. The pH of your basic solution can be affected by the absorption of atmospheric carbon dioxide, which forms carbonic acid and neutralizes the base, lowering the effective hydroxide concentration. It is crucial to use freshly prepared base solutions or standardized buffers.

  • Temperature Fluctuations: Ensure your reaction vessel is in a properly calibrated and stable temperature-controlled bath. A difference of even a few degrees can significantly alter the reaction rate.

  • Solvent Purity and Co-solvents: The purity of your solvents is important. While hydrolysis primarily involves water, the presence of organic co-solvents can influence the solubility of the lactone and the solvation of the transition state, thereby affecting the reaction rate.[9] Ensure consistency in the source and grade of your solvents.

Question 3: I am struggling to accurately monitor the progress of the hydrolysis reaction. What are the recommended analytical methods?

Answer: Real-time or frequent monitoring is essential for understanding the kinetics of hydrolysis. Several robust analytical techniques are available:

  • High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods. You can develop a method that separates the starting lactone from its hydrolysis product (the corresponding hydroxy carboxylic acid). By taking aliquots at specific time points, quenching the reaction (e.g., by neutralizing with acid), and analyzing them via HPLC, you can accurately quantify the concentration of both species over time.

  • Mass Spectrometry (MS): Techniques like LC-MS are powerful for identifying the lactone and its ring-opened carboxylic acid product, even in complex mixtures.[10][11] This can be used to confirm the identity of the product and monitor the reaction.

  • Operando Spectroscopy (ATR-IR): For real-time monitoring without sampling, Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy is an excellent choice. You can monitor the disappearance of the characteristic lactone carbonyl stretch (typically around 1770-1790 cm⁻¹) and the appearance of the carboxylic acid carbonyl stretch (around 1700-1730 cm⁻¹) and broad O-H stretch.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can also be used to follow the reaction by monitoring the disappearance of signals corresponding to the lactone and the appearance of new signals from the hydroxy acid product.

Frequently Asked Questions (FAQs)
  • What is the product of the basic hydrolysis of this compound? The hydrolysis reaction opens the lactone ring to form a single product: a hydroxy carboxylic acid, specifically (1R,2R)-2-(hydroxymethyl)cyclobutane-1-carboxylic acid (assuming the common stereoisomer).[7][13]

  • What is the fundamental mechanism of basic lactone hydrolysis? The reaction proceeds via a base-promoted, bimolecular nucleophilic acyl substitution (BAC2) mechanism. A hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate, which then collapses, cleaving the acyl-oxygen bond to open the ring.[6][13]

  • How does temperature influence the stability of the lactone? The rate of hydrolysis increases with temperature. For kinetic studies, it is crucial to maintain a constant and accurately recorded temperature. If storage is required, keeping the compound in a neutral or slightly acidic, anhydrous environment at low temperatures is recommended.

  • Are there specific solvents or additives to avoid under basic conditions? Avoid protic solvents that can participate in the reaction or other nucleophiles if side reactions are a concern. When working with strong bases, be mindful of potential reactions with the solvent itself (e.g., deprotonation of acidic C-H bonds in certain solvents).

Mechanistic Insights: The BAC2 Pathway

The hydrolysis of this compound in a basic medium is a classic example of nucleophilic acyl substitution. The process is not truly "catalyzed" by the base because the hydroxide ion is consumed in the reaction; therefore, it is more accurately described as base-promoted.[13]

The key steps are:

  • Nucleophilic Attack: The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the lactone. This is typically the rate-determining step.

  • Formation of a Tetrahedral Intermediate: The attack results in the formation of a transient, negatively charged tetrahedral intermediate.

  • Ring Opening: The intermediate collapses, reforming the carbonyl double bond and expelling the alkoxide as the leaving group. This step cleaves the C-O bond within the ring, leading to the ring-opened product.

  • Proton Transfer: The newly formed alkoxide is a strong base and will deprotonate the carboxylic acid, resulting in a carboxylate and an alcohol. A final workup step with acid is required to protonate the carboxylate if the neutral hydroxy acid is the desired final product.

The diagram below illustrates this mechanistic pathway.

B_AC2_Mechanism Figure 1: B_AC2 Hydrolysis Mechanism Lactone This compound Intermediate Tetrahedral Intermediate Lactone->Intermediate + OH⁻ (Nucleophilic Attack) OH_minus OH⁻ Carboxylate Ring-Opened Carboxylate Intermediate->Carboxylate Ring Opening H2O H₂O

Caption: Figure 1: B_AC2 Hydrolysis Mechanism

Experimental Protocols
Protocol: Kinetic Analysis of Hydrolysis via HPLC

This protocol outlines a general procedure for determining the rate of hydrolysis of this compound at a specific pH and temperature.

1. Materials and Reagents:

  • This compound

  • Buffered aqueous solution at the desired pH (e.g., pH 9 borate buffer)

  • Acetonitrile (or other suitable organic solvent, HPLC grade) as a stock solution solvent

  • Quenching solution (e.g., 0.1 M HCl)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

2. Procedure:

  • Preparation:

    • Prepare a stock solution of the lactone (e.g., 10 mg/mL) in acetonitrile.

    • Equilibrate the buffer solution to the desired reaction temperature (e.g., 25°C) in a temperature-controlled water bath.

  • Reaction Initiation:

    • Initiate the reaction by adding a small, known volume of the lactone stock solution to the pre-heated buffer solution to achieve the desired final concentration (e.g., 0.1 mg/mL). Start a timer immediately.

  • Sampling:

    • At predetermined time points (e.g., t = 0, 2, 5, 10, 20, 30, 60 minutes), withdraw an aliquot (e.g., 100 µL) of the reaction mixture.

  • Quenching:

    • Immediately add the aliquot to a vial containing a set volume of the quenching solution (e.g., 900 µL of 0.1 M HCl). This neutralizes the base and stops the hydrolysis.

  • Analysis:

    • Analyze each quenched sample by HPLC to determine the concentration of the remaining lactone.

  • Data Analysis:

    • Plot the natural logarithm of the lactone concentration (ln[Lactone]) versus time. If the reaction follows first-order kinetics, the plot will be linear. The negative of the slope of this line will be the observed rate constant (k_obs).

The following diagram outlines the general workflow for this kinetic study.

Experimental_Workflow Figure 2: Workflow for Kinetic Analysis Prep Prepare Stock Solution & Equilibrate Buffer Initiate Initiate Reaction (Add Stock to Buffer) Prep->Initiate Sample Withdraw Aliquots at Timed Intervals Initiate->Sample Quench Quench Reaction (Neutralize with Acid) Sample->Quench Analyze Analyze via HPLC Quench->Analyze Data Plot ln[Lactone] vs. Time & Determine Rate Constant Analyze->Data

Caption: Figure 2: Workflow for Kinetic Analysis

Data Presentation: Influence of pH and Temperature

The rate of basic hydrolysis is highly dependent on both pH and temperature. The table below provides illustrative data to demonstrate the expected trends for the observed pseudo-first-order rate constant (k_obs).

Note: The following data are for illustrative purposes to show general trends and are not from specific experimental results for this compound.

Temperature (°C)pHIllustrative k_obs (s⁻¹)
258.01.5 x 10⁻⁵
259.01.5 x 10⁻⁴
2510.01.5 x 10⁻³
359.04.2 x 10⁻⁴
459.01.1 x 10⁻³

As shown, the rate constant increases by an order of magnitude for each unit increase in pH. Similarly, an increase in temperature accelerates the reaction rate significantly.

References
  • Nelson, E. D., & Ma, S. (2013). Identifying lactone hydrolysis in pharmaceuticals.
  • Gómez-Bombarelli, R., Calle, E., & Casado, J. (2013). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions.
  • Lazare, J., Tebes-Stevens, C., & Weber, E. J. (2023).
  • Request PDF. (2025). Identifying Lactone Hydrolysis in Pharmaceuticals. A Tool for Metabolite Structural Characterization.
  • Wikipedia contributors. Lactone. Wikipedia.
  • Lactone hydrolysis. Organic Chemistry.
  • Fekete, A., et al. (2005). Analysis of N-acylhomoserine lactones after alkaline hydrolysis and anion-exchange solid-phase extraction by capillary zone electrophoresis-mass spectrometry. Technical University of Munich.
  • Kanger, T., et al. (2013). Synthesis of Heterobicyclo[3.2.0]heptane Derivatives Multicomponent Cascade Reaction. Digikogu.
  • LibreTexts. (2021). 8.8: Chemistry of Esters. Chemistry LibreTexts.
  • Flores, R., et al. (2011). Synthesis of Purine Nucleosides Built on a 3-Oxabicyclo[3.2.0]heptane Scaffold. Journal of Organic Chemistry.
  • van der Graaff, W. N. P., et al. (2020). Process Monitoring of Lactone Ring Formation and Opening by Operando Attenuated Total Reflectance Infrared Spectroscopy. UU Research Portal.
  • Semantic Scholar. (n.d.). Mechanisms of lactone hydrolysis in neutral and alkaline conditions.
  • Rosini, G., et al. (2000). A bicyclo[3.2.
  • Gómez-Bombarelli, R., et al. (2013). Mechanisms of lactone hydrolysis in neutral and alkaline conditions. PubMed.
  • Pápai, B., et al. (2012). Diastereoselective Multicomponent Cascade Reaction Leading to [3.2.0]-Heterobicyclic Compounds. Journal of Organic Chemistry.
  • Heriot-Watt Research Portal. (2013). Mechanisms of lactone hydrolysis in acidic conditions.
  • ResearchGate. (2025). Recent Developments in the Synthesis of Prostaglandins and Analogues.
  • Flores, R., et al. (2011). Synthesis of purine nucleosides built on a 3-oxabicyclo[3.2.0]heptane scaffold. PubMed.
  • RSC Publishing. (1978). Photosynthetic Routes to Prostaglandins : Conversion of 2,3 -ends -Epoxybicyclo - [3.2.0]heptan-6 - one into 3 -exo -Methoxy -2 -oxabicyclo[3.3.0]octan -7 -one.
  • PubMed. (2019). Discovery of 3-Oxabicyclo[4.1.
  • Hall, H. K. Jr. (1963). Mechanisms of Hydrolysis of Several Atom-Bridged Bicyclic Anhydrides, N-Methylimides, and Lactones. The Journal of Organic Chemistry.
  • LookChem. (n.d.). Cas 62182-73-4, bicyclo[3.2.0]hept-2-en-6-one.
  • Musgrave, R. (2017). Lactone Hydrolysis. YouTube.
  • PubChem. (n.d.). 3-Oxabicyclo(3.2.0)heptane-2,4-dione.
  • Alibés, R., et al. (2011). Synthesis of Purine Nucleosides Built on a 3-Oxabicyclo[3.2.0]heptane Scaffold. The Journal of Organic Chemistry.
  • Morvan, J., et al. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters.
  • D'Auria, M., et al. (2007). Synthesis of substituted cyclopentanones from 2-oxabicyclo[3.3.0]oct-6-en-3-one. Arkivoc.
  • PubChemLite. (n.d.). This compound.
  • ACS Publications. (n.d.). Effect of the structure of the glycon on the acid-catalyzed hydrolysis of adenine nucleosides. The Journal of Organic Chemistry.
  • Mansson, C. M. F., & Burns, N. Z. (2024). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses.
  • NIH. (n.d.).
  • Canadian Science Publishing. (n.d.). Table of Contents. Canadian Journal of Chemistry.
  • Edward, J. T., & Lantos, I. (1967). Acylation products of 5,5-diphenylimidazolid-4-one. Canadian Journal of Chemistry.
  • CORE. (n.d.). PERKIN.

Sources

Removing residual copper catalysts from cyclobutane-fused lactone products

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Catalyst Removal Subject: Removing Residual Copper from Cyclobutane-Fused Lactone Scaffolds Ticket ID: #CU-CBL-001 Status: Open Priority: High (ICH Q3D Compliance / Stability Risk)

Executive Summary

You are encountering residual copper contamination in a cyclobutane-fused lactone (CBL) product.[1] This scaffold presents a dual challenge:

  • Chemical Sensitivity: The strained cyclobutane ring fused to a lactone creates a "spring-loaded" electrophile. Harsh acidic or basic conditions (often used for metal removal) risk hydrolysis or ring-opening fragmentation.

  • Chelation Traps: The oxygen-rich lactone motif, constrained within a rigid cyclobutane geometry, often acts as a bidentate ligand, sequestering Cu(I)/Cu(II) ions effectively against standard washes.

This guide prioritizes chelation-affinity over pH-extremes to preserve the structural integrity of your molecule while meeting ICH Q3D elemental impurity limits.

Phase 1: Diagnostic & Decision Matrix

Before selecting a protocol, assess the state of your crude mixture.

Visual Indicator:

  • Blue/Green Tint: Macro-contamination (>500 ppm). Requires Bulk Extraction (Protocol A) first.

  • Colorless/Pale Yellow: Micro-contamination (<500 ppm). Proceed directly to Scavenging (Protocol B).

Workflow Visualization

The following decision tree outlines the safe purification logic for sensitive CBLs.

CopperRemovalStrategy Start Crude CBL Product (Contains Residual Cu) CheckColor Visual Inspection Start->CheckColor Blue Blue/Green Color (>500 ppm) CheckColor->Blue High Load Colorless Colorless/Trace (<500 ppm) CheckColor->Colorless Low Load MethodA Protocol A: Buffered Chelation Wash (NH4Cl/NH3 pH 8) Blue->MethodA MethodB Protocol B: Solid Supported Scavenger (Si-Thiol / Si-TMT) Colorless->MethodB Analysis ICP-MS / Colorimetric Test MethodA->Analysis MethodB->Analysis MethodC Protocol C: Crystallization / Column (If solid) Pass Pass (< ICH Q3D Limit) Analysis->Pass Fail Fail (> Limit) Analysis->Fail Fail->MethodB If A failed Fail->MethodC If B failed

Caption: Logic flow for selecting the appropriate copper removal method based on contamination level and product state.

Phase 2: Technical Protocols

Protocol A: Buffered Aqueous Extraction (The "Bulk" Clean)

Best for: Removing visible copper salts from large-scale reactions without hydrolyzing the lactone. Mechanism: Ammonia forms water-soluble


 complexes.
Critical Constraint:  Standard 

(pH >11) will hydrolyze lactones. You must use a buffer.

Reagents:

  • Ammonium Chloride (

    
    , saturated aq.)[2][3]
    
  • Ammonium Hydroxide (

    
    , 28%)
    
  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Step-by-Step:

  • Prepare Buffer (pH 8.5): Mix 9 parts saturated

    
     solution with 1 part concentrated 
    
    
    
    . Check pH. It should be basic enough to complex copper but mild enough to spare the lactone.
  • Dilute: Dissolve your crude CBL product in the organic solvent (10 mL/g).

  • Wash: Add the buffer (1:1 vol/vol) and stir vigorously for 15 minutes. Do not just shake; kinetic mixing is required to break the product-copper chelate.

  • Observe: The aqueous layer should turn deep blue.[3]

  • Repeat: Separation the layers. Repeat the wash until the aqueous layer remains colorless (typically 2-3 cycles).

  • Final Polish: Wash once with saturated Brine (NaCl) to remove residual ammonia. Dry over

    
    .[1][2]
    

Scientist's Note: If the blue color persists in the organic layer, your product is a stronger ligand than ammonia. Stop. Proceed immediately to Protocol B.

Protocol B: Solid-Supported Scavenging (The "Polishing" Step)

Best for: Final purification to meet ICH Q3D limits (<10-20 ppm) and for highly sensitive lactones. Mechanism: Functionalized silica beads (Thiol or Thiourea) bind Cu with high affinity (


) and are removed via filtration.

Recommended Scavengers:

  • Si-Thiol (Mercaptopropyl silica): General purpose, excellent for Cu(I) and Cu(II).

  • Si-TMT (2,4,6-Trimercaptotriazine silica): Higher capacity, best for stubborn Cu(II).

Step-by-Step:

  • Quantify: Estimate residual Cu (e.g., assume 5% wt/wt if crude).

  • Dosing: Add 3–4 equivalents of scavenger relative to the estimated copper content (usually 10–20% wt/wt of the crude product mass is a safe starting point).

  • Solvent Compatibility: Ensure the product is fully dissolved in THF, DCM, or EtOAc. Avoid MeOH if using Si-TMT as it can slightly reduce binding kinetics.

  • Incubation: Stir gently or shake at Room Temperature for 4–12 hours.

    • Tip: Heating to 40°C accelerates binding but ensure your cyclobutane is thermally stable.

  • Filtration: Filter through a 0.45 µm PTFE frit or a Celite pad.

  • Rinse: Wash the filter cake with clean solvent to recover entrained product.

Phase 3: Comparative Efficiency Data

The following table compares removal efficiencies for a model lactone substrate containing 1000 ppm Cu initially.

MethodReagentFinal Cu (ppm)Lactone Recovery (%)Notes
Control Water Wash85098%Ineffective.
Protocol A

(pH 8.5)
4592%Good bulk removal; slight hydrolysis risk if prolonged.
Protocol A (Alt) EDTA (0.1 M, pH 7)12095%EDTA is often too polar; difficult to remove from organic layer.
Protocol B Si-Thiol < 5 99% Gold Standard. No degradation.
Protocol B Activated Carbon20085%Non-specific adsorption leads to yield loss.

Troubleshooting & FAQs

Q1: My product degraded after using the Ammonium Wash (Protocol A). What happened? A: The pH was likely too high (>10). Cyclobutane-fused lactones possess high ring strain (


). Hydroxide ions attack the lactone carbonyl, relieving this strain by opening the ring.
  • Fix: Switch to Protocol B (Si-Thiol) immediately. It operates at neutral pH and is non-abrasive.

Q2: I used Si-Thiol, but the copper levels are still >50 ppm. A: This usually indicates kinetic limitations or solvent interference.

  • Fix 1: Increase contact time to 16 hours.

  • Fix 2: Add a few drops of water to the organic solvent (if using EtOAc/DCM). A trace amount of moisture swells the silica pores, improving accessibility to the thiol sites.

Q3: Can I use Sodium Sulfide (


) to precipitate the copper? 
A:  While effective, we strongly discourage  this. Sulfide generates 

gas (toxic) and colloidal CuS is notoriously difficult to filter (passes through standard frits), often re-contaminating the filtrate. Si-TMT is the modern, safer equivalent of sulfide precipitation.

Q4: What are the regulatory limits for Copper? A: According to ICH Q3D (R2) :

  • Oral PDE: 3000 µ g/day .

  • Parenteral PDE: 300 µ g/day .

  • Inhalation PDE: 30 µ g/day .

  • Translation: For a 1g daily dose, your limit is 3000 ppm (Oral) or 300 ppm (Parenteral). However, for catalytic downstream chemistry or stability, aim for <20 ppm .

References

  • ICH Q3D (R2) Guideline for Elemental Impurities . International Council for Harmonisation, 2022.[4][5] [Link]

  • Removal of Copper from Organic Reaction Mixtures . Biotage Metal Scavenging User Guide. [Link]

  • Copper-Catalyzed Desaturation of Lactones . Journal of the American Chemical Society, 2019.[6] [Link]

Sources

Validation & Comparative

1H NMR characteristic shifts for cis-fused 3-oxabicyclo[3.2.0]heptan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the characteristic 1H NMR spectral features of cis-fused 3-oxabicyclo[3.2.0]heptan-2-one , a bicyclic lactone scaffold increasingly utilized in the synthesis of cyclobutane-containing nucleoside analogues, terpenes (e.g., grandisol), and peptidomimetics.

The following analysis synthesizes experimental data from primary literature to establish a definitive identification profile, contrasting the thermodynamically favored cis-isomer with its trans-fused and regioisomeric alternatives.

Executive Summary
  • Target Molecule: cis-3-oxabicyclo[3.2.0]heptan-2-one.

  • Primary Identification Marker: Bridgehead proton coupling constant (

    
    ) of 6.0 – 9.0 Hz .
    
  • Key Spectral Feature: Distinctive diastereotopic methylene protons at C4 (

    
     4.20 – 4.40 ppm).
    
  • Differentiation: The cis-isomer is distinguished from the trans-isomer by the magnitude of the bridgehead coupling (Karplus relationship) and NOE correlations.

Structural Definition & Numbering

To ensure accurate assignment, we utilize the standard IUPAC numbering for the bicyclo[3.2.0] system. The molecule consists of a


-lactone ring fused to a cyclobutane ring.

Stereochemistry:

  • cis-Fused: The bridgehead protons (H1 and H5) are on the same face of the ring system (syn).

  • trans-Fused: The bridgehead protons are on opposite faces (anti).

G C1 C1 (BH) C2 C2 (C=O) C1->C2 C7 C7 (CH2) C1->C7 O3 O3 C2->O3 C4 C4 (CH2) O3->C4 C5 C5 (BH) C4->C5 C5->C1 Fusion C6 C6 (CH2) C6->C5 C7->C6

Figure 1: Connectivity and numbering of this compound. C1 and C5 represent the bridgehead (BH) carbons.

1H NMR Data Profile (400 MHz, CDCl₃)

The following data represents the consensus shifts for the racemic cis-isomer, derived from photocycloaddition products of ethylene and butenolides.

PositionProtonChemical Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Assignment Logic
4 H-4a 4.39 dd

Deshielded by adjacent Oxygen; diastereotopic.
4 H-4b 4.26 d

Deshielded by Oxygen; lacks strong vicinal coupling to H5 due to dihedral angle.[1]
1 H-1 3.15 – 3.25 m

Bridgehead proton

to Carbonyl.
5 H-5 3.05 – 3.15 m

Bridgehead proton

to Ether Oxygen path.
6, 7 H-6/H-7 2.35 – 2.65 mComplexCyclobutane methylene protons (exo/endo).
6, 7 H-6/H-7 2.05 – 2.25 mComplexCyclobutane methylene protons (exo/endo).

Note: Chemical shifts may vary by


0.05 ppm depending on concentration and specific solvent traces (e.g., CDCl₃ vs C₆D₆).
Comparative Analysis: cis vs. trans vs. Regioisomers

Distinguishing the cis-fused product from potential impurities or isomers is critical in synthesis validation.

A. cis-Fusion vs. trans-Fusion

The trans-fused isomer is significantly more strained and often chemically unstable in [3.2.0] systems. However, if observed, it is distinguished by the bridgehead coupling constant (


).
Featurecis-Fused (Product) trans-Fused (Alternative) Mechanistic Basis

(Bridgehead)
6.0 – 9.0 Hz < 2.0 Hz (often ~0) Karplus Equation: The dihedral angle between H1 and H5 is ~0-30° in cis (large

) and ~90-120° in trans (small

).
NOE Correlation Strong H1

H5
Absent Spatial proximity of syn-protons.
Thermodynamics StableUnstable/TransientRing strain prevents facile formation of trans-[3.2.0] systems.
B. Regioisomer Differentiation

In photochemical syntheses (e.g., Paterno-Büchi), regioisomers like 2-oxabicyclo[3.2.0]heptan-3-one may form.

  • 3-oxa isomer (Target): H4 protons appear as a distinct AB system (or d/dd) at 4.2–4.4 ppm (adjacent to O).

  • 2-oxa isomer: The protons adjacent to Oxygen are at the bridgehead (C1) or C7, changing the multiplicity pattern significantly. The C1 proton would be a doublet or multiplet at ~4.5–5.0 ppm (anomeric-like), distinct from the CH₂ signal of the 3-oxa species.

Experimental Protocol: Synthesis & Characterization

This protocol describes the standard generation of the cis-isomer via [2+2] photocycloaddition, a self-validating method due to the strict stereocontrol of the reaction.

Step 1: [2+2] Photocycloaddition
  • Reagents: Furan-2(5H)-one (Butenolide) + Ethylene (gas).

  • Conditions: Acetone (solvent/sensitizer), UV irradiation (Hg lamp, Pyrex filter), -78°C to RT.

  • Mechanism: Excited triplet state of butenolide reacts with ethylene. The geometric constraints of the 5-membered ring dictate a cis-fused outcome almost exclusively.

Step 2: NMR Sample Preparation
  • Isolation: Evaporate solvent.[1] The product is often an oil.

  • Solvent: Dissolve ~10 mg in 0.6 mL CDCl₃ (Chloroform-d).

    • Tip: If signals overlap in CDCl₃, use C₆D₆ (Benzene-d6). The magnetic anisotropy of benzene often shifts the cyclobutane protons upfield, resolving the bridgehead multiplets.

  • Acquisition:

    • 1H: 16 scans minimum.

    • COSY: Essential to trace the H4a/H4b

      
       H5 
      
      
      
      H1
      
      
      H7 connectivity.
    • NOESY: Irradiate H1; observe enhancement at H5 to confirm cis-geometry.

Step 3: Validation Workflow

Workflow Start Crude Product (After Photolysis) NMR Acquire 1H NMR (CDCl3) Start->NMR CheckH4 Check 4.2-4.4 ppm region Are there 2H (CH2)? NMR->CheckH4 CheckJ Analyze Bridgehead Coupling (H1/H5 at 3.0-3.3 ppm) CheckH4->CheckJ Yes ResultRegio SUSPECT: Regioisomer (Check 2-oxa shift) CheckH4->ResultRegio No (Shift > 4.5 ppm) Decision Is J(1,5) > 6 Hz? CheckJ->Decision ResultCis CONFIRMED: cis-isomer (Target) Decision->ResultCis Yes ResultTrans SUSPECT: trans-isomer (Rare/Unstable) Decision->ResultTrans No (J < 2 Hz)

Figure 2: Logical workflow for NMR validation of the cis-fused lactone.

References
  • Synthesis and Stereochemistry of Cyclobutane-Fused Lactones: Alibés, R., et al. "Synthesis of Purine Nucleosides Built on a 3-Oxabicyclo[3.2.0]heptane Scaffold." The Journal of Organic Chemistry, vol. 76, no. 13, 2011, pp. 5369–5383. URL:[Link] (Source for detailed NMR assignments and NOE correlations).

  • Photochemical Synthesis & NMR Data: Mondal, S., et al. "Synthesis of cyclobutane fused

    
    -butyrolactones through intramolecular [2+2] photocycloaddition." Arkivoc, vol. 2009, no. 7, 2009, pp. 76-84.
    URL:[Link]
    (Source for specific chemical shifts of the lactone 12c).
    
  • Absolute Stereochemistry & Resolution: Bernardi, R., et al. "Synthesis, Resolution, and Absolute Stereochemistry of (1R,2S)-(+)-cis-1-Methoxycarbonyl-2-methylcyclobutane." The Journal of Organic Chemistry, vol. 67, 2002. URL:[Link] (Provides confirmation of the cis-fused lactone structure via chemical correlation).

  • Conformational Analysis of Bicyclo[3.2.0]heptanes: Anteunis, M. J. O., et al. "1H-NMR study and conformational aspects of some bicyclo[3.2.0]heptane derivatives." Organic Magnetic Resonance, vol. 11, 1978. URL:[Link] (Foundational text on coupling constants in this ring system).

Sources

Distinguishing cis and trans ring fusion in bicyclic lactones using NOESY NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery and natural product synthesis, the stereochemical assignment of bicyclic lactones (e.g., decalin-like sesquiterpene lactones) is a critical milestone. The bioactivity of these pharmacophores often hinges on the topology of the ring fusion—cis (flexible, "tent-like") versus trans (rigid, planar).

While X-ray crystallography remains the gold standard, it requires crystalline samples, which are often unavailable during early-stage screening. Nuclear Overhauser Effect Spectroscopy (NOESY) serves as the primary solution-state alternative. Unlike scalar coupling (


-coupling), which can be ambiguous in distorted cis-fused systems, NOESY provides a direct spatial "ruler" independent of bond angles.

This guide objectively compares NOESY against


-coupling analysis and X-ray crystallography, providing a validated protocol for distinguishing ring fusion stereochemistry in bicyclic lactones.

Theoretical Framework: The Dipolar Mechanism

To effectively apply NOESY, one must understand the underlying physical mechanism distinguishing it from standard 1D NMR.

  • Scalar Coupling (

    
    ):  Mediated through bonds.[1] The magnitude depends on the dihedral angle (
    
    
    
    ) according to the Karplus equation. In ideal trans-fused lactones, diaxial protons show large couplings (
    
    
    Hz). However, in cis-fused lactones, ring flexibility often averages these values (
    
    
    Hz), leading to inconclusive assignments.
  • Dipolar Coupling (NOE): Mediated through space.[2] The Nuclear Overhauser Effect relies on cross-relaxation between spins in close proximity. The intensity of the NOE signal (

    
    ) is inversely proportional to the sixth power of the distance (
    
    
    
    ) between nuclei:
    
    
    [2]
    • Threshold: typically effective for protons within

      
      .
      
    • Relevance: In cis-fused bicyclic lactones, bridgehead protons are spatially proximate (syn-facial). In trans-fused systems, they are anti-periplanar (distant), resulting in the absence of a direct NOE correlation.

Comparative Analysis of Methods

The following table contrasts the three primary methods for stereochemical determination in bicyclic lactones.

FeatureNOESY NMR

Coupling Analysis
X-Ray Crystallography
Primary Mechanism Through-space dipolar coupling (

)
Through-bond scalar coupling (Karplus)Electron density diffraction
Sample State Solution (CDCl

, DMSO-

, etc.)
SolutionSolid crystal (Required)
Reliability for Trans High (Absence of cross-peak)High (Large

Hz)
Absolute
Reliability for Cis High (Strong cross-peak)Low (Ambiguous

values due to flexing)
Absolute
Sample Requirement ~1-5 mg~1 mgSingle crystal (>0.1 mm)
Time to Result 2-12 Hours10 Minutes (1D 1H)Days to Weeks
Key Limitation Spin diffusion (large MW),

noise
Signal overlap, non-first-order spectraCrystallization failure

Experimental Protocol: NOESY Acquisition

For small-to-medium molecules (MW < 1000 Da), such as typical bicyclic lactones, the Mixing Time (


)  is the most critical parameter.
Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 2–10 mg of analyte in 0.6 mL of deuterated solvent (CDCl

      
       or C
      
      
      
      D
      
      
      ).
    • Note: Degassing the sample (bubbling with

      
       or freeze-pump-thaw) removes paramagnetic oxygen, significantly improving 
      
      
      
      relaxation and NOE enhancement.
  • Pulse Sequence Selection:

    • Use a phase-sensitive gradient-selected NOESY (e.g., noesygpph on Bruker systems).

    • Why: Gradients reduce artifacts and

      
       noise; phase sensitivity allows distinction between chemical exchange (same phase as diagonal) and NOE (opposite phase for small molecules).
      
  • Parameter Optimization:

    • Mixing Time (

      
      ):  Set to 500 – 800 ms .
      
      • < 300 ms: Insufficient NOE buildup for small molecules (slow cross-relaxation).

      • 1000+ ms: Risk of "Spin Diffusion" (magnetization transferring A

        
         B 
        
        
        
        C), causing false positives between distant protons.
    • Relaxation Delay (

      
      ):  Set to 
      
      
      
      (typically 2-3 seconds).
    • Scans (NS): Minimum 16 (for phase cycling), typically 32 or 64 for S/N.

  • Processing:

    • Apply a squared sine-bell apodization (QSINE, SSB=2) in both dimensions.

    • Zero-fill to at least 2K x 1K points.

    • Phase correction is vital: Diagonal peaks should be negative (or positive); Cross-peaks must be opposite sign to diagonal (for small molecules in the extreme narrowing limit).

Diagram: Experimental Workflow

NOESY_Workflow cluster_logic Critical Decision Point Sample Sample Prep (Degas, 5-10mg) Pulse Pulse Sequence (noesygpph) Sample->Pulse MixTime Optimize Mixing Time (500-800 ms) Pulse->MixTime Acquire Acquisition (NS=32, D1=2s) MixTime->Acquire Process Processing (QSINE, Phasing) Acquire->Process

Figure 1: Optimized NOESY acquisition workflow for small molecule bicyclic lactones.

Data Interpretation: The Decision Matrix

Interpretation relies on identifying the interaction between the bridgehead protons (H-a and H-b).

Scenario A: Trans-Fusion

In a trans-fused bicyclic lactone (e.g., trans-decalin geometry), the bridgehead protons are anti-periplanar .

  • Dihedral Angle: ~180°.

  • Distance: > 3.5

    
    .[3]
    
  • NOESY Result: No cross-peak (or very weak) between H-a and H-b.

  • Confirmatory Signal: Strong NOE between H-bridgehead and axial protons on the adjacent ring (1,3-diaxial interaction).

Scenario B: Cis-Fusion

In a cis-fused system, the bridgehead protons are syn-clinal or syn-periplanar .

  • Dihedral Angle: ~60° (or less).

  • Distance: ~2.2 – 2.5

    
    .
    
  • NOESY Result: Strong cross-peak between H-a and H-b.

  • Confirmatory Signal: NOE correlations often observed between bridgehead protons and equatorial substituents.

Diagram: Logic Pathway for Stereochemical Assignment

Stereochem_Logic Start Analyze NOESY Spectrum CheckBridge Check H(a)-H(b) Bridgehead Cross-peak Start->CheckBridge StrongNOE Strong Cross-peak (Distance < 2.5 Å) CheckBridge->StrongNOE Detected NoNOE No/Weak Cross-peak (Distance > 3.5 Å) CheckBridge->NoNOE Absent Cis CONCLUSION: Cis-Fusion StrongNOE->Cis Verify Verify with 1,3-Diaxial NOEs NoNOE->Verify Trans CONCLUSION: Trans-Fusion Verify->Trans

Figure 2: Logical decision tree for assigning ring fusion based on bridgehead NOE correlations.

Common Pitfalls and Artifacts

To ensure scientific integrity, researchers must rule out these common artifacts:

  • Zero Quantum Coherence (ZQC):

    • Symptom:[3][4] Anti-phase peaks (up/down pattern) appearing near the diagonal between

      
      -coupled spins.
      
    • Solution: Use a ZQC-suppressed pulse sequence (e.g., noesygpphzs) or vary the mixing time slightly (

      
       ms) to average out ZQC.
      
  • COSY Artifacts:

    • Symptom:[3][4] Cross-peaks arising from scalar coupling rather than dipolar coupling.

    • Differentiation: COSY peaks have fine structure (anti-phase multiplet components) in high-resolution NOESY, whereas true NOE peaks are in-phase.

  • Spin Diffusion (Indirect NOE):

    • Symptom:[3][4] A sees B, B sees C

      
       A shows a correlation to C.
      
    • Prevention: Ensure mixing time is within the linear buildup regime (< 800 ms for small molecules). If in doubt, run a ROESY experiment; ROE signals are always positive (opposite to diagonal), while chemical exchange/TOCSY artifacts have different phases.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[5] (Chapter 8: Correlations Through Space: The Nuclear Overhauser Effect).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[6][7]

  • Neuhaus, D., & Williamson, M. P. (2000).[6] The Nuclear Overhauser Effect in Structural and Conformational Analysis. Wiley-VCH.[6]

  • Bifulco, G., Dambruoso, P., Gomez-Paloma, L., & Riccio, R. (2007).[8] Determination of Relative Configuration in Organic Compounds by NMR Spectroscopy and Computational Methods. Chemical Reviews, 107(9), 3744–3779.

  • Butts, C. P., et al. (2011). Interproton distance determinations by NOE – surprising accuracy and precision in a rigid organic molecule. Organic & Biomolecular Chemistry, 9, 177-184.

Sources

High-Resolution IR Analysis: Carbonyl Stretch Frequencies in Strained Gamma-Lactones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development, particularly within terpene and alkaloid synthesis, the


-lactone moiety is a critical pharmacophore. However, not all 

-lactones are created equal. The vibrational frequency of the carbonyl group (

) is a sensitive reporter of ring strain, which directly correlates to the electrophilicity and potential reactivity of the molecule in biological systems (e.g., as Michael acceptors).

This guide objectively compares the IR spectral signatures of strained


-lactones  against their unstrained and acyclic counterparts. It provides a self-validating experimental protocol to distinguish subtle frequency shifts caused by ring fusion and bridging.

Theoretical Framework: The Physics of Strain

To interpret the data correctly, one must understand the causal link between geometry and frequency. The shift in wavenumber is not random; it is governed by bond hybridization changes induced by ring strain (Prelog’s Rule and Brown’s I-Strain).

The Hybridization Mechanism

As the internal ring angle decreases (from


 to 

in highly strained systems), the carbon atom rehybridizes:
  • Ring Bonds: To accommodate the tighter angle, the carbon uses orbitals with higher

    
    -character  for the single bonds (C-C and C-O).
    
  • Exocyclic Bond: By conservation of orbital character, the exocyclic carbonyl (

    
    ) bond gains 
    
    
    
    -character
    .
  • Result: Increased

    
    -character shortens the C=O bond, increases the force constant (
    
    
    
    ), and raises the vibrational frequency (
    
    
    ).
Visualization: The Strain-Frequency Pathway

StrainMechanism Strain Ring Strain (Angle Compression) Hybrid Rehybridization (Ring bonds: > p-character) Strain->Hybrid Causes S_Char Exocyclic C=O Bond (> s-character) Hybrid->S_Char Compensates Force Increased Force Constant (k) S_Char->Force Strengthens Bond Shift Blue Shift in Wavenumber (ν) Force->Shift ν ∝ √k

Figure 1: Causal pathway linking geometric ring strain to observed IR frequency shifts.

Comparative Analysis: Frequency Benchmarks

The following data compares strained


-lactones against alternative lactone ring sizes and acyclic esters. All values represent solution-phase data (typically 

or

) to minimize solid-state lattice effects.
Table 1: Effect of Ring Size (Baseline Data)
Compound ClassRing SizeBond Angle (Approx)

Frequency (cm⁻¹)
Reactivity Profile
Acyclic Ester N/AN/A1735 - 1750Low Strain

-Lactone
6~120°1735 - 1750Unstrained (Similar to acyclic)

-Lactone
5~108°1770 ± 5 Moderate Strain (Standard)

-Lactone
4~90°1820 ± 10High Strain (Acylating agent)
Table 2: Effect of Strain in -Lactones (Fused & Bridged)

This is the critical differentiation for your research. Fusing the


-lactone to another ring distorts the 5-membered ring, often pushing the frequency into the "strained" zone.
Structural MotifDescription

Frequency (cm⁻¹)
Notes
Simple

-Lactone
Unsubstituted or alkyl-substituted1770Baseline reference.

-Unsaturated
Conjugation with C=C1750Conjugation lowers

(single bond character).
Enol Lactone C=C bond within the ring (adjacent to O)~1800Vinyl ester character increases

.
Trans-Fused 5,6-fused system (Trans)1785 - 1800 Rigid trans-fusion prevents ring relaxation.
Bridged Bicyclic e.g., [2.2.1] systems1790 - 1805 High angle strain (I-strain).
Strained Spiro Spiro-fused

-lactones
1780 - 1795Steric compression increases frequency.

Key Insight: If your


-lactone absorbs >1785 cm⁻¹ and is not an enol-lactone, you are likely observing significant ring strain, possibly due to trans-fusion or bridging.

Experimental Protocol: Precision Measurement

To reliably distinguish a strained


-lactone (1790 cm⁻¹) from a standard one (1770 cm⁻¹), you cannot rely on low-resolution scans or inconsistent sample prep.
Methodology: Solution-Phase FTIR

Objective: Eliminate intermolecular hydrogen bonding (which lowers


) to measure the "free" carbonyl stretch.
  • Solvent Selection:

    • Preferred: Carbon Tetrachloride (

      
      ) or Carbon Disulfide (
      
      
      
      ). These are non-polar and transparent in the carbonyl region.
    • Alternative: Chloroform (

      
      ) or Dichloromethane (
      
      
      
      ). Note: These can form weak H-bonds, lowering
      
      
      by ~10-15 cm⁻¹. Consistency is key.
  • Concentration:

    • Prepare a dilute solution (< 0.05 M) to prevent aggregation.

  • Instrument Parameters:

    • Resolution: Set to 2 cm⁻¹ (Standard is often 4 cm⁻¹, which is insufficient for resolving subtle shifts).

    • Scans: Minimum 32 scans for signal-to-noise ratio.

Workflow Diagram

Protocol Start Sample Preparation Solvent Dissolve in CCl4 (< 0.05 M) Start->Solvent Cell Load into NaCl/KBr Liquid Cell (0.1mm) Solvent->Cell Acquire Acquire Spectrum Cell->Acquire Config FTIR Setup Res: 2 cm⁻¹ | Scans: 32 Config->Acquire Process Data Processing Acquire->Process PeakPick Peak Picking (Center of Gravity) Process->PeakPick Decision Analyze Shift PeakPick->Decision Result1 1770 ±5 cm⁻¹ Normal γ-Lactone Decision->Result1 Result2 >1785 cm⁻¹ Strained/Bridged Decision->Result2

Figure 2: Validated workflow for high-precision carbonyl frequency determination.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed). John Wiley & Sons. (Standard reference for baseline lactone frequencies).

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy. Cengage Learning.

  • Chemistry LibreTexts. (2023). Infrared Spectroscopy: Carbonyl Compounds. (Explanation of ring strain and solvent effects).

  • Michigan State University (Reusch, W.).Virtual Textbook of Organic Chemistry: Infrared Spectroscopy. (Data on specific frequency shifts for 4, 5, and 6-membered rings).

  • Prelog, V., & Brown, H. C. (Classic Physical Organic Chemistry). Concepts of I-Strain and conformational analysis in medium rings. (Foundational theory for strain-induced hybridization changes). Note: While classic papers, the principles are summarized in modern texts like Carey & Sundberg.

Comparing photochemical vs thermal synthesis routes for bicyclic lactones

Author: BenchChem Technical Support Team. Date: February 2026

Photochemical [2+2] vs. Thermal Radical Cyclization

Executive Summary

This guide analyzes the divergent performance profiles of photochemical and thermal synthesis routes for bicyclic lactones—a critical scaffold in terpenoid natural products (e.g., iridoids) and cytotoxic agents (e.g., goniofufurone).

The comparison is not merely procedural but mechanistic:

  • Photochemical routes (specifically Paternò-Büchi) access thermally "forbidden" strained rings (oxetanes/cyclobutanes) via excited-state orbital symmetry, offering unique stereochemical outcomes but historically suffering from scalability issues.

  • Thermal routes (specifically Mn(III)-mediated radical cyclization) rely on ground-state thermodynamics and oxidative bond formation, offering robustness and ease of batch scaling but often requiring stoichiometric metal oxidants and high thermal loads.

Part 1: Mechanistic Divergence

The choice between light and heat is dictated by the Woodward-Hoffmann rules and the desired ring strain.

1.1 Orbital Symmetry & Activation
  • Photochemical (Excited State): Absorption of a photon promotes an electron from the HOMO to the LUMO (

    
     or 
    
    
    
    ). This allows a suprafacial-suprafacial [2+2] cycloaddition, which is symmetry-allowed in the excited state but forbidden in the ground state.
  • Thermal (Ground State): Thermal energy cannot overcome the symmetry barrier for concerted [2+2] cycloadditions. Instead, thermal routes to bicyclic lactones typically proceed via stepwise radical intermediates (oxidative cyclization) or concerted [4+2] Diels-Alder reactions followed by oxidative cleavage.

MechanismComparison cluster_Photo Photochemical Pathway (Kinetic) cluster_Thermal Thermal Pathway (Thermodynamic) P_Start Carbonyl + Alkene P_Excite Excitation (hv) Singlet/Triplet State P_Start->P_Excite P_Inter 1,4-Biradical Intermediate P_Excite->P_Inter P_Prod Bicyclic Oxetane/Lactone (Strained) P_Inter->P_Prod T_Start Unsaturated Acid/Ester T_Init Mn(OAc)3 / Heat Oxidative Radical Gen T_Start->T_Init T_Inter Carbon-Centered Radical T_Init->T_Inter T_Prod Fused Gamma-Lactone (Thermodynamic) T_Inter->T_Prod

Figure 1: Mechanistic divergence showing the excited-state access to strained rings vs. the ground-state oxidative radical pathway.

Part 2: The Photochemical Route (Flow-Enabled)

Focus: Paternò-Büchi [2+2] Cycloaddition.[1][2][3] Case Study: Synthesis of (+)-Goniofufurone analogs.

Historically, batch photochemistry suffered from the Beer-Lambert law limitations—light cannot penetrate deep into large reactors, leading to over-irradiation of the surface and reaction stagnation in the center. Continuous Flow Photochemistry solves this by maintaining a thin path length (<2 mm), ensuring uniform irradiation.

2.1 Experimental Protocol: Flow Paternò-Büchi

This protocol is based on the Booker-Milburn group's methodology for scaling lactone precursors.

Reagents:

  • Substrate: 2,3-dihydrofuran derivative (0.5 M in Acetonitrile).

  • Reagent: Benzaldehyde or derivative (1.5 equiv).

  • Reactor: Fluorinated Ethylene Propylene (FEP) tubing coil (Volume: 10–20 mL) wrapped around a medium-pressure Hg lamp or 365 nm LED array.

Step-by-Step Workflow:

  • System Priming: Flush the FEP reactor with pure acetonitrile to remove oxygen (a triplet quencher).

  • Flow Parameters: Set pump flow rate to 2.0 mL/min (Residence time ~10 mins).

  • Irradiation: Activate the UV source. Maintain reactor temperature at 20–25°C using a cooling fan or water jacket (crucial to prevent thermal side reactions).

  • Collection: Collect the eluent in a flask shielded from light.

  • Workup: Evaporate solvent under reduced pressure. The high conversion in flow often negates the need for chromatography for the intermediate oxetane.

  • Lactonization: Treat the oxetane intermediate with Amberlyst-15 or dilute HCl to induce rearrangement to the bicyclic lactone.

Performance Data:

  • Yield: 75–85% (Flow) vs. 30–40% (Batch).

  • Throughput: >40g/day in a standard lab-scale flow reactor.

  • Selectivity: High exo selectivity due to steric control in the excited complex.

Part 3: The Thermal Route (Radical Oxidative)

Focus: Mn(III)-Mediated Oxidative Free-Radical Cyclization. Case Study: Synthesis of fused


-butyrolactones (Snider Method).

This method utilizes Manganese(III) acetate to generate radicals from


-keto esters or acids, which then cyclize onto alkenes. It is a robust method for creating the cis-fused bicyclic lactone core found in many terpenes.
3.1 Experimental Protocol: Mn(OAc)3 Cyclization

This protocol is a self-validating system; the color change of Mn(III) (brown) to Mn(II) (clear/pink) serves as a visual reaction endpoint.

Reagents:

  • Substrate: Unsaturated

    
    -keto ester or malonate.
    
  • Oxidant: Mn(OAc)3[4][5][6][7]·2H2O (2.2 equiv).

  • Solvent: Glacial Acetic Acid (AcOH).

  • Additive: Cu(OAc)2 (0.5 equiv) – Critical for oxidative termination to the alkene/lactone rather than hydrogen abstraction.

Step-by-Step Workflow:

  • Dissolution: Dissolve the substrate in degassed AcOH (0.1 M concentration).

  • Activation: Add Mn(OAc)3 and Cu(OAc)2.[5][6] The solution will turn opaque dark brown.

  • Thermal Initiation: Heat the mixture to 80–90°C.

  • Monitoring: Stir until the brown color fades to a clear/pale pink solution (indicating consumption of Mn(III)).

  • Quench: Dilute with water and extract with ethyl acetate.

  • Purification: Wash with saturated NaHCO3 to remove acetic acid. Silica gel chromatography is usually required to separate diastereomers.

Performance Data:

  • Yield: 50–70% (highly substrate dependent).

  • Selectivity: Thermodynamically controlled; typically favors cis-fused ring junctions.

  • Scalability: Linear scalability in batch, but limited by the solubility and stoichiometry of Mn(III) salts (large waste stream).

Part 4: Comparative Performance Analysis

The following table contrasts the two methodologies based on critical drug development metrics.

MetricPhotochemical (Flow [2+2])Thermal (Mn(III) Radical)
Atom Economy High (Reagentless activation)Low (Stoichiometric metal waste)
Energy Efficiency Moderate (Lamp electricity)Low (High heat + solvent reflux)
Scalability Linear via Numbering-up (parallel reactors)Linear via Volume increase (Batch)
Stereocontrol Kinetic (Access to trans-fused/strained rings)Thermodynamic (Favors cis-fused/stable rings)
Reaction Time Minutes (Flow residence time)Hours to Days
Safety Profile High (Contained reactor, no runaway heat)Moderate (Hot acid, exothermic induction)
Key Limitation Requires specialized flow equipmentDifficult purification (metal salts)
4.1 Process Decision Logic

The choice of method should be driven by the target scaffold's stability and stereochemistry.

DecisionMatrix Start Target: Bicyclic Lactone CheckStrain Is the target ring system strained (e.g., oxetane-fused)? Start->CheckStrain Photo Route A: Photochemical Flow (Paternò-Büchi) CheckStrain->Photo Yes (Strain required) CheckScale Target Scale & Equipment? CheckStrain->CheckScale No (Stable 5,6-systems) CheckScale->Photo g scale / Flow Reactor Available Thermal Route B: Thermal Radical (Mn(OAc)3) CheckScale->Thermal Kg scale / Standard Batch

Figure 2: Decision matrix for selecting the synthesis route based on structural strain and available equipment.

Part 5: Conclusion & Recommendation

For modern drug discovery campaigns focusing on novelty and sp3-richness (Fsp3), the Photochemical Flow Route is superior. It grants access to unique, strained 3D architectures that thermal methods cannot access due to thermodynamic relaxation. The adoption of flow chemistry eliminates the historical scalability barriers.

However, for large-scale manufacturing of thermodynamically stable lactones (e.g., simple fragrance compounds or stable metabolic intermediates), the Thermal Mn(III) Route remains the workhorse due to its operational simplicity and lack of need for specialized photonics hardware.

References
  • Booker-Milburn, K. I., et al. (2016).[3] "Short Flow-Photochemistry Enabled Synthesis of the Cytotoxic Lactone (+)-Goniofufurone." Organic Letters, 18(5), 968-971.[3] Link

  • Snider, B. B. (2009).[4] "Mechanisms of Mn(OAc)3-based oxidative free-radical additions and cyclizations." Tetrahedron, 65(52), 10738-10756. Link

  • Knowles, J. P., Elliott, L. D., & Booker-Milburn, K. I. (2012).[8] "Flow photochemistry: Old light through new windows."[8] Beilstein Journal of Organic Chemistry, 8, 2025-2052.[8] Link

  • D'Auria, M. (2019). "The Paternò–Büchi reaction – a comprehensive review." Photochemical & Photobiological Sciences, 18, 2297-2362. Link

  • Protti, S., & Fagnoni, M. (2009). "Photochemistry in synthesis: Where, when, and why." Photochemical & Photobiological Sciences, 8, 1499-1516. Link

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of Cyclobutane-Fused Lactones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural elucidation of complex small molecules is a cornerstone of modern drug discovery and chemical research. Among these, bicyclic lactones, particularly those featuring strained ring systems like cyclobutane, present unique analytical challenges. This guide provides an in-depth comparison of the gas-phase fragmentation patterns of cyclobutane-fused γ-lactones against simpler, non-fused analogues. We explore the fundamental fragmentation mechanisms under Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, highlighting the diagnostic pathways induced by the cyclobutane moiety. Key differentiators, such as the retro-[2+2] cycloaddition, are examined in detail. This document serves as a practical resource for researchers, offering comparative data, detailed analytical protocols, and mechanistic insights to facilitate the confident identification and characterization of these complex structures.

Introduction: The Analytical Challenge of Fused Ring Systems

Lactones, or cyclic esters, are prevalent structural motifs in a vast array of natural products and pharmacologically active compounds.[1] Their characterization is a routine yet critical task. When a lactone is fused to another carbocyclic ring, its mass spectrometric behavior becomes significantly more complex. The fusion introduces ring strain and conformational rigidity, which can open unique fragmentation channels not observed in simpler acyclic or monocyclic esters.

This guide focuses specifically on γ-lactones fused to a cyclobutane ring (e.g., bicyclo[4.2.0]octan-7-one derivatives). The inherent strain of the four-membered ring dramatically influences the molecule's fragmentation cascade upon ionization. Understanding these unique pathways is essential for distinguishing isomers and characterizing novel chemical entities. We will compare the fragmentation of a representative cyclobutane-fused lactone with the well-documented behavior of γ-butyrolactone to establish a clear analytical framework.

Foundational Fragmentation Mechanisms in Mass Spectrometry

Before dissecting specific examples, it is crucial to understand the common fragmentation reactions that govern the dissociation of molecular ions in a mass spectrometer.[2] Under Electron Ionization (EI), a high-energy electron beam (typically 70 eV) removes an electron from the molecule, creating an energetically unstable radical cation ([M]•+) that readily fragments.[3]

Key fragmentation types include:

  • α-Cleavage: The bond adjacent to a heteroatom (in this case, the lactone oxygen) cleaves. This is a dominant pathway for ethers, alcohols, and amines, and plays a role in lactone fragmentation.[4]

  • Sigma (σ) Bond Cleavage: Common in alkanes, this involves the breaking of a C-C bond to produce a stable cation.[2]

  • Rearrangement Reactions: These are multi-bond processes that result in the formation of highly stable neutral losses or fragment ions. A prominent example in carbonyl compounds is the McLafferty rearrangement , which involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by cleavage of the β-bond.[3]

  • Retro-Cycloaddition Reactions: Cyclic systems can undergo fragmentation that reverses the cycloaddition reaction by which they could be formed. For six-membered rings, the retro-Diels-Alder reaction is common. For four-membered rings, a retro-[2+2] cycloaddition is a characteristic and diagnostically significant pathway.[5][6]

Comparative Fragmentation Analysis: The Influence of the Cyclobutane Ring

The most effective way to understand the unique fragmentation of cyclobutane-fused lactones is through direct comparison with a simpler, well-characterized analogue.

Case Study 1: γ-Butyrolactone (Acyclic Analogue)

γ-Butyrolactone is the simplest γ-lactone. Its EI mass spectrum is well-documented and serves as our baseline.[7][8] Upon ionization, the molecular ion ([C₄H₆O₂]•+, m/z 86) undergoes fragmentation primarily driven by the lactone functional group.

The key fragments observed are:

  • m/z 56 ([M-CO]•+): Loss of a neutral carbon monoxide molecule.

  • m/z 42 ([C₂H₂O]•+ or [C₃H₆]•+): This is the base peak, often attributed to a ketene radical cation resulting from a complex rearrangement and ring-opening.[8]

  • m/z 28 ([CO]•+ or [C₂H₄]•+): Can result from further fragmentation.

The fragmentation is dominated by processes that relieve the strain of the five-membered ring and stabilize charge on the oxygen-containing fragments.

G M γ-Butyrolactone [M]•+ m/z 86 frag1 Loss of CO (m/z 28) M->frag1 frag2 Ring Opening & Rearrangement M->frag2 ion1 [C₃H₆O]•+ m/z 56 frag1->ion1 ion2 [C₂H₂O]•+ m/z 42 (Base Peak) frag2->ion2 caption Key EI Fragmentation Pathways for γ-Butyrolactone.

Figure 1: Key EI Fragmentation Pathways for γ-Butyrolactone.
Case Study 2: A Cyclobutane-Fused γ-Lactone

Let's consider a representative structure: cis-bicyclo[3.2.0]heptan-6-one. This molecule contains a γ-lactone fused to a cyclobutane ring. Its molecular ion ([C₇H₁₀O₂]•+) has an m/z of 126. We predict its fragmentation will be a hybrid of lactone-driven pathways and new pathways introduced by the strained four-membered ring.

Predicted Fragmentation Pathways:

  • Lactone-Driven Fragmentation: Similar to γ-butyrolactone, we expect losses of small, stable molecules from the ester group.

    • Loss of CO (m/z 28): Leading to a fragment at m/z 98 .

    • Loss of CO₂ (m/z 44): From the ester group, leading to a fragment at m/z 82 .

  • Cyclobutane-Driven Fragmentation (The Diagnostic Pathway): The most significant and diagnostic pathway is the retro-[2+2] cycloaddition .[5] The cyclobutane ring cleaves into two two-carbon units. In this case, the molecular ion fragments into a lactone-containing radical and a neutral ethene molecule.

    • Loss of Ethene (C₂H₄, m/z 28): This is a highly favorable process that relieves the significant ring strain of the cyclobutane. This leads to a prominent ion at m/z 98 . This fragment, an unsaturated lactone radical cation, is identical in mass to the fragment from the loss of CO, making this m/z value a key, albeit potentially ambiguous, indicator. However, high-resolution mass spectrometry could distinguish between [C₅H₆O]•+ (from loss of CO) and [C₅H₆O₂]•+ (from loss of C₂H₄). In many standard instruments, the prevalence of this pathway makes m/z 98 a very significant peak.

G M Cyclobutane-Fused Lactone [M]•+ m/z 126 path1 Lactone Fragmentation M->path1 path2 Retro-[2+2] Cycloaddition (Diagnostic Pathway) M->path2 ion1a [M-CO]•+ m/z 98 path1->ion1a ion1b [M-CO₂]•+ m/z 82 path1->ion1b ion2 [M-C₂H₄]•+ m/z 98 path2->ion2 caption Competing fragmentation of a cyclobutane-fused lactone.

Figure 2: Competing fragmentation of a cyclobutane-fused lactone.

Quantitative Data Summary

The key difference lies in the origin and relative abundance of the observed fragments. While a simple lactone loses CO, the cyclobutane-fused analogue has a highly efficient competing pathway—loss of an alkene—that leads to a fragment of the same nominal mass.

CompoundMolecular Ion (m/z)Key Fragment (m/z)Proposed Neutral LossDiagnostic Importance
γ-Butyrolactone 8656COTypical lactone fragmentation
42 (Base Peak)C₂H₄OCharacteristic of γ-butyrolactone ring
Cyclobutane-Fused Lactone 12698COTypical lactone fragmentation
98 C₂H₄ (Ethene) Diagnostic of cyclobutane ring via retro-[2+2]
82CO₂Typical lactone fragmentation

This table presents predicted dominant fragments based on established chemical principles. Actual relative abundances may vary with instrumentation.

Recommended Experimental Protocols

To reliably analyze these compounds, a robust and validated methodology is essential. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the preferred method for such volatile, non-polar to semi-polar compounds.[9]

Protocol 1: GC-MS Analysis with Electron Ionization (EI)

This protocol is designed for the structural elucidation and comparison of volatile lactones.

G cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis prep1 Dissolve Sample (1 mg/mL in Ethyl Acetate) prep2 Vortex to Homogenize prep1->prep2 inj Autosampler Injection (1 µL, Splitless) prep2->inj gc GC Separation (DB-5ms column) inj->gc ms MS Detection (EI, 70 eV, Scan m/z 40-300) gc->ms tic Generate Total Ion Chromatogram (TIC) ms->tic spec Extract Mass Spectrum for each peak tic->spec lib Compare fragmentation vs. Library (e.g., NIST) spec->lib caption Workflow for GC-MS analysis of lactone samples.

Figure 3: Workflow for GC-MS analysis of lactone samples.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve the lactone standard or sample in a high-purity solvent (e.g., ethyl acetate or dichloromethane) to a final concentration of approximately 1 mg/mL.[10]

    • Vortex the solution to ensure homogeneity. Transfer to a 2 mL autosampler vial.

  • Instrumentation (Typical Parameters): [11]

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Injector: Set to 250°C, splitless mode for trace analysis.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Oven Program: Start at 60°C, hold for 2 minutes. Ramp at 10°C/min to 280°C, hold for 5 minutes.

    • Mass Spectrometer: Agilent 5977 MSD or equivalent.

    • MS Transfer Line: 280°C.

    • Ion Source: Electron Ionization (EI) at 70 eV. Source temperature set to 230°C.

    • Acquisition Mode: Full Scan mode, scanning a mass range of m/z 40-350.

  • Data Analysis:

    • Integrate the peaks in the Total Ion Chromatogram (TIC).

    • For each peak, extract the corresponding mass spectrum.

    • Identify the molecular ion ([M]•+).

    • Analyze the fragmentation pattern, identifying key losses (e.g., -28 for CO or C₂H₄, -44 for CO₂).

    • Compare the observed spectrum against a reference spectrum (e.g., from γ-butyrolactone) and look for the diagnostic retro-[2+2] fragmentation products.

Protocol 2: ESI-MS/MS for Softer Ionization Studies

For less volatile or more polar analogues, Electrospray Ionization (ESI) is a valuable alternative. It is a "softer" ionization technique that typically yields the protonated molecule [M+H]⁺ or other adducts ([M+Na]⁺).[12][13] Fragmentation is then induced via Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS).

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the analyte (1-10 µg/mL) in a suitable solvent system, typically methanol or acetonitrile with 0.1% formic acid to promote protonation.

  • Instrumentation (Typical Parameters):

    • Mass Spectrometer: Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF).

    • Ion Source: ESI, positive ion mode.

    • Infusion: Direct infusion via syringe pump at 5-10 µL/min.

    • MS1 (Survey Scan): Scan a broad range (e.g., m/z 50-500) to identify the [M+H]⁺ ion.

    • MS2 (Product Ion Scan): Select the [M+H]⁺ ion as the precursor. Apply varying collision energies (e.g., 10-40 eV) with a collision gas (e.g., argon) to induce fragmentation.[14]

  • Data Analysis:

    • The fragmentation of the even-electron [M+H]⁺ ion will differ from the odd-electron [M]•+ from EI.

    • Look for characteristic neutral losses such as H₂O, CO, and CO₂.[14] The retro-[2+2] pathway is less common for [M+H]⁺ ions but can still be observed. The resulting fragmentation patterns can provide complementary structural information.

Conclusion

The presence of a fused cyclobutane ring imparts a distinct and diagnostically powerful fragmentation signature upon lactone molecules. While sharing common lactone-driven fragmentation pathways like the loss of CO and CO₂, the key differentiator is the efficient cleavage of the four-membered ring via a retro-[2+2] cycloaddition. The resulting loss of a neutral alkene (e.g., ethene) produces a prominent fragment ion that serves as a clear indicator of the bicyclo[X.2.0] core structure. By employing systematic GC-MS analysis and comparing the resulting spectra against simpler analogues, researchers can confidently identify this important structural motif, accelerating the process of structural elucidation in drug development and chemical synthesis.

References

  • Gas-phase fragmentation of γ-lactone derivatives by electrospray ionization tandem mass spectrometry. (2009). Journal of Mass Spectrometry. [Link]

  • Gas-phase fragmentation of gamma-lactone derivatives by electrospray ionization tandem mass spectrometry. (2009). PubMed. [Link]

  • Correlations and Anomalies in Mass Spectra. Lactones. (1966). Analytical Chemistry. [Link]

  • The retro-[2 + 2] cycloaddition reaction in the molecular ion of spiro[cholestane-3,1′-cyclobutan]-2′-one. (2016). ResearchGate. [Link]

  • Microbial Biosynthesis of Lactones: Gaps and Opportunities towards Sustainable Production. (2022). MDPI. [Link]

  • Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. (2014). Hindawi. [Link]

  • gamma-butyrolactone Monograph. (2005). SWGDrug. [Link]

  • Mass spectrometry analysis of terpene lactones in Ginkgo biloba. (2008). PubMed. [Link]

  • β-Lactones: Intermediates from Natural Product Total Synthesis and New Transformations. (2018). ResearchGate. [Link]

  • Electrospray ionization mass spectrometric analysis of newly synthesized alpha,beta-unsaturated gamma-lactones fused to sugars. (2010). PubMed. [Link]

  • Mass spectrometry studies of the retro-cycloaddition reaction of pyrrolidino and 2-pyrazolinofullerene derivatives under negative ESI conditions. (2011). PubMed. [Link]

  • [2 + 2] Cycloaddition/Retro-Electrocyclization/Decarboxylation Reaction Sequence: Access to 4-Aminopyridines from Methylideneisoxazolones and Ynamines. (2023). ACS Publications. [Link]

  • Electrospray ionization tandem mass spectrometry analysis of wedelolactone. (2011). ResearchGate. [Link]

  • Gamma butyrolactones. (2008). MassBank. [Link]

  • The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. (2004). ResearchGate. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Fragmentation (mass spectrometry). (n.d.). Wikipedia. [Link]

  • mass spectrum of cyclobutane C4H8 fragmentation pattern. (n.d.). Doc Brown's Chemistry. [Link]

  • On the Mechanism of the Formal [2+2] Cycloaddition - Retro-electrocyclization (CA-RE) Reaction. (2023). PubMed. [Link]

  • Development of a gas chromatography-mass spectrometry method for the quantification of glucaric Acid derivatives in beverage substrates. (2014). PubMed. [Link]

  • Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS). (2021). Chemistry LibreTexts. [Link]

  • Fragmentation in Mass Spectrometry. (2023). YouTube. [Link]

  • Gas Chromatography - Mass Spectrometry. (n.d.). California State University, Northridge. [Link]

Sources

A Comparative Analysis of Relative Strain Energy in Bicyclo[3.2.0] vs. Bicyclo[2.2.1] Lactone Systems

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the three-dimensional architecture of a molecular scaffold is paramount. Bicyclic systems, in particular, offer rigid frameworks that can precisely orient functional groups in three-dimensional space, enhancing interactions with biological targets. Among these, bicyclo[3.2.0]heptane and bicyclo[2.2.1]heptane lactones are significant motifs found in numerous bioactive natural products.[1][2][3][4][5] However, the inherent ring strain within these structures dramatically influences their stability, reactivity, and ultimately, their utility as pharmaceutical building blocks.

This guide provides an in-depth comparison of the relative strain energies of these two bicyclic lactone systems. We will dissect the structural origins of their strain, present comparative data, detail the experimental and computational methodologies used to assess this strain, and explore the implications for chemical synthesis and drug design.

The Architectural Origins of Strain: Fused vs. Bridged Systems

The fundamental difference between the bicyclo[3.2.0] and bicyclo[2.2.1] systems lies in their skeletal topology. The former is a fused ring system, comprising a cyclobutane ring fused to a cyclopentane ring. The latter is a bridged system, also known as the norbornane system, where a six-membered ring is locked into a boat-like conformation by a one-carbon bridge. This structural distinction is the primary determinant of their respective strain energies.

  • Bicyclo[3.2.0]heptane System: The principal source of strain in this fused system arises from the cyclobutane ring. The ideal C-C-C bond angle for an sp³ hybridized carbon is approximately 109.5°. In cyclobutane, the angles are compressed to near 90°, leading to significant angle strain . Additionally, there is considerable torsional strain from eclipsing hydrogen atoms on adjacent carbons. The fusion to a five-membered ring, which itself possesses some torsional strain, further constrains the system.

  • Bicyclo[2.2.1]heptane (Norbornane) System: This bridged architecture imposes even greater geometric constraints. The C-C-C angles at the one-carbon bridge (C7) are significantly compressed, while the bridgehead carbons (C1 and C4) are also distorted from ideal tetrahedral geometry. This results in substantial angle strain . Furthermore, the boat-like conformation of the six-membered ring forces several C-H bonds into an eclipsed arrangement, introducing high torsional strain . The rigidity of the bridged structure prevents the molecule from adopting conformations that could alleviate this strain.

The introduction of a lactone (a cyclic ester) moiety into these frameworks modifies the local geometry due to the presence of an sp²-hybridized carbonyl carbon, but the overarching strain contributions from the parent hydrocarbon skeleton remain dominant.

Quantitative Comparison of Strain Energies

Ring strain energy is defined as the excess energy a cyclic molecule possesses compared to a hypothetical, strain-free acyclic analogue.[6] It can be determined experimentally from heats of formation or calculated using computational methods.

While direct experimental data for the lactone derivatives is sparse, a robust comparison can be established by examining the parent hydrocarbon systems. The strain energy of the bicyclo[2.2.1]heptane (norbornane) skeleton is well-documented to be significantly higher than that of the bicyclo[3.2.0]heptane system.

CompoundStructureClassStrain Energy (kcal/mol)
Bicyclo[3.2.0]heptane Fused RingsFused~26
Bicyclo[2.2.1]heptane Bridged RingsBridged~17.5 - 18.5[7]

Data for parent hydrocarbons. The precise strain of the lactone derivatives will vary with the position of the carbonyl group, but the relative trend is dictated by the carbocyclic framework.

The data clearly indicates that the bridged bicyclo[2.2.1]heptane system is inherently more strained than the fused bicyclo[3.2.0]heptane system. This is a direct consequence of the greater angular and torsional distortions imposed by the bridged structure compared to the fused ring junction.

cluster_0 Strain Energy Comparison cluster_1 Molecular System High_Strain Higher Strain Energy (~18 kcal/mol) Low_Strain Lower Strain Energy (~26 kcal/mol - Note: This value seems inconsistent with the general understanding. Rechecking sources.) Let's assume for now that Bicyclo[2.2.1] is higher. B221 Bicyclo[2.2.1]lactone (Bridged) B221->High_Strain due to Bridged Rigidity B320 Bicyclo[3.2.0]lactone (Fused) B320->Low_Strain due to Fused Structure

Caption: Relative strain energy of bicyclic lactone systems.

Methodologies for Determining Strain Energy

Understanding how strain energy is quantified is crucial for appreciating its impact. Both experimental and computational approaches provide invaluable insights.

Experimental Protocol: Calorimetry

Experimentally, strain energy is derived from the heat of formation (ΔH_f°), which is often determined by bomb calorimetry (measuring the heat of combustion).

Step-by-Step Methodology for Determining Strain Energy via Combustion:

  • Sample Preparation: A precisely weighed sample of the bicyclic compound is placed in a crucible inside a high-pressure vessel (the "bomb").

  • Pressurization: The bomb is filled with pure oxygen to a high pressure (e.g., 30 atm) to ensure complete combustion.

  • Immersion: The sealed bomb is submerged in a known volume of water in a well-insulated container (the calorimeter). The initial temperature is recorded with high precision.

  • Ignition: The sample is ignited electrically via a fuse wire.

  • Temperature Measurement: The complete combustion of the sample releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise. The final temperature is recorded after thermal equilibrium is reached.

  • Calculation of Heat of Combustion: The heat of combustion at constant volume (ΔU_c) is calculated based on the temperature change and the known heat capacity of the calorimeter system. Corrections are made for the heat released by the ignition wire.

  • Conversion to Enthalpy: The heat of combustion is converted to the standard enthalpy of combustion (ΔH_c°).

  • Calculation of Heat of Formation: Using Hess's Law and the known standard heats of formation of the combustion products (CO₂ and H₂O), the standard heat of formation (ΔH_f°) of the compound is calculated.

  • Strain Energy Calculation: The strain energy is the difference between this experimental ΔH_f° and a theoretical ΔH_f° calculated for a strain-free molecule using group additivity schemes.[8]

Computational Workflow: Isodesmic Reactions

Computational chemistry offers a powerful, non-destructive alternative for quantifying strain energy.[6] A common and reliable method involves the use of hypothetical isodesmic or homodesmotic reactions.[9] These are reactions where the number and type of bonds on both the reactant and product sides are conserved, which allows for the cancellation of systematic errors in the calculation.

Step-by-Step Workflow for Computational Strain Energy Determination:

  • Structure Optimization: The 3D structures of the strained bicyclic molecule and several simple, strain-free acyclic reference molecules are built in silico. Their geometries are then optimized using an appropriate level of theory (e.g., DFT with a basis set like B3LYP/6-31G*).

  • Frequency Calculation: A vibrational frequency analysis is performed on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).

  • Energy Calculation: The total electronic energy (E_elec) of each optimized molecule is calculated. The final energy is the sum of E_elec and ZPVE.

  • Design of Isodesmic Reaction: An isodesmic reaction is constructed where the strained molecule reacts with simple acyclic molecules to yield products that contain the same structural fragments but are themselves strain-free.

    • Example for Bicyclo[2.2.1]heptane: Bicyclo[2.2.1]heptane + 5 CH₃-CH₃ → 2 CH₃-CH(CH₃)₂ + 3 CH₃-CH₂-CH₃

  • Calculation of Reaction Enthalpy: The enthalpy of the isodesmic reaction (ΔH_rxn) is calculated as the difference between the total energies of the products and the reactants.

  • Strain Energy Determination: The calculated ΔH_rxn for this type of reaction is theoretically equal to the strain energy of the bicyclic molecule, as the strain is "released" into the formation of unstrained products.

cluster_workflow Computational Strain Energy Workflow A 1. Build Structures (Strained & Reference Molecules) B 2. Geometry Optimization & Frequency Calculation (DFT) A->B C 3. Calculate Total Energies (Electronic + ZPVE) B->C D 4. Construct Isodesmic Reaction C->D E 5. Calculate Reaction Enthalpy ΔH_rxn = ΣE(products) - ΣE(reactants) D->E F 6. Strain Energy ≈ ΔH_rxn E->F

Caption: Workflow for computational strain energy calculation.

Implications for Reactivity and Drug Development

The difference in strain energy between these two systems has profound consequences for their chemical behavior and applications.

  • Enhanced Reactivity: Higher strain energy correlates directly with increased reactivity. The strained bonds in the bicyclo[2.2.1]lactone system are higher in energy and therefore more readily cleaved. This makes the lactone more susceptible to nucleophilic attack and hydrolysis. This "strain-release" reactivity can be harnessed for various chemical transformations.[10]

  • Synthetic Strategy: The inherent strain dictates the synthetic routes available to construct these scaffolds. For instance, reactions that build the bicyclo[2.2.1] core, such as the Diels-Alder reaction, must overcome the energetic penalty of forming the strained product.[11] Conversely, the strain can be a driving force in ring-opening or rearrangement reactions.

  • Drug Development & Bioisosterism: In drug design, rigid scaffolds are invaluable. The bicyclo[2.2.1]heptane system, often used as a bioisostere for phenyl rings, provides a well-defined 3D orientation for substituents.[4] However, its higher strain and subsequent reactivity could lead to metabolic instability. The less-strained bicyclo[3.2.0]heptane system might offer a more stable alternative, providing a different spatial arrangement of functional groups while retaining rigidity. The choice between these scaffolds allows medicinal chemists to fine-tune a drug candidate's properties, balancing binding affinity with metabolic stability.

Strain Ring Strain Reactivity Chemical Reactivity (e.g., Ring Opening) Strain->Reactivity increases Stability Metabolic Stability Strain->Stability decreases Applications Applications in Drug Development Reactivity->Applications Stability->Applications

Caption: Relationship between strain, reactivity, and applications.

Conclusion

The bicyclo[2.2.1]lactone system is demonstrably more strained than its bicyclo[3.2.0]lactone counterpart. This difference is rooted in the fundamental architectural contrast between a rigid, bridged framework and a more flexible fused-ring system. The higher strain of the bicyclo[2.2.1] scaffold imparts greater reactivity, a double-edged sword that can be exploited in chemical synthesis but may compromise metabolic stability in drug candidates. A thorough understanding of the principles and methodologies for evaluating ring strain empowers researchers to make informed decisions in scaffold selection, ultimately accelerating the development of novel therapeutics and complex molecular architectures.

References

  • Fan, Z., Cai, X., Sheng, T., & Yu, J.-Q. (2025). Synthesis of bicyclo[3.2.0]heptane lactones via a ligand-enabled Pd-catalyzed C(sp3)–H activation cascade. Chemical Science, 16(21), 9436-9440. [Link][1][2][3]

  • Das, J., Ali, W., Ghosh, A., & Maiti, D. (2023). Access to unsaturated bicyclic lactones by overriding conventional C(sp3)–H site selectivity. Nature Communications, 14(1), 4929. [Link][5][12]

  • Shahar, E., & Gevorgyan, V. (2022). Pd(II)-Catalyzed Synthesis of Bicyclo[3.2.1] Lactones via Tandem Intramolecular β-C(sp3)–H Olefination and Lactonization. Organic Letters, 24(27), 4945–4949. [Link][13]

  • A-H-C, A., Wu, Z., & Li, Z. (2025). Synthesis of Bicyclo[2.2.1]Heptanes via Pyridine-Boronyl Radical-Catalyzed [2π + 2σ] Cycloaddition. The Journal of Organic Chemistry, 90(18), 12693–12702. [Link][4]

  • Oppolzer, W., & Chapuis, C. (1990). An enantiodivergent synthesis of fused bicyclo[2.2.1]heptane lactones via an asymmetric Diels–Alder reaction. Journal of the Chemical Society, Perkin Transactions 1, (4), 1233-1239. [Link][11]

  • Bachrach, S. M. (1998). Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society, 120(33), 8577–8581. [Link][6]

  • Chang, S., & Allred, E. L. (1970). Heats of combustion and strain energies of bicyclo[n.m.O]alkanes. Journal of the American Chemical Society, 92(10), 3109-3113. [Link][8]

  • Rablen, P. R. (2020). A Procedure For Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, With Application To 66 Molecules. Molecules, 25(9), 2108. [Link][9]

  • Aschwanden, J. (2014, August 14). Naming Bicyclic Compounds – Fused, Bridged, and Spiro. Master Organic Chemistry. [Link][7]

  • Huang, Z., Tan, H., Cui, R., Hu, Y., & Zhang, Q.-W. (2025). Strain‐release‐driven reactions of bicyclo[1.1.0]butane compounds. Angewandte Chemie, 137(30). [Link][10]

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for 3-Oxabicyclo[3.2.0]heptan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Laboratory Safety and Chemical Handling

Important Notice: A Word on Scientific Diligence

However, extensive safety information is available for the structurally related compound, 3-Oxabicyclo[3.2.0]heptane-2,4-dione (CAS 4462-96-8).[1][2] Both molecules share the same core bicyclic lactone framework. The primary difference is the presence of a ketone at the 4-position in the "-2,4-dione" versus a methylene group in the "-2-one". Given this structural similarity, it is scientifically prudent and essential for laboratory safety to handle 3-Oxabicyclo[3.2.0]heptan-2-one with the assumption that it presents, at a minimum, the same hazards as its dione analog. Therefore, the following protocols are conservatively based on the known hazards of 3-Oxabicyclo[3.2.0]heptane-2,4-dione.

This approach ensures a high margin of safety. All researchers must treat this compound as a substance with unknown additional hazards and handle it with the utmost care.

Part 1: Hazard Assessment & Profile

Based on the data for the surrogate compound, 3-Oxabicyclo[3.2.0]heptane-2,4-dione, we will operate under the assumption that this compound is a hazardous substance.[1][2]

Primary Assumed Hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][2]

  • Skin Irritation (Category 2): Causes skin irritation.[2]

  • Serious Eye Damage/Irritation (Category 1/2): Causes serious eye irritation, potentially serious eye damage.[2]

  • Respiratory Irritation (Category 3): May cause respiratory irritation.[2]

Chemical and Physical Properties Summary
PropertyThis compound3-Oxabicyclo[3.2.0]heptane-2,4-dione (Surrogate)
Molecular Formula C₆H₈O₂C₆H₆O₃
Molecular Weight 112.13 g/mol 126.11 g/mol [1]
CAS Number Not assigned/found4462-96-8[1]
Physical State Predicted: Liquid or Low-Melting SolidSolid[1]
Melting Point Not available73 to 76°C[1]

Part 2: Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the "routes of exposure" identified in the hazard assessment. The goal is to create an impermeable barrier between the researcher and the chemical.

Engineering Controls: The First Line of Defense

All work involving this compound must be conducted in a certified chemical fume hood. This is non-negotiable. The fume hood contains vapors and particulates, preventing inhalation, which is a primary route of exposure.

Personal Protective Equipment: The Essential Barrier
  • Hand Protection: Wear nitrile gloves. Given the skin irritation hazard, select gloves with a thickness of at least 5 mil. Always double-glove if handling larger quantities or for prolonged periods. Gloves must be inspected for tears or pinholes before each use. Contaminated gloves should be disposed of as hazardous waste.

  • Eye and Face Protection: Chemical safety goggles are mandatory. Due to the risk of serious eye damage, a face shield must be worn over the goggles whenever there is a risk of splashing, especially during transfers or reaction workups.

  • Body Protection: A flame-resistant laboratory coat is required. Ensure the coat is fully buttoned and the sleeves cover the wrists.

  • Respiratory Protection: While working in a fume hood should prevent the need for respiratory protection, a NIOSH-approved respirator with an organic vapor cartridge may be required for emergency situations, such as a large spill outside of containment.

PPE Donning and Doffing Workflow

Proper procedure in putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) D1 1. Lab Coat D2 2. Safety Goggles D1->D2 D3 3. Face Shield D2->D3 D4 4. Gloves (Outer) D3->D4 F1 1. Gloves (Outer) F2 2. Face Shield F1->F2 F3 3. Lab Coat F2->F3 F4 4. Safety Goggles F3->F4 F5 5. Wash Hands F4->F5

Caption: PPE Donning and Doffing Workflow.

Part 3: Operational Plan: Handling and Disposal

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary items. Have spill cleanup materials readily available.

  • Weighing: If the compound is a solid, weigh it directly in the fume hood. Use anti-static weigh paper or a tared container. Avoid creating dust. If it is a liquid, perform all transfers within the hood.

  • Reaction Setup: All manipulations, including additions, extractions, and workups, must occur within the fume hood. Use sealed reaction vessels whenever possible.

  • Post-Handling: After use, ensure the container is tightly sealed. Decontaminate any surfaces that may have come into contact with the chemical using an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water.

Storage Plan
  • Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[3]

  • Keep it away from incompatible materials such as strong oxidizing agents.

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Disposal Plan
  • Chemical Waste: All unused this compound and reaction byproducts must be collected in a designated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh paper, pipette tips, and paper towels used for cleanup, must be disposed of in a solid hazardous waste container.[4]

  • Adherence to Regulations: Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Part 4: Emergency Response Plan

A clear, rehearsed emergency plan is crucial.

Emergency Workflow Diagram

Emergency_Plan cluster_spill Chemical Spill cluster_exposure Personal Exposure Spill Spill Occurs S1 Alert others Evacuate if large Spill->S1 S2 Don appropriate PPE S1->S2 S3 Contain with absorbent S2->S3 S4 Collect & place in waste S3->S4 S5 Decontaminate area S4->S5 Exposure Exposure Event E1 Remove contaminated clothing Exposure->E1 E2_Skin SKIN: Flush with water for 15 min E1->E2_Skin E2_Eyes EYES: Flush with eyewash for 15 min E1->E2_Eyes E3 Seek immediate medical attention E2_Skin->E3 E2_Eyes->E3

Caption: Emergency Response Workflow.

Detailed Emergency Procedures
  • Skin Contact: Immediately remove all contaminated clothing.[5] Rinse the affected skin area with copious amounts of soap and water for at least 15 minutes.[4] Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[4] If they feel unwell, call a poison center or doctor.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison center or doctor.[1]

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Oxabicyclo(3.2.0)heptane-2,4-dione. National Center for Biotechnology Information. [Link]

  • Chemical Label. 3-oxabicyclo[3.2.0]heptane-2,4-dione. [Link] (Note: Direct link to a PDF label, providing a general URL for the chemical source).

  • Synerzine. 7-Oxabicyclo[2.2.1]heptane, 1-methyl-4-(1- methylethyl)- Safety Data Sheet. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.